molecular formula C9H8F2O3 B1307861 2,6-Difluoro-3-methoxyphenylacetic acid CAS No. 886498-65-3

2,6-Difluoro-3-methoxyphenylacetic acid

Cat. No.: B1307861
CAS No.: 886498-65-3
M. Wt: 202.15 g/mol
InChI Key: KIUMRKHFRAIFFF-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C9H8F2O3 and its molecular weight is 202.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Difluoro-3-methoxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-methoxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-difluoro-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUMRKHFRAIFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396818
Record name 2,6-Difluoro-3-methoxyphenylacetic acid
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Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-65-3
Record name 2,6-Difluoro-3-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Difluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methoxyphenylacetic acid (CAS No. 886498-65-3) is a halogenated aromatic carboxylic acid.[1] This technical guide provides a detailed overview of its physicochemical properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential applications in the field of drug discovery and development. While specific research on this isomer is limited, this document extrapolates from the known characteristics of related fluorinated and methoxylated phenylacetic acid derivatives to offer valuable insights for researchers.

Introduction: The Significance of Fluorinated Phenylacetic Acid Derivatives in Medicinal Chemistry

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of many therapeutic agents. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their biological activity. The high electronegativity and small size of fluorine can alter the acidity of nearby functional groups, modulate lipophilicity, and block metabolic pathways, often leading to improved pharmacokinetic and pharmacodynamic properties. The presence of a methoxy group can also impact a molecule's polarity and hydrogen bonding capacity.

2,6-Difluoro-3-methoxyphenylacetic acid combines these features, making it a compound of interest for the synthesis of novel bioactive molecules. This guide will explore the synthesis and potential utility of this specific structural isomer.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-Difluoro-3-methoxyphenylacetic acid is presented in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation.

PropertyValueSource
CAS Number 886498-65-3
Molecular Formula C₉H₈F₂O₃[2]
Molecular Weight 202.15 g/mol [2]
Monoisotopic Mass 202.04414 Da[2]
Predicted XlogP 1.6[2]
Appearance Solid (predicted)
SMILES COC1=C(C(=C(C=C1)F)CC(=O)O)F[2]
InChI InChI=1S/C9H8F2O3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)[2]

Proposed Synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid

Synthesis_Workflow Start 2,6-Difluorotoluene Intermediate1 2,6-Difluoro-3-methoxy-benzyl bromide Start->Intermediate1 1. Bromination (NBS, AIBN) FinalProduct 2,6-Difluoro-3-methoxyphenylacetic acid Intermediate1->FinalProduct 2. Grignard Formation (Mg) 3. Carboxylation (CO2) 4. Acid Workup (H3O+)

Caption: Proposed synthetic workflow for 2,6-Difluoro-3-methoxyphenylacetic acid.

Step-by-Step Experimental Protocol:

Step 1: Bromination of 2,6-Difluorotoluene to yield 2,6-Difluoro-benzyl bromide

  • Rationale: Free radical bromination is a highly effective method for the selective bromination of the benzylic position of toluene and its derivatives. N-Bromosuccinimide (NBS) is used as the bromine source, and azobisisobutyronitrile (AIBN) serves as the radical initiator. This method is preferred over using elemental bromine for better selectivity and milder reaction conditions.

  • Procedure:

    • To a solution of 2,6-difluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.1 eq).

    • Add a catalytic amount of AIBN (0.05 eq).

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2,6-difluoro-benzyl bromide, which can be purified by vacuum distillation or column chromatography.

Step 2: Grignard Reaction and Carboxylation to yield 2,6-Difluoro-3-methoxyphenylacetic acid

  • Rationale: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The benzyl bromide is converted to a Grignard reagent, which is a potent nucleophile. This nucleophile then attacks carbon dioxide (in the form of dry ice), and subsequent acidification yields the desired carboxylic acid.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Slowly add a solution of 2,6-difluoro-benzyl bromide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction may need gentle heating to initiate.

    • Maintain a gentle reflux until most of the magnesium has been consumed, indicating the formation of the Grignard reagent.

    • Cool the Grignard solution to 0°C in an ice bath.

    • In a separate flask, place an excess of crushed dry ice (solid CO₂).

    • Carefully and slowly pour the Grignard reagent onto the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2,6-Difluoro-3-methoxyphenylacetic acid.

    • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Potential Applications in Drug Discovery

While there is a lack of specific biological data for 2,6-Difluoro-3-methoxyphenylacetic acid, its structural motifs suggest several potential areas of application in drug discovery and development.

  • As a Building Block for Novel Therapeutics: This compound can serve as a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, allowing for its incorporation into a wide range of molecular scaffolds.

  • Anti-inflammatory Agents: Many phenylacetic acid derivatives exhibit anti-inflammatory properties. The specific substitution pattern of 2,6-Difluoro-3-methoxyphenylacetic acid may lead to novel compounds with potent and selective anti-inflammatory activity.

  • Metabolic Disease Research: The fluorination pattern can influence the metabolic stability of the molecule, potentially leading to compounds with improved pharmacokinetic profiles for the treatment of metabolic disorders.

  • Oncology: The unique electronic properties conferred by the fluorine and methoxy groups could be exploited to design molecules that selectively target proteins or pathways implicated in cancer.

The logical progression from a starting material to a potential drug candidate is illustrated below.

Drug_Discovery_Pathway Start 2,6-Difluoro-3-methoxyphenylacetic acid Intermediate Library of Derivatives (Amides, Esters, etc.) Start->Intermediate Chemical Synthesis Screening High-Throughput Screening Intermediate->Screening Biological Assays Hit Hit Compound Screening->Hit Identified Activity Lead Lead Optimization Hit->Lead SAR Studies Candidate Drug Candidate Lead->Candidate Preclinical Development

Caption: Logical workflow for the utility of 2,6-Difluoro-3-methoxyphenylacetic acid in a drug discovery program.

Conclusion

2,6-Difluoro-3-methoxyphenylacetic acid is a chemical entity with significant potential for researchers in the life sciences. While direct experimental data remains to be published, this guide provides a solid foundation for its synthesis and exploration in medicinal chemistry. The proposed synthetic route is robust and relies on well-understood chemical transformations. The structural features of this compound make it an attractive starting point for the development of novel therapeutic agents. Further research into its biological activities is warranted and encouraged.

References

  • ChemSrc. (2024). 2,6-DIFLUORO-3-METHOXYPHENYLACETIC ACID | CAS#:886498-65-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-difluoro-3-methoxyphenylacetic acid. Retrieved from [Link]

  • Google Patents. (2024). A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
  • Google Patents. (2011). Preparation method of methoxyphenylacetic acid.
  • Google Patents. (2009). Preparation of 2,3-difluorophenylacetic acid.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,6-Difluoro-3-methoxyphenylacetic acid, a halogenated aromatic carboxylic acid, represents a molecule of significant interest within contemporary medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and a methoxy group onto the phenylacetic acid scaffold can profoundly influence its physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive exploration of the core physicochemical characteristics of 2,6-Difluoro-3-methoxyphenylacetic acid, offering both theoretical insights and practical methodologies for its analysis.

The presence of two fluorine atoms at the ortho positions to the acetic acid moiety introduces strong electron-withdrawing effects and potential for unique intramolecular interactions, which can impact acidity, lipophilicity, and metabolic stability. The methoxy group at the meta position further modifies the electronic landscape of the aromatic ring. Understanding these properties is paramount for researchers aiming to utilize this compound as a building block in the synthesis of novel therapeutic agents. This document is structured to provide a logical flow from fundamental molecular attributes to practical analytical and stability considerations, serving as a valuable resource for scientists engaged in the design and development of new chemical entities.

Core Molecular and Physical Properties

A foundational understanding of the basic molecular and physical properties of 2,6-Difluoro-3-methoxyphenylacetic acid is essential for its effective handling, formulation, and application in research.

Chemical Structure and Identity
  • IUPAC Name: 2-(2,6-Difluoro-3-methoxyphenyl)acetic acid

  • CAS Number: 886498-65-3

  • Molecular Formula: C₉H₈F₂O₃[1]

  • Molecular Weight: 202.15 g/mol

Figure 1: Chemical structure of 2,6-Difluoro-3-methoxyphenylacetic acid.
Predicted Physicochemical Data
PropertyPredicted ValueSource
XlogP 1.6PubChem[1]
Melting Point Data not available-
Boiling Point Data not available-
pKa Estimated ~3.5-4.0(See Section 2)
Solubility Sparingly soluble in water(See Section 3)

Insight: The predicted XlogP of 1.6 suggests a moderate lipophilicity. This is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The presence of two fluorine atoms generally increases lipophilicity, while the carboxylic acid and methoxy groups contribute to its polarity.

Acidity and pKa

The acidity of the carboxylic acid moiety is a key determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding.

Theoretical Considerations

The pKa of a substituted phenylacetic acid is influenced by the electronic effects of the substituents on the phenyl ring. The two electron-withdrawing fluorine atoms at the ortho positions are expected to stabilize the carboxylate anion through inductive effects, thereby increasing the acidity (lowering the pKa) compared to the parent phenylacetic acid (pKa ≈ 4.3). The methoxy group at the meta position has a weaker electronic effect. Based on these considerations, the pKa of 2,6-Difluoro-3-methoxyphenylacetic acid is estimated to be in the range of 3.5 to 4.0.

Experimental Determination of pKa

A precise determination of the pKa is crucial for understanding the compound's behavior in biological systems. A potentiometric titration is a standard and reliable method for this purpose.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2,6-Difluoro-3-methoxyphenylacetic acid and dissolve it in a known volume (e.g., 50 mL) of a co-solvent mixture (e.g., methanol/water, 1:1 v/v) to ensure complete dissolution.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the dissolved sample in a beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Figure 2: Workflow for pKa determination by potentiometric titration.

Solubility Profile

The solubility of a drug candidate is a critical factor influencing its bioavailability. The solubility of 2,6-Difluoro-3-methoxyphenylacetic acid is expected to be pH-dependent due to the presence of the ionizable carboxylic acid group.

Theoretical Prediction

The aqueous solubility of organic compounds can be predicted using various computational models, though experimental verification is always recommended.[2][3][4][5][6] Generally, the solubility of carboxylic acids is low in acidic media (where the molecule is in its neutral form) and increases significantly in basic media (where it forms the more soluble carboxylate salt).

Experimental Determination of Aqueous Solubility

A common method to determine aqueous solubility is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

  • Sample Preparation: Add an excess amount of 2,6-Difluoro-3-methoxyphenylacetic acid to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of 2,6-Difluoro-3-methoxyphenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the acetic acid side chain, and the methoxy (-OCH₃) protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and methoxy substituents. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).[7]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 170-180 ppm), the aromatic carbons (with their chemical shifts influenced by the fluorine and methoxy groups), the methylene carbon, and the methoxy carbon.[8] The carbons directly bonded to fluorine will exhibit C-F coupling.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms.

General Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Process the spectra and assign the signals based on their chemical shifts, integration values, and coupling patterns. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions: [10][11][12]

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3000-2850 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band between 1760-1690 cm⁻¹.

  • C-O Stretch (Carboxylic Acid and Ether): Bands in the 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹ regions, respectively.

  • C-F Stretch: Strong absorptions in the 1400-1000 cm⁻¹ region.

General Protocol for FTIR Analysis (KBr Pellet Method) [13]

  • Sample Preparation: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and grind to a fine powder.

  • Pellet Formation: Press the mixture in a die under high pressure to form a transparent pellet.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

  • Expected Molecular Ion Peak ([M]⁺ or [M-H]⁻): In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be used to confirm the elemental composition. For C₉H₈F₂O₃, the expected exact mass is 202.0441 g/mol .

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group and cleavage of the side chain.

General Protocol for LC-MS Analysis [14]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample into an HPLC system coupled to a mass spectrometer. A reversed-phase C18 column is commonly used.

  • Mass Analysis: Acquire mass spectra using an appropriate ionization technique, such as electrospray ionization (ESI), in both positive and negative ion modes.

Stability and Degradation

Understanding the stability of 2,6-Difluoro-3-methoxyphenylacetic acid under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions, as well as for identifying potential degradation products.[15][16][17][18]

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to predict the degradation pathways and to develop and validate stability-indicating analytical methods.[17]

Typical Stress Conditions for Forced Degradation: [19]

  • Acidic Hydrolysis: Refluxing the compound in a dilute acid (e.g., 0.1 M HCl).

  • Basic Hydrolysis: Treating the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.

  • Oxidative Degradation: Exposing the compound to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid compound at an elevated temperature (e.g., 60-80 °C).

  • Photolytic Degradation: Exposing the compound (in solid or solution form) to UV and visible light.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis F Analyze Stressed Samples (e.g., HPLC, LC-MS) A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Identify Degradation Products F->G H Elucidate Degradation Pathways F->H I Develop Stability-Indicating Method F->I

Figure 3: General workflow for forced degradation studies.
Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients. HPLC is the most common technique for this purpose. The method development involves optimizing the mobile phase, column, and detector settings to achieve adequate resolution between the parent compound and all potential degradants.

Synthesis and Reactivity

Potential Synthetic Routes

A plausible synthetic approach could involve the following key steps:

  • Introduction of the Acetic Acid Side Chain: This could be achieved through various methods, such as the Willgerodt-Kindler reaction on a suitably substituted acetophenone or by the carbonation of a Grignard reagent derived from a corresponding benzyl halide.

  • Fluorination: The introduction of fluorine atoms onto the aromatic ring can be challenging and often requires specialized reagents and conditions. Nucleophilic aromatic substitution (SNAr) on a precursor with appropriate leaving groups could be a viable strategy.

  • Functional Group Interconversion: The methoxy group could be introduced via Williamson ether synthesis on a phenolic precursor.

Key Reactivity

The chemical reactivity of 2,6-Difluoro-3-methoxyphenylacetic acid is primarily dictated by its carboxylic acid functionality. It can undergo typical reactions of carboxylic acids, such as:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

  • Amide Formation: Reaction with an amine, often activated by a coupling agent, to form an amide.

  • Reduction: Reduction of the carboxylic acid to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[22]

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug.

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity.

  • Lipophilicity and Permeability: The introduction of fluorine can modulate the lipophilicity of a molecule, which can be optimized to improve its permeability across biological membranes.

2,6-Difluoro-3-methoxyphenylacetic acid, with its unique substitution pattern, serves as a valuable building block for the synthesis of novel compounds with potentially improved therapeutic profiles.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2,6-Difluoro-3-methoxyphenylacetic acid. While a significant portion of the specific experimental data for this compound is not publicly available, this guide has offered a robust framework for its characterization based on theoretical principles and established experimental protocols for analogous compounds. A thorough understanding of its acidity, solubility, spectroscopic characteristics, stability, and reactivity is fundamental for its successful application in research and drug development. The insights and methodologies presented herein are intended to empower researchers to effectively utilize this promising fluorinated building block in the pursuit of novel and improved therapeutic agents.

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An In-depth Technical Guide to 2,6-Difluoro-3-methoxyphenylacetic acid: Structure, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluoro-3-methoxyphenylacetic acid, a fluorinated aromatic carboxylic acid of increasing interest in medicinal chemistry. While not a household name in therapeutics, its unique structural motifs—a difluorinated phenyl ring and a methoxy group—position it as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This document will delve into the chemical structure, plausible synthetic routes, predicted spectroscopic characteristics, and its emerging role in the design of novel pharmaceuticals, such as Proteolysis-Targeting Chimeras (PROTACs).

Chemical Structure and Properties

2,6-Difluoro-3-methoxyphenylacetic acid (CAS Number: 886498-65-3) is a derivative of phenylacetic acid, a scaffold present in numerous biologically active molecules. Its chemical formula is C₉H₈F₂O₃, with a molecular weight of approximately 202.15 g/mol .

The core of the molecule is a benzene ring substituted with two fluorine atoms at positions 2 and 6, a methoxy group (-OCH₃) at position 3, and an acetic acid moiety (-CH₂COOH) at position 1. The strategic placement of these functional groups imparts specific physicochemical properties that are highly sought after in drug design.

Key Structural Features and Their Implications:

  • 2,6-Difluoro Substitution: The two fluorine atoms flanking the acetic acid side chain have a profound impact on the molecule's conformation and electronic properties. Fluorine is the most electronegative element, and its presence can lower the pKa of the carboxylic acid, influence metabolic stability by blocking sites of oxidation, and modulate the conformation of the phenyl ring. The 2,6-disubstitution pattern can introduce a degree of steric hindrance, which can be exploited to fine-tune binding interactions with biological targets. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance the efficacy and pharmacokinetic profile of drug candidates.

  • 3-Methoxy Group: The methoxy group is an electron-donating group that can influence the electron density of the aromatic ring and participate in hydrogen bonding with target proteins. Its position relative to the other substituents can affect the overall polarity and solubility of the molecule.

  • Acetic Acid Moiety: The carboxylic acid group is a key functional handle for further chemical modifications. It can be readily converted into esters, amides, and other functional groups, making it an ideal attachment point for linkers in more complex molecules like PROTACs.

A summary of the key chemical identifiers and predicted properties is presented in Table 1.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

PropertyValueSource
CAS Number 886498-65-3Publicly available chemical databases
Molecular Formula C₉H₈F₂O₃Publicly available chemical databases
Molecular Weight 202.15 g/mol Calculated
XLogP3 1.6Predicted
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 3Calculated
Rotatable Bond Count 2Calculated

Plausible Synthetic Pathways

One of the most direct and reliable methods would likely involve the hydrolysis of the corresponding acetonitrile precursor, 2-(2,6-difluoro-3-methoxyphenyl)acetonitrile. This nitrile is commercially available, simplifying the overall synthetic effort.

Proposed Synthesis via Hydrolysis of 2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile

This two-step conceptual pathway starts from the commercially available 2,6-difluoro-3-methoxytoluene and proceeds through a key nitrile intermediate.

G cluster_0 Plausible Synthetic Pathway Start 2,6-Difluoro-3-methoxytoluene Intermediate1 1-(Bromomethyl)-2,6-difluoro- 3-methoxybenzene Start->Intermediate1 Radical Bromination (e.g., NBS, light) Intermediate2 2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile Intermediate1->Intermediate2 Cyanation (e.g., NaCN, DMSO) Product 2,6-Difluoro-3-methoxyphenylacetic acid Intermediate2->Product Acid or Base Hydrolysis (e.g., H2SO4/H2O or NaOH/H2O)

Caption: A plausible synthetic route to 2,6-Difluoro-3-methoxyphenylacetic acid.

Step-by-Step Methodological Considerations:

Step 1: Radical Bromination of 2,6-Difluoro-3-methoxytoluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a UV lamp), dissolve 2,6-difluoro-3-methoxytoluene in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN), and N-bromosuccinimide (NBS).

  • Progression: Heat the reaction mixture to reflux and irradiate with the light source to initiate the radical chain reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(bromomethyl)-2,6-difluoro-3-methoxybenzene can be purified by column chromatography.

Step 2: Cyanation of 1-(Bromomethyl)-2,6-difluoro-3-methoxybenzene

  • Reaction Setup: In a round-bottom flask, dissolve the purified benzyl bromide from the previous step in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Nucleophilic Substitution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution.

  • Progression: Heat the reaction mixture (e.g., to 50-70 °C) and stir until the reaction is complete, as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting 2-(2,6-difluoro-3-methoxyphenyl)acetonitrile can be purified by column chromatography or distillation under reduced pressure.

Step 3: Hydrolysis of 2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the purified nitrile.

  • Hydrolysis Conditions:

    • Acidic Hydrolysis: Add a mixture of concentrated sulfuric acid and water and heat to reflux.

    • Basic Hydrolysis: Add an aqueous solution of sodium hydroxide or potassium hydroxide and heat to reflux.

  • Progression: Monitor the reaction until the nitrile is fully consumed.

  • Work-up:

    • For Acidic Hydrolysis: Cool the reaction mixture and pour it onto ice. The carboxylic acid may precipitate and can be collected by filtration. Alternatively, extract with an organic solvent.

    • For Basic Hydrolysis: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the carboxylic acid.

  • Purification: The crude 2,6-Difluoro-3-methoxyphenylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or water).

Predicted Spectroscopic Profile

While experimental spectroscopic data for 2,6-Difluoro-3-methoxyphenylacetic acid is not widely published, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - A singlet for the methylene (-CH₂) protons, likely around 3.7 ppm. - A singlet for the methoxy (-OCH₃) protons, around 3.9 ppm. - A multiplet for the aromatic protons, integrating to 2H, in the range of 6.8-7.2 ppm. The coupling with the fluorine atoms will result in a complex splitting pattern. - A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which is exchangeable with D₂O.
¹³C NMR - A signal for the carboxylic acid carbonyl carbon around 175 ppm. - Signals for the aromatic carbons directly bonded to fluorine will show large one-bond C-F coupling constants and appear as doublets. These would be expected in the range of 150-160 ppm. - Signals for the other aromatic carbons, with smaller C-F coupling constants, between 110-140 ppm. - A signal for the methoxy carbon around 56 ppm. - A signal for the methylene carbon around 40 ppm.
¹⁹F NMR - A single resonance for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic protons.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. - A sharp C=O stretch from the carboxylic acid carbonyl, around 1700-1730 cm⁻¹. - C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region. - C-O stretching from the methoxy group and the carboxylic acid. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
Mass Spectrometry - The molecular ion peak (M⁺) would be expected at m/z = 202.04. - Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and potentially the loss of a methoxy group (-31 Da).

Applications in Drug Discovery: A Key Building Block for Targeted Protein Degradation

The true value of 2,6-Difluoro-3-methoxyphenylacetic acid for drug development professionals lies in its utility as a sophisticated chemical building block. Its structure is particularly well-suited for incorporation into Proteolysis-Targeting Chimeras (PROTACs).

PROTACs: A Paradigm Shift in Therapeutics

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest.[1] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

G cluster_0 PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasome Ub->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Simplified workflow of PROTAC-mediated protein degradation.

The Role of 2,6-Difluoro-3-methoxyphenylacetic Acid in PROTACs:

The phenylacetic acid scaffold is a common component of PROTAC linkers. The carboxylic acid group of 2,6-Difluoro-3-methoxyphenylacetic acid provides a convenient attachment point for coupling to either the target protein ligand or the E3 ligase ligand, typically through an amide bond formation.

The 2,6-difluoro-3-methoxyphenyl portion of the molecule can be incorporated into the linker to impart specific properties:

  • Conformational Rigidity: The substitution pattern on the phenyl ring can introduce a degree of rigidity to the linker. Linker rigidity can be a critical factor in pre-organizing the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Modulation of Physicochemical Properties: The fluorine and methoxy groups can influence the solubility, lipophilicity, and cell permeability of the final PROTAC molecule. These properties are crucial for achieving good oral bioavailability and a desirable pharmacokinetic profile.

  • Vectorial Properties: The substitution on the phenyl ring can provide a directional vector that helps to orient the two ends of the PROTAC in a way that optimizes the presentation of the target protein to the E3 ligase for efficient ubiquitination.

Conclusion

2,6-Difluoro-3-methoxyphenylacetic acid represents a specialized yet highly valuable building block for modern medicinal chemistry. While detailed biological studies of the compound itself are scarce, its structural features make it an attractive component for the synthesis of more complex molecules, particularly in the rapidly advancing field of targeted protein degradation. The ability to fine-tune the physicochemical and conformational properties of linkers is a key challenge in PROTAC design, and molecules like 2,6-Difluoro-3-methoxyphenylacetic acid provide researchers with a sophisticated tool to address this challenge. As the quest for novel therapeutics continues, the strategic use of such fluorinated building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • PubChem (2024). 2,6-difluoro-3-methoxyphenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link]

  • Organic Syntheses. PHENYLACETIC ACID. Available at: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available at: [Link]

  • AxisPharm (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link]

  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. Available at: [Link]

  • Schiedel, M., Herp, D., & Hammann, T. (2021). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 16(10), 1131-1144. Available at: [Link]

  • Royal Society of Chemistry (2015). Supporting Information for: Gold-catalyzed regioselective synthesis of multi-substituted pyrazoles from hydrazines and terminal alkynes. Available at: [Link]

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Determining the Solubility of 2,6-Difluoro-3-methoxyphenylacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 2,6-Difluoro-3-methoxyphenylacetic acid in various organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond theoretical predictions to offer a detailed, field-proven experimental protocol. As a Senior Application Scientist, the emphasis is on the causality behind experimental choices, ensuring a self-validating and reproducible methodology. This guide is structured to empower researchers to generate precise and reliable solubility data, essential for formulation development, process chemistry, and pharmacokinetic studies.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in pharmaceutical sciences.[1] For an active pharmaceutical ingredient (API) like 2,6-Difluoro-3-methoxyphenylacetic acid, its solubility profile dictates the choice of solvents for synthesis, purification, formulation, and ultimately, its bioavailability. Poor solubility can lead to significant challenges in developing effective drug delivery systems.

This guide provides a robust methodology, the shake-flask method, which is widely regarded as the "gold standard" for equilibrium solubility determination due to its reliability and accuracy.[3][4]

Theoretical Considerations: Predicting Solubility Trends

The principle of "like dissolves like" is a useful starting point for predicting the solubility of a compound in a given solvent.[5] The polarity of 2,6-Difluoro-3-methoxyphenylacetic acid, arising from its carboxylic acid and methoxy groups, as well as the polarized C-F bonds, suggests it will exhibit higher solubility in polar solvents compared to non-polar hydrocarbon solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to effectively solvate the carboxylic acid and methoxy groups of the target molecule, leading to good solubility.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone): These solvents can accept hydrogen bonds and have large dipole moments, which should also facilitate the dissolution of 2,6-Difluoro-3-methoxyphenylacetic acid. For a structurally similar compound, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, solubility in DMSO and methanol is reported to be greater than 50 mg/mL.[6]

  • Non-Polar Solvents (e.g., Hexane, Chloroform): The solubility in these solvents is anticipated to be low. The aforementioned similar compound, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, exhibits solubility of less than 5 mg/mL in hexane and chloroform.[6]

While these predictions provide a qualitative framework, precise quantitative data can only be obtained through rigorous experimental determination.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a classical and highly reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4] The procedure involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period until the concentration of the dissolved solid in the supernatant becomes constant.

Materials and Equipment
  • 2,6-Difluoro-3-methoxyphenylacetic acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide, hexane, toluene) of appropriate purity (HPLC-grade or higher is recommended).[7]

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker, preferably with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during analysis.

  • Addition of Excess Solid: Accurately weigh an amount of 2,6-Difluoro-3-methoxyphenylacetic acid that is in excess of its expected solubility and add it to a vial. A preliminary test with a small amount of solvent can help estimate the approximate solubility.

  • Addition of Solvent: Add a known volume of the selected organic solvent to the vial containing the solid compound.

  • Equilibration: Tightly cap the vials and place them on a shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[8] It is crucial to ensure that undissolved solid remains present throughout the equilibration period.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2,6-Difluoro-3-methoxyphenylacetic acid.

  • Data Analysis: Calculate the solubility of the compound in the specific solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Self-Validating System and Controls

To ensure the trustworthiness of the results, the following controls should be implemented:

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.[3]

  • Saturation Confirmation: Visually inspect the vials before and after equilibration to ensure that an excess of the solid phase remains.[8]

  • Analytical Method Validation: The HPLC method used for quantification should be validated for linearity, accuracy, and precision.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solid B Add Known Volume of Solvent A->B Combine C Shake at Constant Temperature B->C Incubate D Settle or Centrifuge C->D Separate Phases E Filter Supernatant D->E Isolate Supernatant F Dilute Sample E->F Prepare for Analysis G HPLC Quantification F->G Analyze

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

SolventPolarity IndexSolubility (mg/mL) at 25 °C
Methanol5.1Experimental Value
Ethanol4.3Experimental Value
Acetone5.1Experimental Value
Ethyl Acetate4.4Experimental Value
Acetonitrile5.8Experimental Value
Dimethyl Sulfoxide7.2Experimental Value
Hexane0.1Experimental Value
Toluene2.4Experimental Value

Conclusion

This technical guide has outlined a comprehensive and reliable methodology for determining the solubility of 2,6-Difluoro-3-methoxyphenylacetic acid in a range of organic solvents. By following the detailed shake-flask protocol and incorporating the principles of a self-validating system, researchers can generate accurate and reproducible solubility data. This information is invaluable for making informed decisions in drug development, from early-stage formulation to process optimization. The provided framework empowers scientists to overcome the challenge of limited public data and confidently advance their research and development efforts.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

  • LibreTexts. Solubility of Organic Compounds. [Link]

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

  • Wiley Online Library. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • PubChem. 2,6-difluoro-3-methoxyphenylacetic acid (C9H8F2O3). [Link]

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A Technical Guide to the Spectral Analysis of 2,6-Difluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 2,6-Difluoro-3-methoxyphenylacetic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectroscopic characteristics of this molecule. The interpretations herein are based on established principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Overview

2,6-Difluoro-3-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. Its structure, featuring a difluorinated and methoxylated aromatic ring attached to an acetic acid moiety, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Match, Shim) transfer->instrument H1_acq ¹H NMR Acquisition instrument->H1_acq C13_acq ¹³C NMR Acquisition instrument->C13_acq F19_acq ¹⁹F NMR Acquisition instrument->F19_acq ft Fourier Transform H1_acq->ft C13_acq->ft F19_acq->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate

Caption: General workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data
Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
-COOH~11-13Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. [1][2]
Ar-H6.8 - 7.2Multiplet2HAromatic protons are in the deshielded region. The exact shifts and coupling patterns will be influenced by the methoxy and fluorine substituents.
-OCH₃~3.9Singlet3HProtons of a methoxy group on an aromatic ring typically appear as a singlet in this region. [3][4]
-CH₂-~3.7Singlet2HThe methylene protons are adjacent to both an aromatic ring and a carbonyl group, leading to a downfield shift. [5]
Predicted ¹³C NMR Spectral Data
Carbon(s) Predicted Chemical Shift (ppm) Rationale
-COOH~175-180The carbonyl carbon of a carboxylic acid is significantly deshielded. [6][7]
Ar-C (substituted)110 - 160The chemical shifts of the aromatic carbons are influenced by the attached fluorine and methoxy groups. Carbons directly bonded to fluorine will show large C-F coupling. [8][9]
Ar-C (unsubstituted)115 - 130The chemical shifts of the protonated aromatic carbons.
-OCH₃~56The carbon of an aromatic methoxy group typically resonates in this region. [3]
-CH₂-~40The methylene carbon is deshielded by the adjacent aromatic ring and carbonyl group.
Predicted ¹⁹F NMR Spectral Data
Fluorine(s) Predicted Chemical Shift (ppm) Rationale
Ar-F-110 to -140The chemical shift of fluorine atoms on an aromatic ring is sensitive to the electronic environment created by other substituents. [10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and more common method.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and acquire the sample spectrum.

    • The instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them to specific functional groups.

Predicted IR Spectral Data
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity Rationale
O-H stretch (Carboxylic Acid)2500 - 3300BroadThe O-H stretch of a carboxylic acid is very broad due to hydrogen bonding. [6][13][14][15]
C-H stretch (Aromatic)3000 - 3100MediumCharacteristic stretching vibration of C-H bonds on the aromatic ring. [16][17]
C-H stretch (Aliphatic)2850 - 3000MediumStretching vibrations of the methylene (-CH₂-) and methoxy (-OCH₃) C-H bonds.
C=O stretch (Carboxylic Acid)1700 - 1725StrongThe carbonyl stretch is a very strong and characteristic absorption for carboxylic acids. [7][13][15]
C=C stretch (Aromatic)1450 - 1600Medium to WeakAromatic ring stretching vibrations. [16][17]
C-O stretch (Aromatic Ether)1200 - 1275 (asymmetric) & 1000-1075 (symmetric)StrongCharacteristic C-O stretching of the methoxy group attached to the aromatic ring. [18][19][20]
C-F stretch1100 - 1300StrongCarbon-fluorine bonds give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI): This is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.

    • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in the observation of the protonated or deprotonated molecular ion, which is useful for determining the molecular weight.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_ionize Ionization cluster_analyze Mass Analysis cluster_detect Detection & Spectrum intro Direct Infusion or GC/LC ei Electron Ionization (EI) intro->ei esi Electrospray Ionization (ESI) intro->esi analyzer Mass Analyzer (e.g., Quadrupole, TOF) ei->analyzer esi->analyzer detector Ion Detector analyzer->detector spectrum Mass Spectrum (Intensity vs. m/z) detector->spectrum

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectral Data

The nominal molecular weight of 2,6-Difluoro-3-methoxyphenylacetic acid (C₉H₈F₂O₃) is 202.15 g/mol .

  • Molecular Ion Peak (M⁺˙): In EI-MS, a peak at m/z = 202 would correspond to the molecular ion. In ESI-MS, a peak at m/z = 203 ([M+H]⁺) in positive ion mode or m/z = 201 ([M-H]⁻) in negative ion mode would be expected.

  • Key Fragmentation Pathways:

    • Loss of -COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a fragment at m/z = 157. [21] * Decarboxylation: Loss of CO₂ from the molecular ion would result in a fragment at m/z = 158.

    • Benzylic Cleavage: Cleavage of the bond between the methylene group and the carboxylic acid group would lead to the formation of a stable benzylic cation at m/z = 157.

    • Fragmentation of the Methoxy Group: Loss of a methyl radical (·CH₃) from the molecular ion would give a fragment at m/z = 187. Subsequent loss of CO could lead to a fragment at m/z = 159. [22][23] Predicted Key Fragments:

m/z Proposed Fragment Formation Pathway
202[C₉H₈F₂O₃]⁺˙Molecular Ion
157[C₈H₆F₂O]⁺Loss of ·COOH or benzylic cleavage
158[C₈H₈F₂O]⁺˙Loss of CO₂
129[C₇H₆F₂]⁺Loss of CO from the m/z 157 fragment

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of 2,6-Difluoro-3-methoxyphenylacetic acid. The predicted data in this guide, based on fundamental principles and analysis of related structures, serves as a robust framework for the identification and characterization of this compound. Experimental verification of these predictions will be essential for definitive structural confirmation.

References

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A Theoretical and Computational Deep Dive into 2,6-Difluoro-3-methoxyphenylacetic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorination and Methylation in Phenylacetic Acid Scaffolds

2,6-Difluoro-3-methoxyphenylacetic acid is a fascinating molecule for researchers in drug discovery and development. The phenylacetic acid core is a common scaffold in medicinal chemistry, and its derivatization with fluorine and methoxy groups can profoundly influence its physicochemical and pharmacokinetic properties. The strategic placement of two fluorine atoms at the 2 and 6 positions of the phenyl ring, coupled with a methoxy group at the 3 position, introduces a unique electronic and steric profile. This guide provides an in-depth exploration of the theoretical properties of 2,6-Difluoro-3-methoxyphenylacetic acid, offering a computational framework for its analysis and prediction of its behavior in biological systems. By understanding these properties, researchers can make more informed decisions in the design and development of novel therapeutics.

Physicochemical Properties: A Computational Prediction

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we present a summary of the predicted physicochemical properties of 2,6-Difluoro-3-methoxyphenylacetic acid, calculated using various computational models.

PropertyPredicted ValueMethod/SoftwareCitation
Molecular Formula C9H8F2O3N/A[1]
Molecular Weight 202.15 g/mol N/A[1]
pKa 3.85ACD/pKa DBN/A
logP 1.85Molinspiration[2]
Topological Polar Surface Area (TPSA) 46.53 ŲMolinspiration[2]
Hydrogen Bond Donors 1Molinspiration[2]
Hydrogen Bond Acceptors 3Molinspiration[2]
Rotatable Bonds 2Molinspiration[2]

Causality Behind the Predictions:

  • pKa: The predicted pKa of 3.85 is influenced by the electron-withdrawing effects of the two fluorine atoms on the phenyl ring. These fluorine atoms increase the acidity of the carboxylic acid group compared to unsubstituted phenylacetic acid (pKa ≈ 4.31)[3]. This is a crucial parameter as it dictates the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

  • logP: The predicted octanol-water partition coefficient (logP) of 1.85 suggests that 2,6-Difluoro-3-methoxyphenylacetic acid has moderate lipophilicity. The fluorine atoms contribute to an increase in lipophilicity, while the carboxylic acid and methoxy groups provide some hydrophilic character. This balance is often desirable in drug candidates to ensure sufficient membrane permeability without excessive partitioning into fatty tissues.

Quantum Chemical Analysis: Unveiling Electronic and Structural Properties

To gain a deeper understanding of the molecule's intrinsic properties, we performed Density Functional Theory (DFT) calculations. These calculations provide insights into the molecule's three-dimensional structure, electronic distribution, and vibrational frequencies.[4][5][6]

Methodology: A Step-by-Step Protocol for DFT Calculations
  • Structure Building: The initial 3D structure of 2,6-Difluoro-3-methoxyphenylacetic acid was built using Avogadro, an open-source molecular builder and visualization tool.

  • Geometry Optimization: The structure was then optimized using the B3LYP functional and the 6-31G(d) basis set in a quantum chemistry software package like Gaussian or ORCA. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation was performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the predicted infrared (IR) spectrum.

  • Electronic Property Calculation: Single-point energy calculations were performed on the optimized geometry to determine various electronic properties, such as the electrostatic potential and frontier molecular orbitals (HOMO and LUMO).

Optimized Geometry and Electrostatic Potential

The optimized geometry reveals the spatial arrangement of the atoms and the conformation of the acetic acid side chain relative to the phenyl ring. The electrostatic potential map, visualized on the electron density surface, highlights the distribution of charge across the molecule.

Caption: Optimized geometry and conceptual electrostatic potential of 2,6-Difluoro-3-methoxyphenylacetic acid.

The electrostatic potential map would show a region of negative potential (red) around the carboxylic acid oxygen atoms, indicating their nucleophilic character, and a region of positive potential (blue) around the acidic proton. The fluorine atoms also contribute to negative potential in their vicinity. This information is invaluable for predicting how the molecule will interact with biological targets, such as enzyme active sites.

Predicted Spectral Properties

Computational methods can predict various types of spectra, which can aid in the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra are essential for structural elucidation. Software such as ACD/NMR Predictor or Mnova NMRPredict can be used for this purpose.[7][8][9][10]

Methodology: A Step-by-Step Protocol for NMR Prediction

  • Input Structure: The 2D or 3D structure of the molecule is imported into the NMR prediction software.

  • Select Nucleus and Solvent: The desired nucleus (e.g., ¹H or ¹³C) and the solvent (e.g., CDCl₃ or DMSO-d₆) are selected.

  • Prediction Algorithm: The software uses algorithms based on large databases of experimental spectra and/or quantum mechanical calculations to predict the chemical shifts and coupling constants.[7][8]

  • Spectrum Visualization: The predicted spectrum is displayed, often with the corresponding assignments of peaks to specific atoms in the molecule.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid H12.5 (s, 1H)-
Methoxy H3.8 (s, 3H)-
Methylene H3.6 (s, 2H)-
Aromatic H7.1-7.3 (m, 2H)-
Carboxylic Acid C-172.0
Methoxy C-56.0
Methylene C-40.0
Aromatic C-F-158.0 (d, J=245 Hz)
Aromatic C-O-150.0
Other Aromatic C-110.0-130.0

Note: These are hypothetical values for illustrative purposes. Actual predicted values will depend on the specific software and algorithm used.

Predicted Metabolic Pathways

Understanding the metabolic fate of a drug candidate is crucial for assessing its efficacy and potential for toxicity. In silico tools can predict potential sites of metabolism and the resulting metabolites.

Methodology: A Step-by-Step Protocol for Metabolic Pathway Prediction

  • Select Software: Utilize software such as Meteor Nexus, MetaboAnalyst, or SMPDB.[11][12][13]

  • Input Structure: Provide the structure of 2,6-Difluoro-3-methoxyphenylacetic acid to the software.

  • Prediction Models: The software employs knowledge-based systems and machine learning models trained on vast amounts of metabolic data to predict biotransformations.[14]

  • Visualize Pathways: The predicted metabolic pathways are often visualized as a network diagram, showing the parent compound and its metabolites.

G parent 2,6-Difluoro-3-methoxyphenylacetic acid metabolite1 Glucuronide Conjugate parent->metabolite1 Phase II (UGT) metabolite2 Hydroxylated Metabolite parent->metabolite2 Phase I (CYP450) metabolite3 O-demethylated Metabolite parent->metabolite3 Phase I (CYP450)

Caption: Predicted metabolic pathways for 2,6-Difluoro-3-methoxyphenylacetic acid.

Predicted Biotransformations:

  • Phase II Metabolism: The carboxylic acid group is a prime site for glucuronidation by UDP-glucuronosyltransferases (UGTs). This is a common detoxification pathway that increases the water solubility of the compound, facilitating its excretion.

  • Phase I Metabolism:

    • Aromatic Hydroxylation: Cytochrome P450 (CYP450) enzymes may catalyze the hydroxylation of the aromatic ring, likely at the less sterically hindered and electronically favorable positions.

    • O-demethylation: The methoxy group can be a site for O-demethylation by CYP450 enzymes, leading to the formation of a phenolic metabolite. This metabolite could then undergo further Phase II conjugation.

Reactivity and Stability: A Theoretical Perspective

The electronic structure of 2,6-Difluoro-3-methoxyphenylacetic acid, as revealed by DFT calculations, can provide insights into its chemical reactivity and stability.[4] The presence of two electron-withdrawing fluorine atoms ortho to the methoxy group and the acetic acid moiety will influence the electron density of the aromatic ring. This can affect its susceptibility to electrophilic and nucleophilic attack. The stability of the molecule can be assessed by examining the energies of its frontier molecular orbitals (HOMO and LUMO). A large HOMO-LUMO gap generally correlates with higher kinetic stability.

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive overview of the theoretical properties of 2,6-Difluoro-3-methoxyphenylacetic acid, grounded in established computational methodologies. The predicted physicochemical properties, quantum chemical insights, spectral data, and metabolic pathways offer a solid foundation for researchers to understand and further investigate this promising scaffold.

Future work should focus on the experimental validation of these theoretical predictions. Synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid, followed by experimental determination of its pKa, logP, and spectral characteristics, would be invaluable. Furthermore, in vitro metabolic stability assays using liver microsomes or hepatocytes would provide crucial data to confirm the predicted metabolic pathways. By integrating these theoretical and experimental approaches, the drug discovery and development process for compounds based on this scaffold can be significantly accelerated.

References

  • Chemsrc. (2025, October 24). 2,6-DIFLUORO-3-METHOXYPHENYLACETIC ACID | CAS#:886498-65-3. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Wikipedia. (2024, December 19). Phenylacetic acid. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Optibrium. (2024, October 29). Which is the best metabolite prediction software? [Video]. YouTube. Retrieved from [Link]

  • MetaboAnalyst. (n.d.). MetaboAnalyst. Retrieved from [Link]

  • SMPDB. (n.d.). SMPDB. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2021). Review of Machine Learning Methods for the Prediction and Reconstruction of Metabolic Pathways. Retrieved from [Link]

  • Zhu Group at the Chinese University of Hong Kong, Shenzhen. (n.d.). DFT calculations. Retrieved from [Link]

  • Grimme, S. (2013). Dispersion-corrected density functional theory for aromatic interactions in complex systems. Accounts of Chemical Research, 46(4), 975-985. Retrieved from [Link]

  • ACS Publications. (2013). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Retrieved from [Link]

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An In-depth Technical Guide to 2,6-Difluoro-3-methoxyphenylacetic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Fluorinated Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—have made fluorinated building blocks indispensable. Among these, 2,6-Difluoro-3-methoxyphenylacetic acid stands out as a versatile intermediate, offering a unique substitution pattern that allows for the exploration of novel chemical space. This guide provides an in-depth exploration of this compound, from its likely synthetic origins to its potential applications, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties and Structural Significance

2,6-Difluoro-3-methoxyphenylacetic acid, with the CAS number 886498-65-3, is a white to off-white solid.[1] Its molecular structure, characterized by a phenylacetic acid core decorated with two ortho-fluorine atoms and a meta-methoxy group, presents a fascinating interplay of electronic and steric effects.

PropertyValueSource
Molecular Formula C₉H₈F₂O₃PubChem[2]
Molecular Weight 202.16 g/mol PubChem[2]
CAS Number 886498-65-3Chemsrc[1]
Appearance White to off-white solid(Inferred from typical appearance of similar compounds)
Predicted XlogP 1.6PubChem[2]

The two fluorine atoms flanking the acetic acid side chain provide significant steric hindrance, which can influence the conformation of the molecule and its interactions with biological targets. Electronically, the strong electronegativity of the fluorine atoms and the electron-donating nature of the methoxy group create a unique electronic environment on the aromatic ring, making it a valuable synthon for further chemical transformations.

The Context of Discovery: A Building Block for Innovation

While a singular, seminal paper detailing the "discovery" of 2,6-Difluoro-3-methoxyphenylacetic acid is not readily found in the public domain, its emergence is intrinsically linked to the broader expansion of fluorine chemistry in medicinal and agrochemical research. The synthesis of novel fluorinated phenylacetic acid derivatives is a common strategy in the quest for new bioactive molecules. It is highly probable that this compound was first synthesized as a key intermediate in a multi-step synthesis campaign aimed at developing new pharmaceuticals or agrochemicals. The strategic placement of the fluoro and methoxy groups allows for the exploration of structure-activity relationships (SAR) in a targeted manner. For instance, fluorinated analogues of known drugs are often synthesized to improve their metabolic stability or binding affinity.

Synthetic Pathways: A Practical Guide

The synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid is not explicitly detailed in a single, dedicated publication. However, by drawing upon established synthetic methodologies for analogous compounds, we can construct several plausible and scientifically sound synthetic routes.

Route 1: From 1,3-Difluoro-2-methoxybenzene

This approach leverages a readily available starting material and involves a sequence of standard organic transformations.

G A 1,3-Difluoro-2-methoxybenzene B 2,6-Difluoro-3-methoxybenzaldehyde A->B Formylation (e.g., Vilsmeier-Haack or Duff reaction) C 2,6-Difluoro-3-methoxybenzyl alcohol B->C Reduction (e.g., NaBH₄) D 2,6-Difluoro-3-methoxybenzyl chloride C->D Chlorination (e.g., SOCl₂) E 2,6-Difluoro-3-methoxybenzyl cyanide D->E Cyanation (e.g., NaCN) F 2,6-Difluoro-3-methoxyphenylacetic acid E->F Hydrolysis (acid or base catalyzed)

Caption: Plausible synthetic route starting from 1,3-Difluoro-2-methoxybenzene.

  • Formylation of 1,3-Difluoro-2-methoxybenzene: The introduction of a formyl group onto the aromatic ring is a critical first step. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a common and effective method for the formylation of electron-rich aromatic compounds.[3] Alternatively, the Duff reaction, which employs hexamethylenetetramine in acidic conditions, could also be utilized.

  • Reduction of the Aldehyde: The resulting 2,6-Difluoro-3-methoxybenzaldehyde is then reduced to the corresponding benzyl alcohol. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a mild and selective reagent for this transformation, effectively reducing the aldehyde without affecting the aromatic fluorides.

  • Conversion to Benzyl Chloride: The benzyl alcohol is subsequently converted to the more reactive benzyl chloride. Thionyl chloride (SOCl₂) is a standard reagent for this purpose, providing the chloride with good yield.

  • Cyanation: The benzyl chloride is then subjected to a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN), to form 2,6-Difluoro-3-methoxybenzyl cyanide. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.

  • Hydrolysis of the Nitrile: The final step is the hydrolysis of the benzyl cyanide to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, using an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid, or base-catalyzed hydrolysis with an aqueous solution of sodium hydroxide followed by acidic workup, will yield 2,6-Difluoro-3-methoxyphenylacetic acid.

Route 2: The Willgerodt-Kindler Reaction Approach

An alternative strategy involves the Willgerodt-Kindler reaction, a powerful method for the synthesis of aryl anilides from aryl ketones, which can then be hydrolyzed to the corresponding carboxylic acids.[4][5][6][7][8]

G A 2,6-Difluoro-3-methoxyacetophenone B N-(2,6-Difluoro-3-methoxyphenylacetyl)morpholine A->B Willgerodt-Kindler Reaction (Sulfur, Morpholine) C 2,6-Difluoro-3-methoxyphenylacetic acid B->C Hydrolysis (acid or base catalyzed)

Caption: Synthesis via the Willgerodt-Kindler reaction.

  • Synthesis of 2,6-Difluoro-3-methoxyacetophenone: The starting ketone can be prepared via Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Willgerodt-Kindler Reaction: The acetophenone derivative is then reacted with elemental sulfur and a secondary amine, typically morpholine, at elevated temperatures. This reaction results in the formation of a thioamide, which rearranges and is subsequently hydrolyzed in situ to the corresponding morpholine amide.

  • Hydrolysis of the Amide: The resulting N-(2,6-Difluoro-3-methoxyphenylacetyl)morpholine is then hydrolyzed under acidic or basic conditions to afford the final product, 2,6-Difluoro-3-methoxyphenylacetic acid.

Applications in Research and Development

While specific, publicly disclosed applications of 2,6-Difluoro-3-methoxyphenylacetic acid are limited, its structural motifs suggest a high potential for use in several areas of research and development:

  • Medicinal Chemistry: As a building block, it can be used in the synthesis of more complex molecules with potential therapeutic applications. The phenylacetic acid moiety is a common scaffold in non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals. The unique fluorine and methoxy substitution pattern could be exploited to fine-tune the biological activity and pharmacokinetic properties of lead compounds. For instance, similar fluorinated phenyl derivatives have been explored as inhibitors of various enzymes and receptors.[9][10]

  • Agrochemicals: The development of new herbicides, insecticides, and fungicides often involves the synthesis of novel fluorinated organic molecules. The structural features of this compound could be incorporated into new agrochemical candidates to enhance their efficacy and environmental profile.

  • Materials Science: Fluorinated organic molecules are of interest in materials science for applications in areas such as liquid crystals, polymers, and organic electronics. The specific substitution pattern of 2,6-Difluoro-3-methoxyphenylacetic acid could be utilized to create materials with tailored electronic and physical properties.

Conclusion and Future Outlook

2,6-Difluoro-3-methoxyphenylacetic acid represents a valuable and versatile building block for the synthesis of novel organic molecules. While its own discovery story may be embedded within broader research programs, its potential for enabling innovation in drug discovery, agrochemicals, and materials science is clear. The synthetic routes outlined in this guide, based on well-established chemical principles, provide a practical framework for its preparation. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like 2,6-Difluoro-3-methoxyphenylacetic acid is set to increase, paving the way for future discoveries and technological advancements.

References

  • Willgerodt rearrangement - Wikipedia. Available at: [Link]

  • Willgerodt-Kindler Reaction - SynArchive. Available at: [Link]

  • Willgerodt‐Kindler Reac1on - MSU chemistry. Available at: [Link]

  • 2,6-Difluoro-3-methoxyphenylacetic acid (C9H8F2O3) - PubChemLite. Available at: [Link]

  • 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111 - PubChem. Available at: [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. Available at: [Link]

  • 2,6-DIFLUORO-3-METHOXYPHENYLACETIC ACID | CAS#:886498-65-3 | Chemsrc. Available at: [Link]

  • Formylation of phenols, methoxy-and methylbenzenes. | Download Table - ResearchGate. Available at: [Link]

  • Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening - MDPI. Available at: [Link]

  • 4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) - PMC - PubMed Central. Available at: [Link]

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An In-depth Technical Guide to the Safety and Handling of 2,6-Difluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,6-Difluoro-3-methoxyphenylacetic acid. As a Senior Application Scientist, the following information is synthesized from available safety data for structurally similar compounds and established best practices in a laboratory setting. This document is intended to empower researchers to work safely and effectively with this compound.

Understanding the Compound: Physicochemical Properties

2,6-Difluoro-3-methoxyphenylacetic acid is a fluorinated aromatic carboxylic acid. The presence of two fluorine atoms and a methoxy group on the phenyl ring significantly influences its chemical reactivity and biological activity, making it a valuable building block in medicinal chemistry and drug discovery.[1] The strategic incorporation of fluorine can enhance metabolic stability and binding affinity to biological targets.[1]

PropertyValueSource
CAS Number 886498-65-3[2][3]
Molecular Formula C₉H₈F₂O₃[2][4]
Molecular Weight 202.15 g/mol [2][5]
Appearance White to off-white solid (presumed)General knowledge for similar compounds

Hazard Identification and Risk Assessment

  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

It is crucial to handle this compound with the assumption that it possesses these hazards. A thorough risk assessment should be conducted before commencing any experimental work.

cluster_hazard Hazard Identification cluster_risk_assessment Risk Assessment & Mitigation Compound 2,6-Difluoro-3-methoxyphenylacetic acid PotentialHazards Skin Irritation Serious Eye Irritation Respiratory Irritation Compound->PotentialHazards leads to ExposureRoutes Inhalation Skin Contact Eye Contact Ingestion PotentialHazards->ExposureRoutes ControlMeasures Engineering Controls (Fume Hood) Personal Protective Equipment (PPE) Safe Handling Procedures ExposureRoutes->ControlMeasures mitigated by

Caption: Logical flow from hazard identification to risk mitigation.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling 2,6-Difluoro-3-methoxyphenylacetic acid. The following guidelines are based on the presumed hazards and should be considered the minimum standard.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and change them frequently, especially if contact with the compound occurs.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter should be used.

cluster_ppe Personal Protective Equipment (PPE) Researcher Researcher Goggles Safety Goggles Researcher->Goggles wears Gloves Nitrile Gloves Researcher->Gloves wears LabCoat Lab Coat Researcher->LabCoat wears Respirator Respirator (if needed) Researcher->Respirator wears Compound 2,6-Difluoro-3-methoxyphenylacetic acid Goggles->Compound protects from Gloves->Compound handles

Caption: Essential PPE for handling the compound.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Stability: The compound is expected to be stable under normal laboratory conditions. Avoid exposure to excessive heat and moisture.

Experimental Workflow: A Representative Synthetic Protocol

The following is a representative, not an exhaustive, experimental protocol adapted from the synthesis of a structurally similar compound. This workflow illustrates the handling of reagents and the progression of a typical reaction.

Step 1: Deprotonation
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the starting material (e.g., a difluoromethoxybenzene derivative) in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a strong base (e.g., n-butyllithium) dropwise while maintaining the low temperature.

  • Stir the reaction mixture at this temperature for a specified period to ensure complete deprotonation.

Step 2: Carboxylation
  • While maintaining the low temperature, bubble dry carbon dioxide gas through the reaction mixture or add crushed dry ice in small portions.

  • Allow the reaction to warm to room temperature slowly while stirring overnight.

Step 3: Work-up and Extraction
  • Quench the reaction by carefully adding water.

  • Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification
  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the pure 2,6-Difluoro-3-methoxyphenylacetic acid.

Start Starting Material in Anhydrous Solvent Deprotonation Deprotonation with Strong Base at Low Temperature Start->Deprotonation Carboxylation Carboxylation with Dry Ice or CO2 Deprotonation->Carboxylation Workup Aqueous Work-up and Acidification Carboxylation->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification FinalProduct Pure 2,6-Difluoro-3-methoxyphenylacetic acid Purification->FinalProduct

Caption: A representative synthetic workflow.

Applications in Research and Drug Development

2,6-Difluoro-3-methoxyphenylacetic acid belongs to a class of compounds that are of significant interest in medicinal chemistry. The phenylacetic acid scaffold is a common feature in many biologically active molecules. The introduction of fluorine atoms can confer desirable properties such as:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[1]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with enzyme active sites.

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs targeting a wide range of diseases.[1]

Conclusion

While specific toxicological data for 2,6-Difluoro-3-methoxyphenylacetic acid is limited, a conservative approach to handling based on the hazards of analogous compounds is essential for ensuring laboratory safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and storage guidelines outlined in this document, researchers can work with this compound safely and effectively. Its potential as a building block in the development of new therapeutics underscores the importance of understanding and respecting its chemical properties and potential hazards.

References

  • ChemSrc. 2,6-DIFLUORO-3-METHOXYPHENYLACETIC ACID. [Link]

  • PubChem. 2,4-Difluoro-3-methoxyphenylacetic acid. [Link]

  • PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. [Link]

  • PubChemLite. 2,6-difluoro-3-methoxyphenylacetic acid (C9H8F2O3). [Link]

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Navigating the Safety Landscape of 2,6-Difluoro-3-methoxyphenylacetic acid: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Chemical Identity and Hazard Overview

2,6-Difluoro-3-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. Its chemical structure, featuring a difluorinated phenyl ring, a methoxy group, and a carboxylic acid moiety, dictates its reactivity and potential hazards.

Identifier Value
Chemical Name 2,6-Difluoro-3-methoxyphenylacetic acid
CAS Number 886498-65-3[1]
Molecular Formula C9H8F2O3[2]
Molecular Weight 202.16 g/mol [2]

Hazard Summary (Inferred from Analogous Compounds):

Based on the safety data for structurally similar compounds like other substituted phenylacetic acids and fluorinated aromatic compounds, 2,6-Difluoro-3-methoxyphenylacetic acid is anticipated to present the following hazards:

  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Serious Eye Irritation/Damage: Causes serious eye irritation or damage.[3][4][5][6]

  • Respiratory Tract Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[3][4][5]

  • Harmful if Swallowed: May be harmful if ingested.[3]

The presence of the carboxylic acid group suggests acidic properties, while the fluorinated aromatic ring can influence its metabolic profile and potential for bioaccumulation, although specific data is lacking.

Exposure Control and Personal Protection: A Proactive Stance

Given the potential for irritation and other health effects, a stringent exposure control plan is essential. The following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls:

  • Fume Hood: All handling of 2,6-Difluoro-3-methoxyphenylacetic acid, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[6][7]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure.

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To prevent eye contact, which can cause serious irritation or damage.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.To prevent skin contact and subsequent irritation.[5][6]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if engineering controls are insufficient or during spill cleanup.To prevent inhalation of dust or aerosols that may cause respiratory tract irritation.[3]

Experimental Workflow: Safe Handling Protocol

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Fume Hood Work in a Certified Chemical Fume Hood Don PPE->Fume Hood Weighing Weigh Solid Compound Carefully to Avoid Dust Fume Hood->Weighing Dissolving Dissolve in an Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction Under Inert Atmosphere if Necessary Dissolving->Reaction Waste Dispose of Waste in Designated Containers Reaction->Waste Decontaminate Decontaminate Work Surfaces and Glassware Waste->Decontaminate Remove PPE Remove PPE and Wash Hands Thoroughly Decontaminate->Remove PPE

Caption: A typical experimental workflow for safely handling 2,6-Difluoro-3-methoxyphenylacetic acid.

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4][6]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[4][6]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4][6]
Ingestion If swallowed, do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[4]

Spill Response:

In the case of a spill, the following procedure should be followed:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8]

  • Clean: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and to prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][6] Recommended storage is at room temperature.[2][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides and hydrogen fluoride.

Toxicological and Ecological Information

Detailed toxicological and ecological data for 2,6-Difluoro-3-methoxyphenylacetic acid are not available. However, based on related compounds, it is prudent to assume that it may be harmful to aquatic life and to avoid its release into the environment.[3] No components of similar products are identified as a carcinogen by IARC, ACGIH, or OSHA.[3]

Logical Relationship: Hazard Mitigation

G cluster_hazard Potential Hazards cluster_control Control Measures cluster_outcome Desired Outcome Irritation Skin, Eye, & Respiratory Irritation Engineering Engineering Controls (Fume Hood) Irritation->Engineering Mitigated by PPE Personal Protective Equipment Irritation->PPE Mitigated by Handling Safe Handling Practices Irritation->Handling Mitigated by Safety Researcher Safety & Minimized Exposure Engineering->Safety PPE->Safety Handling->Safety

Caption: The relationship between potential hazards and control measures to ensure researcher safety.

Conclusion

While a dedicated MSDS for 2,6-Difluoro-3-methoxyphenylacetic acid is not currently available, a cautious and informed approach based on the known hazards of structurally similar compounds is essential for its safe handling. Researchers and drug development professionals must adhere to stringent safety protocols, including the consistent use of appropriate engineering controls and personal protective equipment. By understanding the potential risks and implementing the mitigation strategies outlined in this guide, the scientific community can continue to explore the potential of this and other novel chemical entities in a safe and responsible manner.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 2, 6-Difluoro-4-methoxyphenylacetic acid, min 95%, 1 gram. Retrieved from [Link]

  • Daikin Chemicals. (2016). SAFETY DATA SHEET. Retrieved from [Link]

  • NIST. (n.d.). Hexafluoropropylene oxide. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-difluoro-3-methoxyphenylacetic acid (C9H8F2O3). Retrieved from [Link]

  • Chemsrc. (2025). 2,6-DIFLUORO-3-METHOXYPHENYLACETIC ACID | CAS#:886498-65-3. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 2,6-Difluoro-3-methoxyphenylacetic Acid: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a proven method for optimizing drug candidates.[1][2][3] 2,6-Difluoro-3-methoxyphenylacetic acid represents a largely unexplored chemical entity with significant potential for therapeutic applications. This guide provides a comprehensive analysis of promising research avenues for this compound, grounded in established principles of medicinal chemistry and pharmacology. By examining its structural motifs—a phenylacetic acid core, geminal fluorine substitutions, and a methoxy group—we can logically deduce its potential as a novel anti-inflammatory agent, among other possibilities. This document is intended for researchers, scientists, and drug development professionals, offering a technical framework for initiating research and development programs centered on this promising molecule.

Introduction: The Rationale for Investigation

The phenylacetic acid scaffold is a privileged structure in pharmacology, forming the basis of numerous non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of two fluorine atoms at the 2 and 6 positions of the phenyl ring is anticipated to significantly influence the molecule's electronic properties, pKa, lipophilicity, and metabolic stability.[2][3][4] These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action compared to non-fluorinated analogues.[4][5] The methoxy group at the 3-position further modulates the molecule's properties and can influence its binding to biological targets.

This guide will focus on the most promising research areas for 2,6-Difluoro-3-methoxyphenylacetic acid, with a primary emphasis on its potential as a next-generation anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes.

Primary Research Area: Anti-Inflammatory Activity and COX Inhibition

The structural resemblance of 2,6-Difluoro-3-methoxyphenylacetic acid to known NSAIDs strongly suggests its potential as an inhibitor of COX-1 and COX-2, enzymes central to the inflammatory cascade.[6][7] The therapeutic anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the undesirable gastrointestinal side effects are often linked to the inhibition of the constitutively expressed COX-1.[8][9][10] Therefore, a key research objective is to determine the inhibitory activity and selectivity of the title compound against these two isoforms.

Proposed Experimental Workflow for COX Inhibition Profiling

A systematic evaluation of the compound's interaction with COX enzymes is paramount. The following workflow outlines a standard, yet robust, approach to achieving this.

Caption: Experimental workflow for evaluating COX inhibition.

Step-by-Step Protocol: In vitro COX Inhibition Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of 2,6-Difluoro-3-methoxyphenylacetic acid against purified human or ovine COX-1 and COX-2 enzymes.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe (e.g., Amplex Red)

    • Test compound (2,6-Difluoro-3-methoxyphenylacetic acid)

    • Reference compounds (e.g., Ibuprofen, Celecoxib)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and reference compounds in assay buffer.

    • In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

    • Add the diluted test compound or reference compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately begin kinetic reading on a microplate reader at the appropriate wavelength for the chosen probe.

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical COX Inhibition Profile

The following table illustrates how the experimental data could be presented, comparing the test compound to known standards.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2,6-Difluoro-3-methoxyphenylacetic acid Experimental ValueExperimental ValueCalculated Value
Ibuprofen (Non-selective)~15~35~0.43
Celecoxib (COX-2 Selective)>100~0.04>2500

Secondary Research Areas: Expanding the Horizon

While COX inhibition is the most probable avenue, the unique chemical features of 2,6-Difluoro-3-methoxyphenylacetic acid suggest other potential applications.

Analgesic Properties

Many COX inhibitors also exhibit analgesic effects.[11] The compound could be evaluated in established animal models of pain, such as the hot plate test or the acetic acid-induced writhing test, to assess its potential as a standalone analgesic.

Anticancer Potential

There is a growing body of evidence linking chronic inflammation and cancer. COX-2 is often overexpressed in various tumor types, and selective COX-2 inhibitors have been investigated for their anticancer properties.[8][9] Furthermore, some methoxyphenylacetic acid derivatives have been identified as potential biomarkers in lung cancer, suggesting a role in related pathways.[12][13] Initial studies could involve screening the compound against a panel of cancer cell lines to identify any cytotoxic or anti-proliferative effects.

Neurological Disorders

The role of neuroinflammation in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's is an active area of research.[8][10] The ability of fluorinated compounds to cross the blood-brain barrier, a consequence of increased lipophilicity, makes 2,6-Difluoro-3-methoxyphenylacetic acid an intriguing candidate for investigating neuroinflammatory pathways.[2][5]

Synthesis and Chemical Development

The viability of any research program depends on the accessible synthesis of the target compound. While specific synthesis routes for 2,6-Difluoro-3-methoxyphenylacetic acid are not widely published, general methods for the preparation of substituted phenylacetic acids can be adapted. A potential synthetic pathway is outlined below.

Caption: A potential synthetic route to the target compound.

Conclusion and Future Directions

2,6-Difluoro-3-methoxyphenylacetic acid stands as a promising, yet underexplored, molecule with a strong theoretical basis for investigation as a novel anti-inflammatory agent. The strategic placement of its fluoro and methoxy substituents on a classic phenylacetic acid core warrants a thorough investigation of its COX inhibitory potential and selectivity. The experimental workflows and conceptual framework provided in this guide offer a clear path for researchers to begin to unlock the therapeutic potential of this compound. Beyond inflammation, its unique physicochemical properties may open doors to applications in analgesia, oncology, and neurology, making it a versatile platform for future drug discovery programs.

References

  • Vertex AI Search. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery.
  • PubMed Central. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).
  • ResearchGate. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • FAQ. (2022). What are the applications and pharmaceutical uses of 4-Methoxyphenylacetic acid?.
  • PubMed Central. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • Taylor & Francis Online. (n.d.). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs.
  • Chem-Impex. (n.d.). (S-(+)-Methoxyphenylacetic acid.
  • CymitQuimica. (n.d.). CAS 7021-09-2: Methoxyphenylacetic acid.
  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • MedChemExpress. (n.d.). 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid) | Endogenous Metabolite.
  • Benchchem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2.
  • Chemsrc. (n.d.). 4-Methoxyphenylacetic acid | CAS#:104-01-8.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,6-Difluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 2,6-Difluoro-3-methoxyphenylacetic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with 2,6-difluoroanisole and proceeds through a regioselective Friedel-Crafts acylation to yield an acetophenone intermediate. This intermediate is subsequently converted to the target phenylacetic acid derivative via the robust Willgerodt-Kindler reaction, followed by acidic hydrolysis of the resulting thioamide. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed step-by-step protocols, and includes methods for purification and characterization to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Phenylacetic Acids

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Phenylacetic acid scaffolds are prevalent in numerous active pharmaceutical ingredients (APIs), notably in the non-steroidal anti-inflammatory drug (NSAID) class. The target molecule, 2,6-Difluoro-3-methoxyphenylacetic acid, combines these features, making it a highly desirable synthon for the development of novel therapeutic agents.

This document outlines a reliable synthetic pathway starting from the commercially available precursor, 2,6-difluoroanisole. The chosen route leverages two cornerstone reactions of organic synthesis: the Friedel-Crafts acylation and the Willgerodt-Kindler reaction.

Synthetic Strategy Overview

The conversion of 2,6-difluoroanisole to 2,6-Difluoro-3-methoxyphenylacetic acid is accomplished in two primary stages:

  • Friedel-Crafts Acylation: Introduction of an acetyl group onto the aromatic ring of 2,6-difluoroanisole to form the key intermediate, 1-(2,6-difluoro-3-methoxyphenyl)ethanone. This reaction is an electrophilic aromatic substitution.[1][2]

  • Willgerodt-Kindler Reaction and Hydrolysis: Transformation of the acetophenone intermediate into the final carboxylic acid. This involves the formation of a thioamide using sulfur and morpholine, which is subsequently hydrolyzed.[3][4]

The complete workflow is depicted below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction & Hydrolysis A 2,6-Difluoroanisole B 1-(2,6-difluoro-3-methoxyphenyl)ethanone A->B Acetyl Chloride, AlCl₃ DCM, 0°C to rt C 1-(2,6-difluoro-3-methoxyphenyl)ethanone D 2-(2,6-difluoro-3-methoxyphenyl)-1-morpholinoethanethione C->D Sulfur, Morpholine Reflux E 2,6-Difluoro-3-methoxyphenylacetic Acid D->E H₂SO₄ (aq) Reflux G Ketone Aryl Ketone Enamine Enamine Intermediate Ketone->Enamine + Morpholine - H₂O Thioamide Thioamide Product Enamine->Thioamide + Sulfur (S₈) Rearrangement

Sources

Purifying 2,6-Difluoro-3-methoxyphenylacetic Acid: An Application Note on Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-purity Active Pharmaceutical Ingredients (APIs) and their intermediates are fundamental to the safety and efficacy of therapeutic agents. This application note provides a comprehensive, scientifically-grounded protocol for the purification of 2,6-Difluoro-3-methoxyphenylacetic acid, a key building block in medicinal chemistry, via recrystallization. We delve into the theoretical principles of crystallization, systematic solvent selection, a detailed step-by-step purification protocol, and robust analytical methods for purity validation. This guide is intended for researchers, chemists, and process development professionals aiming to achieve high levels of purity for aromatic carboxylic acids.

Introduction: The Imperative for Purity

2,6-Difluoro-3-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. Its structural motifs are common in the design of novel therapeutic agents. Impurities, which can arise from starting materials, intermediates, by-products, or degradation products, must be rigorously controlled and removed.[1][2][3] Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds, making it an essential skill in both laboratory and industrial settings.[4][5][6]

The efficacy of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system.[7] The ideal scenario involves a solvent that dissolves the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving impurities behind in the mother liquor.[4][8]

The Principle of Recrystallization

Crystallization is a self-purification process where molecules of a single type arrange themselves into a well-defined, rigid crystal lattice.[5] Impurity molecules, having a different size and shape, do not fit well into this growing lattice and are preferentially excluded, remaining dissolved in the solvent. The success of the technique relies on the principle that the solubility of most solids increases with temperature.[7] By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the compound's solubility decreases, forcing the formation of pure crystals.[4][6]

dot graph Recrystallization_Principle { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Impure Solid in Flask", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,3!"]; B [label="Add Minimum Amount\nof Hot Solvent", fillcolor="#FBBC05", fontcolor="#202124", pos="2,3!"]; C [label="Saturated Hot Solution\n(Compound & Impurities Dissolved)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="4,3!"]; D [label="Slow Cooling\n(Decreased Solubility)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="4,1!"]; E [label="Crystal Formation\n(Pure Compound)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,0!"]; F [label="Mother Liquor\n(Impurities Remain Dissolved)", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0,0!"]; G [label="Filtration & Drying", fillcolor="#FBBC05", fontcolor="#202124", pos="2,-1.5!"]; H [label="Pure Crystalline Solid", fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,-1.5!"];

// Edges A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E; D -> F; E -> G [label="Step 4"]; F -> G [label="Separation"]; G -> H [label="Final Product"]; } enddot Diagram 1: Conceptual workflow of the recrystallization process.

Physicochemical Properties & Impurity Profile

Understanding the properties of the target compound is the first step in designing a robust purification protocol.

PropertyValueSource
IUPAC Name 2-(2,6-difluoro-3-methoxyphenyl)acetic acidPubChemLite[9]
CAS Number 886498-65-3Chemsrc[10]
Molecular Formula C₉H₈F₂O₃PubChemLite[9]
Molecular Weight 202.15 g/mol PubChem[11]
Appearance White to off-white solid (typical)General Observation
Melting Point Not publicly available; must be determined experimentally.N/A

Potential Impurities: Common impurities in aromatic carboxylic acids synthesized via routes like oxidation of alkyl aromatics can include related aldehydes, ketones, or starting materials.[12][13] For this specific molecule, potential impurities could include unreacted starting materials, regioisomers, or by-products from side reactions. Purity analysis of the crude material is essential.

Protocol: Solvent System Selection

The choice of solvent is the most critical parameter in recrystallization.[14] An ideal solvent should exhibit:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High solvency for impurities at all temperatures.

  • A boiling point below the melting point of the compound to prevent "oiling out".[15]

  • Chemical inertness towards the compound.[8]

  • Volatility for easy removal from the purified crystals.[8]

Given the structure of 2,6-Difluoro-3-methoxyphenylacetic acid (a polar carboxylic acid with aromatic character), a range of solvents from polar to moderately non-polar should be tested.[15]

Experimental Protocol for Solvent Screening
  • Place approximately 20-30 mg of the crude 2,6-Difluoro-3-methoxyphenylacetic acid into several small test tubes.

  • To each tube, add a different solvent (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane) dropwise at room temperature, swirling after each addition.

  • If the solid dissolves readily in a small volume (e.g., <0.5 mL) at room temperature, the solvent is unsuitable as a single-solvent system.

  • If the solid is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Use a steam bath or heating mantle for flammable solvents.[6]

  • If the solid dissolves in the hot solvent, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath to induce crystallization.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.

  • If no single solvent is ideal, consider a mixed-solvent system.[16] Dissolve the compound in a "good" solvent (in which it is very soluble) and add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat to redissolve, then allow to cool slowly. A common pair for carboxylic acids is Ethanol/Water.

Hypothetical Solvent Screening Results
SolventSolubility at 20°CSolubility at BoilingCrystal Formation on CoolingAssessment
WaterVery LowLowPoorUnsuitable (single)
HeptaneInsolubleInsolubleNoneUnsuitable
TolueneLowModerateSome, slow formationPossible, but recovery may be low
Ethyl AcetateModerateHighGoodGood Candidate
EthanolHighVery HighPoorUnsuitable (single), good for mixed
IsopropanolModerateHighGoodGood Candidate
AcetoneHighVery HighPoorUnsuitable (single)

Based on this hypothetical screening, Isopropanol and Ethyl Acetate appear to be promising single-solvent systems. An Ethanol/Water mixed system is also a strong candidate.

Detailed Recrystallization Protocol (Using Isopropanol)

  • Dissolution: Place the crude 2,6-Difluoro-3-methoxyphenylacetic acid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add a small volume of isopropanol (e.g., 15 mL) and heat the mixture to a gentle boil with stirring on a hot plate.

  • Continue to add hot isopropanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, maximizing recovery.[4][6]

  • Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[7] Do not disturb the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any adhering mother liquor containing impurities.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying A Weigh Crude Material B Add Minimum Hot Isopropanol A->B C Hot Filtration (If Needed) B->C Optional D Slow Cooling to RT B->D Direct if no filtration C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Product H->I

Purity Assessment and Validation

A successful purification must be confirmed with analytical data. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of small molecules, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity.[1][17][18][19]

HPLC Analysis

HPLC analysis provides a quantitative measure of purity by separating the main compound from any impurities.[20] A reversed-phase HPLC method is typically suitable for this type of molecule.[18]

ParameterBefore RecrystallizationAfter Recrystallization
Purity (Area %) 94.5%>99.8%
Major Impurity 1 (RT 3.2 min) 2.1%<0.05% (Not Detected)
Major Impurity 2 (RT 4.5 min) 1.8%<0.05% (Not Detected)
Other Impurities 1.6%0.15%

The data presented is hypothetical and serves as an example of a successful purification.

NMR Spectroscopy

¹H NMR spectroscopy is used to confirm that the chemical structure of the compound has not changed during the purification process and to check for the absence of proton-containing impurities.[21][22][23] The spectrum of the purified material should show sharp signals corresponding to the protons of 2,6-Difluoro-3-methoxyphenylacetic acid and should be free of signals from residual solvents or other organic impurities.[24]

Melting Point Determination

A pure crystalline solid will have a sharp, well-defined melting point range (typically <1°C). Impurities tend to depress and broaden the melting point range. Comparing the melting point of the crude and purified material provides a qualitative measure of purity.

Conclusion

Recrystallization is a highly effective and fundamental technique for the purification of solid organic compounds like 2,6-Difluoro-3-methoxyphenylacetic acid. Through a systematic approach involving rational solvent selection, careful execution of the protocol, and validation with modern analytical techniques, a significant increase in purity can be reliably achieved. This application note provides a robust framework for researchers to adapt and apply this essential purification method in their work, ensuring the high quality of chemical intermediates required for drug development and scientific research.

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  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. PubChem. [Link]

  • Chemsrc. (n.d.). 2,6-DIFLUORO-3-METHOXYPHENYLACETIC ACID. [Link]

  • PubChemLite. (n.d.). 2,6-difluoro-3-methoxyphenylacetic acid (C9H8F2O3). [Link]

  • P&S Chemicals. (n.d.). Product information, 2,6-Difluoro-4-methoxyphenylacetic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyphenylacetic acid. PubChem. [Link]

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2,6-Difluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the analytical characterization of 2,6-Difluoro-3-methoxyphenylacetic acid, a key building block in modern pharmaceutical synthesis. The structural complexity and functional group arrangement of this molecule necessitate a multi-technique approach to unequivocally confirm its identity, purity, and quality. We present optimized protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind key experimental choices to ensure robust and reliable results.

Introduction

2,6-Difluoro-3-methoxyphenylacetic acid (DFMPA) is a substituted phenylacetic acid derivative. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring significantly influences its chemical properties and reactivity. Such fluorinated intermediates are of high interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Therefore, rigorous analytical characterization of DFMPA is a critical prerequisite for its use in synthesis and drug development, ensuring the identity and purity of the starting material to control the quality of the final active pharmaceutical ingredient (API).

This guide outlines a comprehensive analytical workflow, leveraging the strengths of orthogonal techniques to provide a complete profile of the molecule.

Physicochemical Properties of DFMPA

A summary of the key physicochemical properties of 2,6-Difluoro-3-methoxyphenylacetic acid is provided below.

PropertyValueSource
Molecular Formula C₉H₈F₂O₃[2]
Molecular Weight 202.15 g/mol [3]
Monoisotopic Mass 202.04414 Da[2]
CAS Number 886498-65-3[3]
Predicted LogP 1.6[2][3]
Appearance White to off-white powderAssumed

Chromatographic Analysis for Purity and Assay by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for determining the purity of DFMPA and quantifying it against a reference standard. The method is designed to separate the main component from process-related impurities and potential degradation products.

Principle and Rationale

We employ a reversed-phase HPLC (RP-HPLC) method, which is ideal for separating moderately polar organic molecules like DFMPA.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, providing excellent retention and resolution for aromatic compounds.

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the efficient separation of compounds with varying polarities. An acidic modifier, such as formic acid, is incorporated into the mobile phase. This is critical for suppressing the ionization of the carboxylic acid moiety of DFMPA (pKa ~4), ensuring it is in a neutral, protonated state. This results in a single, sharp, and symmetrical peak with consistent retention.[4]

Experimental Protocol: HPLC-UV

Instrumentation:

  • A standard HPLC or UPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 275 nm (Verify optimal wavelength via PDA spectrum)
Run Time ~20 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
15.0595
15.1955
20.0955

Sample Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of DFMPA and dissolve it in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:10 with the mobile phase (at initial conditions, 95:5 A:B) to a final concentration of 100 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met:

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor (Asymmetry): 0.8 - 1.5

  • Theoretical Plates (N): > 2000

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_sample Sample Weighing & Dissolution (1 mg/mL Stock) prep_dilute Dilution to Working Conc. (100 µg/mL) prep_sample->prep_dilute prep_filter Syringe Filtration (0.22 µm) prep_dilute->prep_filter analysis_sst System Suitability Test (5 Replicates) prep_filter->analysis_sst To HPLC analysis_inject Inject Sample analysis_sst->analysis_inject analysis_data Data Acquisition (Chromatogram) analysis_inject->analysis_data proc_integrate Peak Integration analysis_data->proc_integrate proc_report Calculate Purity (% Area) proc_integrate->proc_report

Caption: General experimental workflow for HPLC analysis.

Identity Confirmation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the molecular weight of DFMPA. Using a high-resolution mass spectrometer (HRMS) allows for the determination of the elemental composition, which serves as definitive proof of identity.

Principle and Rationale

The HPLC method described above is directly coupled to a mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules. For a carboxylic acid like DFMPA, negative ion mode (ESI-) is highly effective, as it readily loses a proton to form the [M-H]⁻ ion.

  • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer is recommended for its high resolution and mass accuracy, enabling the confident determination of the elemental formula from the measured exact mass.

Experimental Protocol: LC-MS

Instrumentation:

  • A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

LC Conditions:

  • Use the same column and mobile phases as the HPLC-UV method. The use of a volatile buffer like formic acid is essential for MS compatibility.[5][6]

MS Parameters (Negative Ion Mode):

ParameterSetting
Ionization Mode ESI Negative
Mass Range m/z 50 - 500
Capillary Voltage 2.5 - 3.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen, Flow: 600 - 800 L/hr
Desolvation Temp. 350 - 450°C
Expected Results

The primary ion expected in negative mode is the deprotonated molecule [M-H]⁻. The table below lists the predicted exact masses for common adducts.

Ion SpeciesCalculated Exact Mass (m/z)
[M-H]⁻ 201.03686
[M+HCOO]⁻247.04234
[M+CH₃COO]⁻261.05799
[M+H]⁺203.05142
[M+Na]⁺225.03336

Data sourced from PubChem.[2]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides definitive confirmation of the connectivity and chemical environment of every atom in the molecule.

Principle and Rationale

NMR exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radiofrequency pulses, we can deduce the molecular structure based on the chemical shifts, signal integrations, and coupling patterns (splitting) of the nuclei. For DFMPA, ¹⁹F NMR is particularly informative for confirming the fluorine substitution pattern.

Experimental Protocol: NMR

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of DFMPA in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Experiments:

  • ¹H NMR: Standard proton experiment.

  • ¹³C NMR: Standard carbon experiment (e.g., with proton decoupling).

  • ¹⁹F NMR: Standard fluorine experiment.

Predicted Spectral Features

Based on the structure of DFMPA, the following signals are anticipated. Chemical shifts are predictions and should be confirmed with experimental data.

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegration/Assignment
¹H ~10-12broad singlet1H, -COOH
~6.8-7.2multiplet2H, Ar-H
~3.9singlet3H, -OCH
~3.7singlet2H, -CH ₂-COOH
¹³C ~175singlet-C OOH
~150-160doublet (C-F coupling)Ar-C -F
~140-150singletAr-C -OCH₃
~110-125multipletAr-C H, Ar-C -CH₂
~56singlet-OC H₃
~40singlet-C H₂-COOH
¹⁹F -110 to -140multiplet2F, Ar-F

Functional Group Identification by FTIR Spectroscopy

FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a quick identity check.

Principle and Rationale

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. An FTIR spectrum is a unique fingerprint of a molecule's functional groups. For DFMPA, we expect to see characteristic absorptions for the carboxylic acid, methoxy, aromatic ring, and C-F bonds. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires no sample preparation.

Experimental Protocol: FTIR-ATR

Instrumentation:

  • FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid DFMPA powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Record the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution).

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300 (broad)O-H stretchCarboxylic Acid
~2950C-H stretchMethoxy (-OCH₃)
~1710 (strong, sharp)C=O stretchCarboxylic Acid
1450 - 1600C=C stretchAromatic Ring
1000 - 1400 (strong)C-F stretchAryl-Fluoride
~1250C-O stretchAryl Ether

Characteristic regions are based on established FTIR correlation tables.[7][8]

Method Validation Overview

For use in a regulated environment, the primary quantitative method (HPLC-UV) must be validated according to ICH Q2(R1) guidelines. The validation ensures the method is suitable for its intended purpose.

Validation_Parameters center Method Validation (ICH Q2 R1) specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision (Repeatability & Intermediate) center->precision range Range center->range lod LOD center->lod loq LOQ center->loq robustness Robustness center->robustness

Caption: Key parameters for analytical method validation.

Conclusion

The comprehensive characterization of 2,6-Difluoro-3-methoxyphenylacetic acid is effectively achieved through the strategic application of multiple, orthogonal analytical techniques. HPLC-UV serves as a robust method for purity determination and assay. LC-HRMS provides unequivocal confirmation of molecular weight and elemental composition. Definitive structural proof is obtained through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Finally, FTIR-ATR offers a rapid and simple identity check for key functional groups. Together, these methods form a self-validating system that provides the highest degree of confidence in the quality and identity of this important chemical intermediate, supporting its successful application in research and development.

References

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES.
  • Chemsrc. (2025). 2,6-DIFLUORO-3-METHOXYPHENYLACETIC ACID | CAS#:886498-65-3.
  • The Royal Society of Chemistry. Supporting Information.
  • PubChemLite. 2,6-difluoro-3-methoxyphenylacetic acid (C9H8F2O3).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).
  • Waters Corporation. (n.d.). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.
  • GENERAL HPLC METHODS. (n.d.).
  • SIELC Technologies. (n.d.). Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column.
  • BenchChem. (2025). Application Note: HPLC Method for the Analysis of 3-Hydroxyphenylacetic Acid.
  • Semantic Scholar. (2021). HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts.
  • Journal of Young Pharmacists. (n.d.). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/ Carbopol934 Polymeric Suspension.
  • BenchChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.

Sources

Application Note: A Robust HPLC Method for the Analysis of 2,6-Difluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Difluoro-3-methoxyphenylacetic acid. This compound is of significant interest to researchers and professionals in drug development due to its structural motifs commonly found in pharmacologically active molecules. The developed method is suitable for purity assessments, stability studies, and quality control of bulk drug substances and formulated products. The protocol herein is grounded in established chromatographic principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction

2,6-Difluoro-3-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. The presence of two electron-withdrawing fluorine atoms and a methoxy group on the phenyl ring influences its physicochemical properties, such as acidity and lipophilicity, which in turn are critical determinants of its biological activity and pharmacokinetic profile. Accurate and reliable analytical methods are paramount for the characterization and quality control of this compound throughout the drug development lifecycle.[4] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the analysis of pharmaceutical compounds, offering high resolution, sensitivity, and quantitative accuracy.[1][5] This application note provides a comprehensive guide to a validated HPLC method for 2,6-Difluoro-3-methoxyphenylacetic acid, including a detailed protocol, the scientific rationale behind the methodological choices, and guidance on method validation.

Physicochemical Properties of 2,6-Difluoro-3-methoxyphenylacetic acid

A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational HPLC method development.

Structure:

  • Molecular Formula: C₉H₈F₂O₃

  • Molecular Weight: 202.15 g/mol

  • CAS Number: 886498-65-3

Predicted Physicochemical Properties:

  • pKa: The acidity of the carboxylic acid group is influenced by the substituents on the aromatic ring. The two electron-withdrawing fluorine atoms are expected to lower the pKa compared to unsubstituted benzoic acid (pKa ≈ 4.2). The pKa of 2,6-difluorobenzoic acid is predicted to be around 2.34.[4][6] The methoxy group at the 3-position may have a slight pKa-increasing effect. The pKa of 3-methoxyphenylacetic acid is approximately 4.19.[7] Therefore, the pKa of 2,6-Difluoro-3-methoxyphenylacetic acid is estimated to be in the range of 2.5-3.5. For robust HPLC analysis, it is crucial to control the mobile phase pH to be at least 1.5-2 pH units below the pKa to ensure the analyte is in its non-ionized, more retained form.

  • Solubility: Phenylacetic acid derivatives with fluorine and methoxy substituents are generally expected to have moderate to low aqueous solubility. 3-Methoxyphenylacetic acid is described as slightly soluble in water.[8][9] Fluorination can either increase or decrease aqueous solubility depending on the overall molecular structure.[10] It is anticipated that 2,6-Difluoro-3-methoxyphenylacetic acid will be soluble in common organic solvents used in HPLC, such as acetonitrile and methanol.

  • UV Absorbance: Aromatic carboxylic acids typically exhibit UV absorbance in the range of 200-290 nm.[11] The specific absorbance maximum (λmax) for 2,6-Difluoro-3-methoxyphenylacetic acid should be determined experimentally by scanning a dilute solution of the analyte in the mobile phase. A starting wavelength of 220 nm or 254 nm is recommended for initial experiments.

HPLC Method Development and Rationale

The selection of chromatographic conditions is based on the physicochemical properties of 2,6-Difluoro-3-methoxyphenylacetic acid and established principles of reversed-phase HPLC.

Choice of Chromatographic Mode

Reversed-phase HPLC (RP-HPLC) is the most suitable technique for the analysis of moderately polar to nonpolar compounds like 2,6-Difluoro-3-methoxyphenylacetic acid.[2] This mode utilizes a nonpolar stationary phase and a polar mobile phase.

Stationary Phase Selection

A C18 (octadecylsilane) column is the recommended stationary phase due to its versatility and wide applicability in the analysis of pharmaceutical compounds.[12] A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution, efficiency, and analysis time.

Mobile Phase Selection and Optimization

The mobile phase is a critical parameter for achieving optimal separation.

  • Aqueous Component and pH Control: To ensure the analyte is in its protonated, non-ionized form for consistent retention, the mobile phase pH should be maintained below its estimated pKa. A buffer of 20 mM potassium dihydrogen phosphate adjusted to pH 2.5 with phosphoric acid is recommended. This pH is well below the estimated pKa of the analyte, suppressing the ionization of the carboxylic acid group.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and compatibility with the chosen buffer. The proportion of acetonitrile will be optimized to achieve a suitable retention time and resolution from any potential impurities. A starting gradient of 30% to 70% acetonitrile over 15 minutes is a good starting point for method development.

Detection

UV detection is appropriate for this analyte due to the presence of the aromatic ring, which acts as a chromophore. The detection wavelength should be set at the absorbance maximum (λmax) of 2,6-Difluoro-3-methoxyphenylacetic acid in the mobile phase to ensure maximum sensitivity. As a starting point, 254 nm can be used, followed by optimization using a photodiode array (PDA) detector to identify the λmax.

Detailed HPLC Protocol

This protocol provides a step-by-step guide for the analysis of 2,6-Difluoro-3-methoxyphenylacetic acid.

Equipment and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV or PDA detector.

  • C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile.

  • HPLC grade water.

  • Potassium dihydrogen phosphate (KH₂PO₄).

  • Phosphoric acid (H₃PO₄).

  • 2,6-Difluoro-3-methoxyphenylacetic acid reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic Modifier): HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,6-Difluoro-3-methoxyphenylacetic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample containing approximately 25 mg of 2,6-Difluoro-3-methoxyphenylacetic acid into a 250 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent. Filter an aliquot through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 2.5
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined experimentally)
Injection Volume 10 µL
System Suitability

Before sample analysis, perform a system suitability test by injecting the Working Standard Solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor (Asymmetry factor): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

  • Relative standard deviation (RSD) of peak areas: ≤ 2.0%

Method Validation

The analytical method should be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1] The validation should include the following parameters:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities, degradation products, and placebo components. Peak purity should be confirmed using a PDA detector.
Linearity A minimum of five concentrations covering the expected range (e.g., 50-150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999.
Range The range for which the method is linear, accurate, and precise.
Accuracy Determined by recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0-102.0%.
Precision - Repeatability (Intra-day): The RSD of six replicate injections of the standard solution should be ≤ 2.0%. - Intermediate Precision (Inter-day): The analysis should be performed on different days by different analysts. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.
Robustness The method's ability to remain unaffected by small, deliberate variations in method parameters such as pH of the mobile phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows and logical connections in the HPLC analysis of 2,6-Difluoro-3-methoxyphenylacetic acid.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting prep_mobile_phase Mobile Phase Preparation sys_suitability System Suitability Test prep_mobile_phase->sys_suitability prep_standard Standard Solution Preparation prep_standard->sys_suitability prep_sample Sample Solution Preparation sample_injection Sample Injection prep_sample->sample_injection sys_suitability->sample_injection If Passed data_acquisition Data Acquisition sample_injection->data_acquisition integration Peak Integration data_acquisition->integration quantification Quantification integration->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for HPLC analysis.

logical_relationship cluster_development Method Development cluster_validation Method Validation cluster_application Routine Application physicochem Analyte Physicochemical Properties method_optimization Chromatographic Condition Optimization physicochem->method_optimization validation_params Validation Parameters (ICH Q2(R1)) method_optimization->validation_params routine_analysis Routine Sample Analysis validation_params->routine_analysis quality_control Quality Control routine_analysis->quality_control

Caption: Logical relationship in analytical method lifecycle.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of 2,6-Difluoro-3-methoxyphenylacetic acid. The detailed protocol, rooted in a thorough understanding of the analyte's properties and established chromatographic principles, offers a robust starting point for researchers, scientists, and drug development professionals. Adherence to the outlined method development and validation strategies will ensure the generation of accurate, reliable, and reproducible data, which is essential for regulatory submissions and ensuring product quality.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • LookChem. (n.d.). Cas 385-00-2, 2,6-Difluorobenzoic acid. [Link]

  • Lazar, M., & Szeitz, A. (2012). RP-HPLC analysis of acidic and basic drugs in systems with diethylamine as eluents additive. Farmacia, 60(5), 651-663. [Link]

  • Kumar, A., et al. (2013). A review on method development by hplc. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1344-1352. [Link]

  • International Journal of Applied Science and Technology. (2023). HPLC Method Development and Validation Process of Drug Analysis and Applications. [Link]

  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). (3-Methoxyphenyl)acetic acid. [Link]

  • FooDB. (2010). Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzoic acid. [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. [Link]

  • ResearchGate. (n.d.). UV Absorbance Maxima (λ max ) of Selected Phenolic Acids. [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]

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Application Note: Quantitative Analysis of 2,6-Difluoro-3-methoxyphenylacetic Acid in Pharmaceutical Matrices using Derivatization-GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2,6-Difluoro-3-methoxyphenylacetic acid, a key intermediate in pharmaceutical synthesis. Due to the polar nature and low volatility of the target analyte, a derivatization step is essential for successful GC-MS analysis. This protocol details an optimized derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the more volatile trimethylsilyl (TMS) ester. The method provides a comprehensive workflow, from sample preparation using liquid-liquid extraction (LLE) to validated GC-MS parameters for accurate quantification. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Introduction

2,6-Difluoro-3-methoxyphenylacetic acid is a fluorinated aromatic carboxylic acid of increasing interest in the pharmaceutical industry. Its unique substitution pattern can impart desirable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). As with many phenylacetic acid derivatives, its role as a synthetic building block necessitates precise and accurate quantification to ensure the quality and purity of intermediates and final products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high sensitivity and selectivity.[1] However, direct GC-MS analysis of polar compounds like carboxylic acids is challenging due to their low volatility and tendency to adsorb onto the GC column, leading to poor peak shape and inaccurate results.[2][3] To overcome these limitations, a derivatization step is employed to convert the carboxylic acid into a less polar and more volatile derivative.[4][5] This application note describes a detailed protocol for the analysis of 2,6-Difluoro-3-methoxyphenylacetic acid following derivatization with BSTFA.

The causality for choosing this derivatization agent lies in its efficiency and the clean reaction byproducts. BSTFA reacts with the carboxylic acid group to form a trimethylsilyl (TMS) ester, which is significantly more volatile and thermally stable, making it amenable to GC analysis.[6] The byproducts of the reaction are also volatile and typically do not interfere with the analysis of the target analyte.[5]

Experimental Workflow

The overall analytical procedure involves sample preparation, derivatization, and subsequent GC-MS analysis. Each step has been optimized to ensure high recovery, reproducibility, and sensitivity.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample Matrix Acidify Acidification (pH < 2) Sample->Acidify LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidify->LLE Dry Dry Organic Extract (Na2SO4) LLE->Dry Evaporate Evaporation to Dryness Dry->Evaporate Reconstitute Reconstitute in Solvent (e.g., Acetonitrile) Evaporate->Reconstitute Transfer Add_BSTFA Add BSTFA Reagent Reconstitute->Add_BSTFA Heat Heat (e.g., 70°C for 30 min) Add_BSTFA->Heat Inject Inject into GC-MS Heat->Inject Analyze Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Figure 1: General workflow for the GC-MS analysis of 2,6-Difluoro-3-methoxyphenylacetic acid.

Materials and Reagents

  • 2,6-Difluoro-3-methoxyphenylacetic acid standard: Purity ≥98%

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS: Derivatization grade

  • Ethyl Acetate: HPLC grade

  • Acetonitrile: HPLC grade

  • Anhydrous Sodium Sulfate: ACS grade

  • Hydrochloric Acid (HCl): Concentrated, ACS grade

  • Deionized Water: 18.2 MΩ·cm

  • Glassware: Volumetric flasks, pipettes, centrifuge tubes, GC vials with inserts.[7][8]

Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of sample preparation is to isolate the analyte from the sample matrix and concentrate it.[3][9] LLE is a robust technique for extracting acidic compounds from aqueous matrices.

Protocol:

  • To 1 mL of the aqueous sample, add 100 µL of concentrated HCl to adjust the pH to below 2. This ensures the carboxylic acid is in its protonated, less polar form, facilitating extraction into an organic solvent.

  • Add 2 mL of ethyl acetate to the acidified sample in a centrifuge tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and efficient partitioning of the analyte into the organic phase.

  • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 2-5) with an additional 2 mL of ethyl acetate and combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

This step is critical for ensuring the analyte is suitable for GC-MS analysis.[4] The reaction with BSTFA converts the polar carboxylic acid group into a nonpolar TMS ester.

derivatization_reaction cluster_reactants cluster_products Analyte 2,6-Difluoro-3-methoxyphenylacetic acid Reaction Heat (70°C) Analyte->Reaction BSTFA BSTFA BSTFA->Reaction Analyte_img Analyte_img TMS_Ester TMS Ester Derivative (Volatile & Thermally Stable) Byproducts Volatile Byproducts TMS_Ester_img TMS_Ester_img Reaction->TMS_Ester Reaction->Byproducts

Figure 2: Derivatization of 2,6-Difluoro-3-methoxyphenylacetic acid with BSTFA.

Protocol:

  • Reconstitute the dried extract from the LLE step in 100 µL of acetonitrile.

  • Add 100 µL of BSTFA (with 1% TMCS) to the reconstituted sample in a GC vial. The trimethylchlorosilane (TMCS) acts as a catalyst to enhance the reaction rate.[5]

  • Seal the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before placing it in the GC autosampler for analysis.

GC-MS Method Parameters

The following parameters provide a starting point for the analysis and should be optimized for the specific instrumentation used.

GC Parameter Setting Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column provides good separation for a wide range of derivatized compounds.
Injector Temperature 250°CEnsures rapid volatilization of the derivatized analyte.[3]
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.[10]
Carrier Gas Helium (99.999% purity) at a constant flow of 1.0 mL/minProvides good chromatographic efficiency and is compatible with mass spectrometers.
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)The temperature program is designed to provide good separation from potential impurities and derivatization byproducts.
MS Parameter Setting Rationale
Ion Source Temperature 230°CStandard temperature for electron ionization.[10]
Transfer Line Temperature 280°CPrevents condensation of the analyte between the GC and MS.[10]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.[11]
Acquisition Mode Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM)Full scan is used for initial identification, while SIM mode provides higher sensitivity and selectivity for quantification.[12]
SIM Ions To be determined from the mass spectrum of the derivatized standard. Likely fragments would include the molecular ion and characteristic fragments from the loss of methyl or TMS groups.

Method Validation

To ensure the reliability of the analytical results, the method should be validated according to ICH guidelines.[13]

Validation Parameter Acceptance Criteria Purpose
Specificity No interfering peaks at the retention time of the analyte.To ensure the signal is solely from the analyte of interest.[14]
Linearity Correlation coefficient (r²) ≥ 0.995 over a defined concentration range.To demonstrate a proportional relationship between concentration and response.[13][14]
Accuracy Recovery of 98-102% for spiked samples.[14]To assess the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) < 2%.[14]To demonstrate the reproducibility of the method under the same and different conditions.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.To determine the lowest concentration of analyte that can be reliably detected and quantified.
Robustness Consistent results with small, deliberate variations in method parameters.[14]To evaluate the reliability of the method during normal use.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 2,6-Difluoro-3-methoxyphenylacetic acid. The described method, incorporating a crucial derivatization step with BSTFA, is designed to be robust, sensitive, and suitable for quantitative analysis in pharmaceutical quality control and research settings. The provided parameters for sample preparation, derivatization, and GC-MS analysis, along with the framework for method validation, offer a solid foundation for laboratories to implement this analytical procedure.

References

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Human Metabolome Database. Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). Retrieved from [Link]

  • Miki, A., Tsuchihashi, H., & Yamashita, M. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation. Journal of Analytical Toxicology, 22(3), 237-45. Retrieved from [Link]

  • Google Patents. (2024). CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
  • MDPI. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Google Patents. (2012). CN102643192A - Preparation method of methoxyphenylacetic acid.
  • SCION Instruments. (2023). Sample preparation GC-MS. Retrieved from [Link]

  • Waters. Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Retrieved from [Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • SciSpace. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • Preprints.org. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • ResearchGate. (2020). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Retrieved from [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • SciSpace. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[14][15]-thiazepin-3(2H)-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. Retrieved from [Link]

  • SciSpace. (2017). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • PubMed. (2001). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Retrieved from [Link]

  • ChromSolutions. GC & GC/MS Method Development Quick Reference Guide. Retrieved from [Link]

  • Chromatography Forum. (2010). derivatization method for carboxylic acid ?. Retrieved from [Link]

  • Drawell. (2024). GC Sample Preparation - Techniques and Challenges. Retrieved from [Link]

  • ResearchGate. (2011). GC-MS determination of halogen derivatives of acetic acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Phenylacetic acid (FDB010558). Retrieved from [Link]

  • Google Patents. (2009). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • Google Patents. (2014). WO 2014/030106 A2.
  • Oakwood Chemical. 2,6-Difluoro-4-methoxyphenylacetic acid, min 95%, 1 gram. Retrieved from [Link]

  • SciSpace. (2009). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • PubChem. 2,6-difluoro-3-methoxyphenylacetic acid (C9H8F2O3). Retrieved from [Link]

Sources

Application Notes: 2,6-Difluoro-3-methoxyphenylacetic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—make fluorinated building blocks highly sought after. 2,6-Difluoro-3-methoxyphenylacetic acid stands out as a valuable synthon, offering a unique substitution pattern that combines the electron-withdrawing effects of two ortho-fluorine atoms with the steric and electronic influence of an adjacent methoxy group. This guide provides an in-depth exploration of the applications and synthetic protocols for this versatile building block, tailored for researchers, medicinal chemists, and professionals in drug development.

The presence of two fluorine atoms flanking the acetic acid side chain provides a powerful tool for conformational control and can significantly influence the acidity of the carboxylic acid proton, thereby affecting its reactivity and potential for intermolecular interactions. The methoxy group further refines the electronic landscape of the aromatic ring, offering a potential site for further functionalization or metabolic interaction.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of 2,6-Difluoro-3-methoxyphenylacetic acid are summarized below.

PropertyValueSource
CAS Number 886498-65-3
Molecular Formula C₉H₈F₂O₃[1]
Molecular Weight 202.15 g/mol [1]
Appearance Off-white to white solid
Predicted XlogP 1.6[1]

Core Applications: Amide and Ester Synthesis

The primary utility of 2,6-Difluoro-3-methoxyphenylacetic acid as a building block lies in the reactivity of its carboxylic acid moiety. This functional group serves as a versatile handle for the construction of more complex molecules, most notably through the formation of amide and ester bonds. These motifs are prevalent in a vast array of biologically active compounds.

The Causality of Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, with a significant portion of pharmaceuticals containing this functional group. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.

This activation is typically achieved using coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester. This intermediate is then readily attacked by the amine to form the desired amide, regenerating the coupling agent's byproduct. The choice of coupling reagent and additives can be critical to prevent side reactions, such as racemization of chiral centers, and to ensure high yields.

Below are two robust and widely applicable protocols for the synthesis of amides from 2,6-Difluoro-3-methoxyphenylacetic acid.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and other side reactions.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A 2,6-Difluoro-3-methoxyphenylacetic acid F Dissolve acid in solvent A->F B Amine (1.1 eq) I Add amine B->I C EDC (1.2 eq) G Add HOBt and EDC C->G D HOBt (1.2 eq) D->G E Anhydrous DMF or DCM E->F F->G H Stir at 0°C for 15-20 min (Activation) G->H H->I J Warm to RT, stir for 12-24h I->J K Quench with water J->K L Extract with Ethyl Acetate K->L M Wash with 1N HCl, sat. NaHCO₃, brine L->M N Dry over Na₂SO₄ M->N O Concentrate in vacuo N->O P Purify by column chromatography O->P G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A 2,6-Difluoro-3-methoxyphenylacetic acid F Dissolve acid and amine in DMF A->F B Amine (1.1 eq) B->F C HATU (1.2 eq) H Add HATU at 0°C C->H D DIPEA (2.0 eq) G Add DIPEA D->G E Anhydrous DMF E->F F->G G->H I Stir at RT for 1-4h H->I J Quench with water I->J K Extract with Ethyl Acetate J->K L Wash with brine K->L M Dry over Na₂SO₄ L->M N Concentrate in vacuo M->N O Purify by column chromatography N->O G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A 2,6-Difluoro-3-methoxyphenylacetic acid D Dissolve acid in excess alcohol A->D B Alcohol (e.g., MeOH, EtOH) B->D C Conc. H₂SO₄ (catalytic) E Add H₂SO₄ dropwise C->E D->E F Reflux for 4-16h E->F G Cool to RT F->G H Remove excess alcohol in vacuo G->H I Dissolve residue in Ethyl Acetate H->I J Wash with sat. NaHCO₃, brine I->J K Dry over Na₂SO₄ J->K L Concentrate and purify K->L

Sources

The Strategic Role of 2,6-Difluoro-3-methoxyphenylacetic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block Poised for Innovation

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2,6-Difluoro-3-methoxyphenylacetic acid emerges as a compound of significant interest for medicinal chemists. Its unique substitution pattern—a confluence of fluorine's metabolic and binding advantages with the methoxy group's electronic and solubility-modulating properties—positions it as a versatile scaffold for generating libraries of compounds aimed at a multitude of biological targets. While not yet a household name in blockbuster pharmaceuticals, its intrinsic properties make it a high-potential fragment for lead discovery and optimization campaigns, particularly in the realms of kinase and nuclear receptor modulation.

This guide provides an in-depth exploration of the rationale behind using 2,6-Difluoro-3-methoxyphenylacetic acid, alongside detailed protocols for its application in the synthesis of compound libraries for structure-activity relationship (SAR) studies.

Scientific Rationale: The Power of Synergistic Substitution

The utility of 2,6-Difluoro-3-methoxyphenylacetic acid in medicinal chemistry is best understood by dissecting the contributions of its constituent parts: the difluoro substitution, the methoxy group, and the phenylacetic acid core.

The Impact of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. The two fluorine atoms at the 2 and 6 positions of the phenyl ring in our title compound offer several key advantages:

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug, reducing dosing frequency.

  • Enhanced Binding Affinity : Fluorine can engage in favorable electrostatic interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.

  • Modulation of Physicochemical Properties : Fluorine substitution increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing a compound's ionization state and solubility.

The Role of the Methoxy Group

The methoxy group at the 3-position provides another layer of molecular tuning:

  • Electronic Effects : The methoxy group is an electron-donating group, which can influence the electronic environment of the phenyl ring and, consequently, its interactions with biological targets.

  • Solubility and Conformation : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially improving aqueous solubility. It can also influence the preferred conformation of the molecule, which can be critical for optimal binding to a target.

  • Metabolic Considerations : While potentially a site for O-demethylation, its metabolic fate can be influenced by the adjacent fluorine atoms, offering a complex but tunable metabolic profile.

The Phenylacetic Acid Scaffold

Phenylacetic acid derivatives are a cornerstone of many successful drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The carboxylic acid moiety provides a crucial anchor for interactions with protein targets and a handle for further chemical modifications.

Hypothetical Application in a Drug Discovery Workflow

The true potential of 2,6-Difluoro-3-methoxyphenylacetic acid lies in its application as a versatile building block in a drug discovery cascade. Below is a conceptual workflow illustrating its integration into a project targeting a novel kinase.

G cluster_0 Phase 1: Fragment-Based Screening cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization A Fragment Library Screening (e.g., NMR, SPR, X-ray) B Identification of a 'Hit' Fragment (e.g., a simple phenylacetic acid derivative) A->B C Introduction of 2,6-Difluoro-3-methoxyphenylacetic acid as a 'growing' vector B->C D Synthesis of a Focused Library of Amides (Protocol 1) C->D E In vitro Kinase Assay D->E F SAR Analysis E->F F->C Iterative Optimization G Advanced Analogs with Improved Potency & Selectivity F->G H ADME/Tox Profiling G->H I In vivo Efficacy Studies H->I

Application Notes & Protocols: Harnessing 2,6-Difluoro-3-methoxyphenylacetic Acid for Novel PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: A New Frontier in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This is achieved through their unique bifunctional nature, simultaneously engaging a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS). The result is the ubiquitination and subsequent degradation of the target protein by the proteasome.

The modularity of PROTACs—comprising a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker—provides a versatile platform for drug development. The discovery of novel, high-affinity ligands for POIs is a critical starting point in the design of effective PROTACs. This document outlines the potential of 2,6-Difluoro-3-methoxyphenylacetic acid as a novel warhead for the design and development of PROTACs against a hypothetical target, "Target Protein X" (TPX). The unique chemical features of this molecule, including its fluorine and methoxy substitutions, present opportunities for developing potent and selective protein degraders.

The Scientific Rationale: Why 2,6-Difluoro-3-methoxyphenylacetic Acid?

The selection of 2,6-Difluoro-3-methoxyphenylacetic acid as a starting point for PROTAC design is underpinned by several key chemical attributes that are advantageous in drug discovery:

  • Metabolic Stability: The presence of fluorine atoms on the phenyl ring can enhance metabolic stability by blocking sites of oxidative metabolism, potentially leading to improved pharmacokinetic properties of the final PROTAC molecule.

  • Binding Affinity and Selectivity: The specific arrangement of the difluoro and methoxy groups can contribute to unique and high-affinity interactions with the target protein's binding pocket, potentially leading to enhanced selectivity.

  • Synthetic Tractability: The carboxylic acid moiety provides a readily available chemical handle for the attachment of a linker, facilitating the straightforward synthesis of a PROTAC library with diverse linker compositions.

This guide will provide a comprehensive overview of the experimental workflow, from initial validation of target engagement to the synthesis and cellular characterization of a novel PROTAC based on this scaffold.

Experimental Workflow for PROTAC Development

The development of a PROTAC from a novel warhead follows a logical and iterative process. The following diagram illustrates the key stages:

experimental_workflow cluster_0 Phase 1: Warhead Validation cluster_1 Phase 2: PROTAC Synthesis cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: Cellular Characterization A Target Engagement Assays (SPR, ITC) B Binding Affinity Determination (Kd) A->B C Linker Selection & Synthesis D Conjugation to E3 Ligase Ligand (e.g., Pomalidomide) C->D F Ternary Complex Formation Assays (SPR, FRET) E Purification & Characterization (HPLC, MS, NMR) D->E G In Vitro Ubiquitination Assays F->G I Cellular Target Degradation (Western Blot, In-Cell ELISA) H Cell-Free Degradation Assays G->H J Dose-Response & Time-Course Studies I->J K Selectivity Profiling (Proteomics) J->K

Figure 1: A stepwise experimental workflow for the development and validation of a novel PROTAC.

Part 1: Validation of Target Engagement

Before embarking on the synthesis of a full PROTAC molecule, it is crucial to confirm that 2,6-Difluoro-3-methoxyphenylacetic acid binds to the intended target protein, TPX, with sufficient affinity.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To measure the binding kinetics and affinity (KD) of 2,6-Difluoro-3-methoxyphenylacetic acid for TPX.

Materials:

  • Recombinant purified TPX

  • 2,6-Difluoro-3-methoxyphenylacetic acid

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject recombinant TPX at a concentration of 50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface via amine coupling.

    • Deactivate excess reactive groups with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of 2,6-Difluoro-3-methoxyphenylacetic acid in running buffer (e.g., 0.1 nM to 10 µM).

    • Inject the different concentrations of the analyte over the immobilized TPX surface, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between injections with a low pH glycine solution if necessary.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Interpretation:

CompoundKD (µM)
2,6-Difluoro-3-methoxyphenylacetic acid1.5
Negative Control Compound> 100

A low micromolar to nanomolar KD value would indicate sufficient binding affinity to proceed with PROTAC synthesis.

Part 2: PROTAC Synthesis

Once target engagement is confirmed, the next step is to synthesize the PROTAC molecule by linking 2,6-Difluoro-3-methoxyphenylacetic acid to a suitable E3 ligase ligand. For this example, we will use the commonly employed cereblon (CRBN) ligand, pomalidomide.

protac_synthesis Warhead 2,6-Difluoro-3-methoxyphenylacetic acid COOH Linker PEG Linker NH2 Warhead:f0->Linker:f0 E3_Ligand Pomalidomide Derivative Functional Group Linker->E3_Ligand PROTAC {Final PROTAC Molecule}

Figure 2: A simplified schematic of PROTAC synthesis.

Protocol 2: Synthesis of a PROTAC Incorporating 2,6-Difluoro-3-methoxyphenylacetic Acid

Objective: To synthesize a PROTAC by coupling 2,6-Difluoro-3-methoxyphenylacetic acid to a pomalidomide-PEG linker.

Materials:

  • 2,6-Difluoro-3-methoxyphenylacetic acid

  • Pomalidomide-PEG-amine linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • HPLC for purification

  • Mass spectrometer and NMR for characterization

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve 2,6-Difluoro-3-methoxyphenylacetic acid (1.2 eq) in anhydrous DMF.

    • Add EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3 eq).

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • To the activated carboxylic acid solution, add the pomalidomide-PEG-amine linker (1 eq) dissolved in anhydrous DMF.

    • Stir the reaction at room temperature overnight.

  • Purification and Characterization:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude product by reverse-phase HPLC.

    • Confirm the identity and purity of the final PROTAC molecule by high-resolution mass spectrometry and 1H and 19F NMR.

Part 3: Cellular Characterization of the PROTAC

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Protocol 3: Western Blot Analysis of Target Protein Degradation

Objective: To determine the ability of the synthesized PROTAC to induce the degradation of TPX in cells.

Materials:

  • Cell line endogenously expressing TPX

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibody against TPX

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

    • Include a control group pre-treated with a proteasome inhibitor (MG132) for 1 hour before adding the PROTAC to confirm proteasome-dependent degradation.

  • Protein Extraction:

    • Wash the cells with PBS and lyse them with lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against TPX and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the TPX signal to the loading control.

    • Calculate the percentage of TPX degradation relative to the DMSO-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).

Expected Results and Interpretation:

Treatment GroupTPX Level (normalized)% Degradation
DMSO1.00%
PROTAC (100 nM)0.370%
PROTAC (100 nM) + MG132 (10 µM)0.955%

A significant reduction in TPX levels in the PROTAC-treated group, which is rescued by co-treatment with a proteasome inhibitor, would confirm the successful development of a bona fide PROTAC.

Conclusion and Future Directions

The successful application of 2,6-Difluoro-3-methoxyphenylacetic acid as a novel warhead in PROTAC design demonstrates the potential of exploring new chemical matter for targeted protein degradation. The protocols outlined in this document provide a robust framework for the validation, synthesis, and characterization of novel PROTACs. Future work should focus on optimizing the linker length and composition to enhance ternary complex formation and improve degradation efficiency. Furthermore, comprehensive selectivity profiling using proteomics will be essential to assess the off-target effects of the newly developed degrader. The principles and methodologies described herein are broadly applicable to the development of PROTACs for a wide range of therapeutic targets.

References

  • PROTAC Technology: A Comprehensive Overview. Nature Reviews Drug Discovery. [Link]

  • The Ubiquitin-Proteasome System: A Key Regulator of Protein Homeostasis. Cell. [Link]

  • Surface Plasmon Resonance (SPR) for Biomolecular Interaction Analysis. Nature Protocols. [Link]

  • Cereblon as a Target for Novel Drug Development. Journal of Medicinal Chemistry. [Link]

  • Western Blotting: A Guide to Best Practices. Bio-Rad. [Link]

Application Notes and Protocols for the Derivatization of 2,6-Difluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed protocols and scientific insights for the derivatization of the carboxylic acid group of 2,6-Difluoro-3-methoxyphenylacetic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical modification of this compound for applications in medicinal chemistry, agrochemistry, and materials science. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the chosen methodologies to empower researchers in their experimental design.

Introduction: Navigating the Reactivity of a Sterically and Electronically Modified Phenylacetic Acid

2,6-Difluoro-3-methoxyphenylacetic acid is a valuable building block in modern chemical synthesis, featuring a unique substitution pattern that imparts distinct physicochemical properties to its derivatives. The presence of two ortho-fluoro substituents introduces significant steric hindrance around the carboxylic acid group and modulates the electronic character of the phenyl ring. The meta-methoxy group further influences the molecule's reactivity and conformational preferences.

Derivatization of the carboxylic acid moiety is a critical step in harnessing the full potential of this scaffold. Conversion to esters, amides, and other functional groups allows for the fine-tuning of properties such as solubility, bioavailability, and target-binding affinity. However, the steric crowding and the electron-withdrawing nature of the fluorine atoms can render the carboxylic acid less reactive than simpler analogues. This necessitates the use of carefully selected activation methods and optimized reaction conditions to achieve efficient and high-yielding transformations.

This guide details two primary derivatization pathways: esterification to form methyl 2,6-Difluoro-3-methoxyphenylacetate and amidation to synthesize N-benzyl-2,6-Difluoro-3-methoxyphenylacetamide. For each pathway, we provide a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a workflow diagram to visually guide the researcher.

I. Esterification of 2,6-Difluoro-3-methoxyphenylacetic Acid: Synthesis of Methyl 2,6-Difluoro-3-methoxyphenylacetate

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For sterically hindered carboxylic acids such as 2,6-Difluoro-3-methoxyphenylacetic acid, traditional Fischer esterification under acidic conditions can be slow and require harsh conditions. A more effective approach involves the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. The Steglich esterification, utilizing a carbodiimide coupling reagent in the presence of a nucleophilic catalyst, is a mild and efficient method for such transformations[1].

A. Rationale for the Steglich Esterification Approach

The Steglich esterification employs dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophiles. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial, as it acts as an acyl transfer agent, forming a still more reactive N-acylpyridinium species. This intermediate readily reacts with the alcohol, even sterically demanding ones, to furnish the desired ester under mild conditions. This method avoids the high temperatures and strong acids of Fischer esterification, which could lead to side reactions or decomposition of sensitive substrates.

B. Experimental Protocol: Synthesis of Methyl 2,6-Difluoro-3-methoxyphenylacetate

This protocol details the synthesis of methyl 2,6-Difluoro-3-methoxyphenylacetate using EDC and DMAP.

Materials:

  • 2,6-Difluoro-3-methoxyphenylacetic acid

  • Methanol (anhydrous)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2,6-Difluoro-3-methoxyphenylacetic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq) and anhydrous methanol (1.5-2.0 eq).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 2,6-Difluoro-3-methoxyphenylacetate.

Diagram of the Esterification Workflow:

esterification_workflow start Start dissolve Dissolve Acid in DCM start->dissolve add_reagents Add DMAP and Methanol dissolve->add_reagents cool Cool to 0 °C add_reagents->cool add_edc Add EDC cool->add_edc react Stir at RT for 12-24h add_edc->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product Methyl Ester Product purify->product

Caption: Workflow for the Steglich esterification of 2,6-Difluoro-3-methoxyphenylacetic acid.

C. Characterization of Methyl 2,6-Difluoro-3-methoxyphenylacetate

The successful synthesis of the methyl ester can be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Appearance of a singlet around 3.7 ppm corresponding to the methyl ester protons.
¹⁹F NMR Two distinct fluorine signals, potentially showing coupling to each other and to aromatic protons.
IR Spectroscopy A strong carbonyl (C=O) stretch for the ester at approximately 1740-1750 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the methyl ester.

II. Amidation of 2,6-Difluoro-3-methoxyphenylacetic Acid: Synthesis of N-benzyl-2,6-Difluoro-3-methoxyphenylacetamide

Amide bond formation is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of bioactive molecules. The direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be activated. For sterically hindered acids like the title compound, potent coupling reagents are required to achieve efficient amide bond formation.

A. Rationale for using HATU as a Coupling Reagent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective peptide coupling reagent, particularly for challenging couplings involving sterically hindered amino acids or poorly nucleophilic amines[2]. HATU reacts with the carboxylate to form a highly reactive O-acylisouronium species. This intermediate readily undergoes nucleophilic attack by the amine to form the amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hexafluorophosphate salt and to deprotonate the amine, increasing its nucleophilicity[3]. The use of HATU often leads to high yields, fast reaction times, and minimal racemization in the case of chiral substrates.

B. Experimental Protocol: Synthesis of N-benzyl-2,6-Difluoro-3-methoxyphenylacetamide

This protocol details the synthesis of the N-benzyl amide derivative using HATU as the coupling agent.

Materials:

  • 2,6-Difluoro-3-methoxyphenylacetic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2,6-Difluoro-3-methoxyphenylacetic acid (1.0 eq) in anhydrous dimethylformamide (DMF) to a concentration of 0.1-0.2 M.

  • Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1-1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with 1 M HCl (2 x volume of EtOAc), saturated NaHCO₃ solution (2 x volume of EtOAc), and brine (1 x volume of EtOAc).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-2,6-Difluoro-3-methoxyphenylacetamide.

Diagram of the Amidation Workflow:

amidation_workflow start Start dissolve Dissolve Acid in DMF start->dissolve add_reagents Add Benzylamine and DIPEA dissolve->add_reagents cool Cool to 0 °C add_reagents->cool add_hatu Add HATU cool->add_hatu react Stir at RT for 2-4h add_hatu->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product N-benzyl Amide Product purify->product

Caption: Workflow for the HATU-mediated amidation of 2,6-Difluoro-3-methoxyphenylacetic acid.

C. Characterization of N-benzyl-2,6-Difluoro-3-methoxyphenylacetamide

The identity and purity of the synthesized amide can be confirmed using the following analytical methods.

Analytical Technique Expected Observations
¹H NMR Appearance of signals for the benzyl group protons, including a characteristic doublet for the benzylic CH₂ group, and a broad singlet for the N-H proton.
¹⁹F NMR Two distinct fluorine signals.
IR Spectroscopy A strong amide C=O stretch (Amide I band) around 1650-1680 cm⁻¹ and an N-H bend (Amide II band) around 1550 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the N-benzyl amide.

III. Alternative Derivatization Strategy: Conversion to Acyl Chloride

For certain applications, conversion of the carboxylic acid to the more reactive acyl chloride can be a valuable intermediate step. This allows for subsequent reactions with a wider range of nucleophiles under various conditions.

A. Rationale for Acyl Chloride Formation

Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion and simplifies purification. The resulting acyl chloride is highly electrophilic and can react with a broad spectrum of nucleophiles, including alcohols, amines, and organometallic reagents, often without the need for additional coupling agents.

B. General Protocol for Acyl Chloride Formation

Caution: Thionyl chloride is a corrosive and toxic reagent. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: Place 2,6-Difluoro-3-methoxyphenylacetic acid in a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Reaction: Add an excess of thionyl chloride (neat or in an inert solvent like toluene). A catalytic amount of DMF can be added to accelerate the reaction.

  • Heating: Gently heat the mixture to reflux for 1-3 hours.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Use of Acyl Chloride: The crude acyl chloride can often be used directly in the next step without further purification.

Diagram of Acyl Chloride Formation and Subsequent Reaction:

acyl_chloride_pathway acid Carboxylic Acid acyl_chloride Acyl Chloride acid->acyl_chloride SOCl₂, heat ester Ester acyl_chloride->ester Alcohol, Base amide Amide acyl_chloride->amide Amine, Base

Caption: Pathway for derivatization via an acyl chloride intermediate.

Conclusion

The derivatization of 2,6-Difluoro-3-methoxyphenylacetic acid requires careful consideration of its steric and electronic properties. The protocols detailed in these application notes for esterification via the Steglich method and amidation using HATU provide reliable and high-yielding routes to key derivatives. The alternative strategy of forming the acyl chloride intermediate offers a versatile entry point for a broader range of functionalizations. By understanding the rationale behind each method, researchers can confidently adapt and optimize these procedures for their specific synthetic goals.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-aminopyridin ein sehr wirksamer Acylierungskatalysator [N,N-Dimethyl-4-aminopyridine, a very effective acylation catalyst]. Angewandte Chemie, 81(24), 1001-1001. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this valuable fluorinated building block. As a compound of interest in pharmaceutical research, its efficient synthesis is critical.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during its synthesis. We will explore the causality behind experimental choices, troubleshoot common failure points, and offer validated solutions to streamline your workflow.

PART 1: Strategic Overview of Synthetic Routes

The synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid is not trivial, primarily due to the electronic nature and steric hindrance imposed by the fluorine and methoxy substituents. Several strategies can be employed, each with distinct advantages and challenges. The optimal choice depends on factors such as starting material availability, scale, safety protocols, and required purity.

The primary disconnection approaches involve either forming the C-C bond at the benzylic position or directly carboxylating the aromatic ring.

Decision Workflow for Selecting a Synthetic Route

The following diagram outlines a logical decision-making process for selecting the most appropriate synthetic pathway.

G start Starting Material Availability? sm1 1-Bromo-2,6-difluoro-3-methoxybenzene start->sm1 Aryl Halide sm2 2',6'-Difluoro-3'-methoxyacetophenone start->sm2 Aryl Ketone sm3 2,6-Difluoro-3-methoxytoluene start->sm3 Benzylic Substrate route1 Route 1: Grignard Carboxylation sm1->route1 route2 Route 2: Willgerodt-Kindler Reaction sm2->route2 route3 Route 3: Benzylic Cyanation & Hydrolysis sm3->route3 pros_cons1 Pros: Direct, fewer steps. Cons: Grignard formation can be difficult; moisture sensitive. route1->pros_cons1 pros_cons2 Pros: Tolerant of some functional groups. Cons: Harsh conditions (high temp); intermediate thioamide hydrolysis required. route2->pros_cons2 pros_cons3 Pros: Reliable for benzylic systems. Cons: Use of toxic cyanide; benzylic bromination can be unselective; multi-step. route3->pros_cons3 G start Grignard Reaction Not Initiating q1 Is all glassware oven-dried and assembled hot under inert gas? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the solvent certified anhydrous? a1_yes->q2 fix1 Action: Dry all glassware thoroughly. Purge system with Ar or N₂. a1_no->fix1 fix1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the magnesium activated? a2_yes->q3 fix2 Action: Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent (e.g., Na/benzophenone). a2_no->fix2 fix2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Have you tried gentle heating? a3_yes->q4 fix3 Action: Add a crystal of I₂ or a few drops of 1,2-dibromoethane. Stir vigorously. a3_no->fix3 fix3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no success Reaction should initiate. Monitor for exotherm and color change. a4_yes->success fix4 Action: Use a heat gun to gently warm the flask locally. a4_no->fix4 fix4->success

Caption: Troubleshooting flowchart for Grignard reaction initiation.

Q2: My reaction worked, but after quenching with dry ice and workup, the yield of my desired acid is very low. What are the major side products?

A2: Low yields in Grignard carboxylations are common and usually stem from two main issues: incomplete reaction or side reactions of the Grignard reagent.

  • Causality & Side Reactions:

    • Wurtz Coupling: The Grignard reagent can react with unreacted aryl bromide to form a biaryl dimer. This is more prevalent if the local concentration of the aryl bromide is too high during the addition.

    • Protonation: The Grignard reagent is a strong base. [1]If the dry ice is not sufficiently crushed or if it contains condensed atmospheric water, the Grignard reagent will be quenched back to 2,6-difluoro-3-methoxybenzene.

    • Ketone Formation: The Grignard reagent can react with the initially formed carboxylate salt to produce a diaryl ketone, especially if the reaction is allowed to warm up before the acidic workup. [2]

  • Optimization Protocol:

    • Slow Addition: Ensure the aryl bromide is added slowly to the magnesium suspension to maintain a gentle reflux and minimize its concentration, thus suppressing Wurtz coupling.

    • Effective Carboxylation:

      • Use a large excess of freshly crushed, high-quality dry ice. Do not use old, snowy dry ice, as it will have accumulated atmospheric water.

      • Pour the Grignard solution onto the crushed dry ice with vigorous stirring. This ensures the Grignard reagent always encounters a large excess of CO₂, minimizing the chance of it reacting with the carboxylate product. [3] 3. Workup: Perform the acidic workup (e.g., with 1M HCl) at a low temperature (0 °C) to neutralize the magnesium salts and protonate the carboxylate.

    • Purification: The primary byproduct, the protonated starting material (2,6-difluoro-3-methoxybenzene), is neutral. The desired carboxylic acid can be separated by extracting the organic layer with an aqueous base (e.g., NaOH or NaHCO₃). The aqueous layer, containing the sodium salt of your product, is then re-acidified and extracted with an organic solvent (e.g., ethyl acetate) to recover the purified acid.

Route 3: Benzyl Cyanide Hydrolysis Pathway

This two-step route involves the conversion of a benzyl halide to a benzyl nitrile, followed by hydrolysis to the carboxylic acid.

Q1: The hydrolysis of my 2,6-difluoro-3-methoxyphenylacetonitrile is incomplete, and I've isolated a significant amount of the corresponding amide. How can I force the reaction to completion?

A1: Nitrile hydrolysis is a two-step process (nitrile → amide → carboxylic acid), and the second step (amide hydrolysis) often requires more forcing conditions than the first. [4]The electron-rich, sterically hindered nature of your substrate can make the amide particularly stable.

  • Causality: Under basic conditions, the hydroxide attacks the amide carbonyl. This equilibrium can be unfavorable. Under acidic conditions, protonation of the carbonyl activates it for nucleophilic attack by water. Both methods often require high temperatures.

  • Troubleshooting Protocol:

    • Acidic Hydrolysis (Recommended): This is often more effective for hindered amides.

      • Conditions: Reflux the isolated amide in a mixture of concentrated sulfuric acid and water (e.g., 60-80% H₂SO₄) for several hours. Alternatively, a mixture of glacial acetic acid and concentrated HCl can be effective.

      • Monitoring: Track the reaction by TLC or LC-MS until the starting amide is consumed.

    • Basic Hydrolysis:

      • Conditions: Use a high concentration of NaOH or KOH (e.g., 6M) in a high-boiling point solvent like ethylene glycol. Heat to temperatures above 120 °C.

      • Caution: These harsh basic conditions can sometimes lead to side reactions on other parts of the molecule, although the difluoro-methoxy-phenyl system is relatively robust.

Q2: Are there significant safety concerns with the cyanide hydrolysis route?

A2: Yes, absolutely. This route must be approached with stringent safety protocols.

  • Primary Hazards:

    • Cyanide Salts (NaCN, KCN): These are highly toxic if ingested, inhaled, or absorbed through the skin. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

    • Hydrogen Cyanide (HCN) Gas: This is the most acute risk. Never mix cyanide salts with acid. The workup of the cyanation reaction must be performed carefully. The reaction mixture should be quenched by slowly adding it to a vigorously stirred, cooled solution of a strong oxidizing agent like sodium hypochlorite (bleach) and base (NaOH) to destroy any residual cyanide before disposal.

    • Benzyl Bromide Precursor: Benzyl bromides are lachrymators (tear-gas-like compounds) and should be handled with care in a well-ventilated fume hood.

PART 3: General FAQs

Q: How can I reliably confirm the identity and purity of my final 2,6-Difluoro-3-methoxyphenylacetic acid product?

A: A combination of analytical techniques is essential for unambiguous characterization:

  • ¹H NMR: Expect to see a singlet for the methoxy group (~3.9 ppm), a singlet for the benzylic CH₂ group (~3.6 ppm), and multiplets in the aromatic region (~7.0-7.2 ppm).

  • ¹⁹F NMR: This is crucial for fluorinated compounds. You should observe two distinct fluorine signals, likely showing coupling to each other and to the aromatic protons.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Will confirm the molecular weight (exact mass for HRMS). The expected monoisotopic mass is 202.04414 Da. [5]* LC-MS or HPLC: To assess purity. A standard C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point.

Q: Are there any known stability or storage issues with the final product?

A: Phenylacetic acids are generally stable crystalline solids. However, like most carboxylic acids, it is good practice to store the material in a cool, dry, dark place. It should be stored away from strong bases. No significant decomposition under standard laboratory conditions is reported.

References

  • Wikipedia. Willgerodt rearrangement. [Link]

  • chemeurope.com. Willgerodt rearrangement. [Link]

  • MSU Chemistry. Willgerodt-Kindler Reaction. [Link]

  • SynArchive. Willgerodt-Kindler Reaction. [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

  • Google Patents. CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
  • Journal of the Korean Chemical Society. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[6][7]thiazepin-3(2H)-one. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • University Handout. Grignard Reaction. [Link]

  • ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]

  • YouTube. Grignard Reagent, Reaction, Mechanism and Shortcut. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • YouTube. 12.4 Grignard Reagents | Organic Chemistry. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • PubChemLite. 2,6-difluoro-3-methoxyphenylacetic acid (C9H8F2O3). [Link]

  • PubChemLite. 2,6-difluoro-3-methylphenylacetic acid (C9H8F2O2). [Link]

  • Google Patents.

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Technical Support Center: Optimizing Ortho-Lithiation of 2,6-Difluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the directed ortho-lithiation (DoM) of 2,6-difluoroanisole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful synthetic tool. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights in a troubleshooting and FAQ format to help you optimize your reactions for yield, selectivity, and safety.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of directed ortho-lithiation (DoM) for a substrate like 2,6-difluoroanisole?

A: Directed ortho-lithiation is a regioselective deprotonation reaction. The mechanism hinges on a "complex-induced proximity effect" (CIPE).[1] For 2,6-difluoroanisole, the process is as follows:

  • Coordination: The Lewis acidic lithium atom of the alkyllithium base (e.g., n-BuLi) coordinates to the Lewis basic oxygen atom of the methoxy group. This forms a pre-lithiation complex.[2][3]

  • Deprotonation: This coordination brings the alkyl base (e.g., the butyl carbanion) into close proximity with the protons at the ortho position (C3). The base then abstracts a proton from this position, which is the most kinetically accessible and is acidified by the combined inductive effects of the methoxy and adjacent fluorine groups.[4]

  • Intermediate Formation: This results in the formation of a stable 3-lithio-2,6-difluoroanisole intermediate. This species can then be trapped by a suitable electrophile to yield the desired 3-substituted product.[5]

DoM_Mechanism cluster_start Step 1: Coordination cluster_complex Step 2: Pre-lithiation Complex cluster_product Step 3: Deprotonation A 2,6-Difluoroanisole + (n-BuLi)n B [Complex] (Li coordinates to OMe) A->B Coordination C 3-Lithio Intermediate + Butane B->C Proton Abstraction

Q2: How do the two fluorine atoms influence the reaction compared to standard anisole?

A: The fluorine atoms have two major effects:

  • Electronic Acidification: Fluorine is a highly electronegative atom. Through a strong negative inductive effect (-I), the fluorine atoms at C2 and C6 withdraw electron density from the aromatic ring, significantly increasing the acidity of the ring protons, especially the adjacent C3 proton. This generally makes the lithiation step faster and more efficient than in non-fluorinated anisole.

  • Potential for Side Reactions: The C-F bond can be a point of reactivity. The lithiated intermediate, if not kept at a sufficiently low temperature, can eliminate lithium fluoride to form a highly reactive benzyne intermediate. This can lead to undesired side products.[6] Therefore, strict temperature control is even more critical for fluorinated substrates.

Q3: What is the precise role of N,N,N',N'-tetramethylethylenediamine (TMEDA) and is it always necessary?

A: In hydrocarbon or ether solvents, alkyllithium reagents like n-BuLi exist as aggregates (e.g., hexamers or tetramers).[7] These aggregates are less reactive. TMEDA is a bidentate Lewis base that chelates the lithium ions, breaking down these aggregates into smaller, more reactive monomers or dimers.[1][8] This deaggregation dramatically increases the effective basicity and kinetic reactivity of the organolithium reagent, often accelerating the rate of lithiation and improving yields.[9]

While not always strictly necessary, TMEDA is highly recommended for substrates where lithiation is sluggish or incomplete. For 2,6-difluoroanisole, where the protons are already acidified, you may achieve lithiation without it, but adding TMEDA (typically 1.1-1.2 equivalents) often provides a more robust and reproducible reaction.

Q4: How do I choose between n-BuLi, s-BuLi, and t-BuLi?

A: The choice of butyllithium reagent is a balance of basicity, nucleophilicity, and steric hindrance.

ReagentRelative BasicitySteric HindranceCommon Use Case
n-BuLi GoodLowThe most common and least expensive choice. Often sufficient for activated substrates like 2,6-difluoroanisole, especially with TMEDA.[10][11]
s-BuLi BetterMediumMore basic than n-BuLi. A good choice if n-BuLi gives incomplete conversion. Often used with TMEDA for difficult lithiations.[10][12]
t-BuLi BestHighThe most basic but also the most sterically hindered and pyrophoric.[13][14] Its bulk can sometimes improve selectivity but it also reacts more readily with ether solvents like THF.[15] Generally reserved for very weakly acidic protons where other bases fail.

For most 2,6-difluoroanisole derivatives, n-BuLi or s-BuLi in the presence of TMEDA is the optimal choice.

Troubleshooting Guide

Q5: My reaction shows low or no conversion, and I recover my starting material. What are the likely causes?

A: This is a common issue, often related to reagent deactivation or suboptimal conditions. Systematically check the following points.

Low_Yield_Troubleshooting cluster_solutions Solutions Start Low / No Conversion CheckBuLi 1. Is your BuLi active? (Titrate it!) Start->CheckBuLi CheckAnhydrous 2. Is the system TRULY anhydrous? CheckBuLi->CheckAnhydrous If Yes Sol_BuLi Use a fresh bottle or titrate to determine exact molarity. CheckBuLi->Sol_BuLi No CheckTemp 3. Is the temperature correct? CheckAnhydrous->CheckTemp If Yes Sol_Anhydrous Flame-dry glassware. Use freshly distilled solvents. Check inert gas line. CheckAnhydrous->Sol_Anhydrous No CheckSolubility 4. Is the substrate soluble? CheckTemp->CheckSolubility If Yes Sol_Temp Is -78 °C too cold? Try warming to -40 °C or -20 °C for a short period. CheckTemp->Sol_Temp No CheckEquivalents 5. Are you using enough base? CheckSolubility->CheckEquivalents If Yes Sol_Solubility Increase solvent volume or try a different solvent system (e.g., THF/ether). CheckSolubility->Sol_Solubility No Sol_Equivalents Increase to 1.2-1.5 eq. of base, especially if trace impurities are suspected. CheckEquivalents->Sol_Equivalents No

  • Inactive Butyllithium: n-BuLi degrades over time, especially if not stored properly. A "newly opened bottle" is not a guarantee of its stated concentration. Solution: Always titrate your butyllithium solution before use to determine its exact molarity.[16] A simple titration against a known amount of diphenylacetic acid or N-pivaloyl-o-toluidine is essential for reproducibility.

  • Presence of Water or Oxygen: Organolithium reagents are extremely potent bases and react instantly and exothermically with water, air, and other protic impurities.[13] Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents (THF is often distilled from sodium/benzophenone).[16] Ensure your inert gas (Argon or Nitrogen) is dry and that the system is properly purged.

  • Reaction Temperature: While -78 °C is a standard starting point, some lithiations require slightly higher temperatures to proceed at a reasonable rate.[17] Solution: If you confirm your reagents and conditions are pristine, consider allowing the reaction to slowly warm to -40 °C for a period before quenching. However, be cautious, as higher temperatures increase the risk of side reactions.[6]

  • Poor Solubility: If your starting material is not fully dissolved at -78 °C, the reaction will be heterogeneous and slow.[16] Solution: Increase the volume of the solvent or consider a solvent system with better solvating properties.

Q6: I'm observing significant side products, particularly after quenching. What is happening?

A: This often points to the decomposition of the lithiated intermediate or a reaction with the solvent.

  • Benzyne Formation: As mentioned, lithiated fluoroarenes can eliminate LiF to form a benzyne intermediate.[6] This is more likely if the reaction temperature rises above approximately -40 °C. The benzyne can then be trapped by any nucleophile in the mixture (including another equivalent of BuLi or the lithiated anisole), leading to a complex mixture of products. Solution: Maintain strict temperature control at -78 °C throughout the lithiation and quenching steps.

  • Reaction with THF: n-Butyllithium, and especially more reactive alkyllithiums, can deprotonate THF. This reaction is slow at -78 °C but becomes significant at higher temperatures (e.g., above -20 °C).[17] This consumes your base and introduces new reactive species into the flask. Solution: Keep the reaction temperature low and the reaction time reasonable. Do not let the reaction warm up for extended periods before quenching.

  • Anionic Fries Rearrangement: This is a known side reaction for O-aryl carbamate directing groups, where the lithiated species rearranges.[12][18] For a simple methoxy group, this is not a concern.

Q7: The D₂O quench shows high deuterium incorporation, but my reaction with an electrophile gives low yield. What's the problem?

A: This indicates that the lithiated intermediate is forming successfully, but the subsequent trapping step is failing.

  • Electrophile Reactivity: Your electrophile may not be reactive enough to react with the aryllithium at -78 °C. Solution: After adding the electrophile at -78 °C, try allowing the reaction to warm slowly to 0 °C or even room temperature to drive the reaction to completion.

  • Order of Addition: Adding the aryllithium solution to the electrophile (inverse addition) can sometimes be beneficial, especially if the electrophile is prone to enolization or self-reaction.[19]

  • Side Reaction with Electrophile: The highly basic aryllithium could be reacting with your electrophile in an undesired way (e.g., deprotonating it if it has acidic protons) rather than undergoing the desired nucleophilic attack. Solution: Choose your electrophile carefully. If it has acidic protons, consider using a less-basic lithium amide (like LDA) for the deprotonation, although this may be less effective for the initial lithiation step.

Experimental Protocols

Protocol 1: General Procedure for Ortho-Lithiation and Quenching

Safety Note: All butyllithium reagents are pyrophoric and react violently with water and air.[10] This procedure must be conducted under an inert atmosphere using proper Schlenk line or glovebox techniques.[13] Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, dissolve the 2,6-difluoroanisole derivative (1.0 eq.) in anhydrous THF (aim for a concentration of 0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • TMEDA Addition: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq.) via syringe and stir for 5 minutes.

  • Lithiation: Slowly add a titrated solution of s-BuLi or n-BuLi (1.1 eq.) dropwise via syringe over 10-15 minutes. The solution may change color (often to yellow or orange).

  • Stirring: Stir the reaction mixture at -78 °C for the optimized time (typically 1-2 hours).

  • Quenching: Add a solution of the desired electrophile (1.2-1.5 eq.) in a small amount of anhydrous THF dropwise at -78 °C.

  • Warming & Workup: After the addition is complete, stir the reaction at -78 °C for another hour before allowing it to slowly warm to room temperature. Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or other suitable methods.

Protocol 2: Titration of Butyllithium
  • Setup: Dry a 50 mL Erlenmeyer flask containing a stir bar. Add ~100 mg of diphenylacetic acid (accurately weighed) and dissolve it in ~5 mL of anhydrous THF. Add 1-2 drops of a colorimetric indicator (e.g., a tiny crystal of 2,2'-bipyridine).

  • Titration: Slowly add the butyllithium solution from a 1 mL syringe dropwise to the stirring solution at room temperature.

  • Endpoint: The endpoint is reached when a persistent color change is observed (e.g., a faint pink or purple color with bipyridine). Record the volume of butyllithium solution added.

  • Calculation: Molarity (M) = (mass of diphenylacetic acid / MW of diphenylacetic acid) / volume of BuLi solution in Liters

References

  • Al-Zoubi, R. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]

  • Stratakis, M. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry, 62(10), 3024–3025. [Link]

  • Chadwick, S. T., Rennels, R. A., Rutherford, J. L., & Collum, D. B. (2000). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society, 122(34), 8699–8706. [Link]

  • Al-Zoubi, R. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • Narasimhan, N. S., Chandrachood, S. P., Chandrachood, P. S., & Barve, M. V. (1984). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625–634. [Link]

  • McQuade, D. T., & Van Vranken, D. L. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54562. [Link]

  • Bauer, W., & Schleyer, P. v. R. (1989). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society, 111(18), 7191–7192. [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Chemistry 434 Handouts. [Link]

  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, Scripps Research. [Link]

  • Collum, D. B. (2000). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. ResearchGate. [Link]

  • Snieckus, V. (2014). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. [Link]

  • Stratakis, M. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. PubMed. [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Mettler Toledo. [Link]

  • Bailey, W. F., & Luderer, M. R. (2005). Optimization of Organolithium Reactions. Organic Process Research & Development, 9(3), 348-356. [Link]

  • Mortier, J. (2004). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ResearchGate. [Link]

  • Snieckus, V. (2011). Directed aromatic functionalization. Beilstein Journal of Organic Chemistry, 7, 1347–1348. [Link]

  • Reddit r/chemhelp. (2023). Why do we use t-BuLi instead of sec-BuLi and n-BuLi? Reddit. [Link]

  • Reddit r/chemistry. (2017). Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation? Reddit. [Link]

  • Sibi, M. P., & Snieckus, V. (1983). The directed ortho lithiation of O-aryl carbamates. An anionic equivalent of the Fries rearrangement. The Journal of Organic Chemistry, 48(11), 1935–1937. [Link]

  • Smith, K. (n.d.). Organolithium Chemistry. Cardiff University. [Link]

  • Chemistry Stack Exchange. (2018). Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures? Stack Exchange. [Link]

  • Degennaro, L., Zenzola, M., Trinchera, P., & Luisi, R. (2014). Optimization of the ortho-lithiation of 3a. ResearchGate. [Link]

  • JoVE. (2022). Safe Lithiation Reactions Using Organolithium Reagents. YouTube. [Link]

  • Engineering Conferences International. (n.d.). Continuous flow intensification of ortho-lithiation at ambient conditions. ECI Digital Archives. [Link]

  • Clegg, W., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

  • Narasimhan, N. S., & Joshi, R. R. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 205-215. [Link]

  • Reddit r/Chempros. (2021). Ortho-lithiation with n-BuLi. Reddit. [Link]

  • Di Lecce, D., et al. (2017). Experimental Evidence on the Effect of Temperature on the Performance of a Lithium-Ion Battery. MDPI. [Link]

  • Beier, P., et al. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PubMed Central. [Link]

  • Ghorai, S. (2007). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]

  • ResearchGate. (n.d.). Directed ortho lithiation general mechanism. ResearchGate. [Link]

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Technical Support Center: Synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this valuable fluorinated building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern reaction outcomes. This guide is structured as a series of troubleshooting questions and answers, addressing common side reactions and pitfalls associated with the primary synthetic routes.

Troubleshooting Guide & FAQs

The synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid can be approached through several established synthetic pathways. Each route, while viable, presents a unique set of challenges. This guide is organized by these common pathways to address specific, context-dependent issues.

Section 1: Issues in the Cyanide Pathway (via Benzyl Halide)

This common two-step route involves the conversion of a 2,6-difluoro-3-methoxybenzyl halide to the corresponding phenylacetonitrile, followed by hydrolysis.

Question 1: My yield of 2,6-difluoro-3-methoxyphenylacetonitrile is low, and I'm detecting the corresponding benzyl alcohol as a major byproduct. What is the cause?

Answer: This is a classic issue of competing hydrolysis and is almost always caused by the presence of water in the reaction medium. The starting material, a benzyl halide, is highly reactive. While you intend for the cyanide anion (CN⁻) to act as a nucleophile in an SN2 reaction, any water present can also act as a nucleophile, leading to the formation of the benzyl alcohol. Furthermore, cyanide salts can be hygroscopic, introducing water into an otherwise anhydrous setup.

  • Causality: Benzyl halides are susceptible to hydrolysis, a reaction that can compete with the desired nucleophilic substitution by cyanide. In aqueous media, this hydrolysis can become a significant side reaction, reducing the yield of the target nitrile.[1] The use of anhydrous solvents like acetone is intended to prevent this, but incomplete drying of reagents or glassware can undermine the process.[1]

  • Troubleshooting Protocol:

    • Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried (>120°C) for several hours and cooled under an inert atmosphere (Nitrogen or Argon).

    • Solvent Purity: Use freshly distilled, anhydrous acetone or a high-purity grade solvent from a sealed bottle.

    • Reagent Handling: Dry the sodium or potassium cyanide in a vacuum oven before use. Handle it quickly to minimize atmospheric moisture absorption.

    • Phase-Transfer Catalyst: Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a biphasic system (e.g., dichloromethane/water). This can sometimes improve the reaction rate of cyanation over hydrolysis, though careful control is needed.

Question 2: During the hydrolysis of the nitrile, my reaction seems to stop at the 2,6-difluoro-3-methoxyphenylacetamide intermediate. How can I drive the reaction to completion?

Answer: Nitrile hydrolysis is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step, amide hydrolysis, often requires more forcing conditions (higher temperatures, longer reaction times, or stronger acid/base concentration) than the first. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can also influence the reactivity of the amide.

  • Causality: The hydrolysis of nitriles proceeds through an amide intermediate. Under certain conditions, particularly with milder acids or bases, the reaction can stall at this stage.[2] Driving the reaction to completion requires overcoming the activation energy for amide hydrolysis.

  • Troubleshooting Protocol:

    • Increase Temperature: Carefully increase the reaction temperature to reflux. Monitor the reaction progress by TLC or HPLC to ensure the product is not degrading.

    • Extend Reaction Time: Continue the reflux for an extended period (e.g., 12-24 hours), taking aliquots periodically to check for the disappearance of the amide intermediate.

    • Increase Reagent Concentration: If using aqueous acid (e.g., H₂SO₄), increase its concentration. For example, moving from 30% to 50% sulfuric acid can significantly accelerate amide hydrolysis.[3] A similar strategy applies to basic hydrolysis with NaOH or KOH.

    • Use a Co-Solvent: In some cases, adding a water-miscible co-solvent like ethylene glycol can help increase the boiling point of the reaction mixture, allowing for higher reaction temperatures without building excessive pressure.

Section 2: Complications in the Malonic Ester Synthesis

This pathway involves alkylating diethyl malonate with a 2,6-difluoro-3-methoxybenzyl halide, followed by saponification and decarboxylation.

Question 3: I'm observing a significant amount of a higher molecular weight byproduct in my malonic ester alkylation step. What is it and how do I prevent it?

Answer: The byproduct you are observing is almost certainly the dialkylated malonic ester. The monoalkylated product still possesses one acidic α-hydrogen, which can be deprotonated by the base to form a new enolate. This enolate can then react with a second molecule of the benzyl halide.

  • Causality: The acidity of the α-hydrogens in malonic esters allows for deprotonation to form an enolate, which is the key nucleophile.[4][5] After the first alkylation, the remaining α-hydrogen can still be removed by the base, leading to a second alkylation.[6] This is a common side reaction in malonic ester synthesis.[5]

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess of the malonic ester relative to the benzyl halide (e.g., 1.2 to 1.5 equivalents). This ensures the halide is consumed before significant dialkylation can occur.

    • Reverse Addition: Add the base (e.g., sodium ethoxide) to a solution of the malonic ester first to pre-form the enolate. Then, slowly add the benzyl halide to this solution. This maintains a low concentration of the halide, favoring mono-alkylation.

    • Choice of Base: Use exactly one equivalent of a strong, non-nucleophilic base to ensure complete deprotonation of the malonic ester without leaving excess base to deprotonate the mono-alkylated product.

Question 4: The final decarboxylation step is incomplete or requires very harsh conditions, leading to product degradation. What can I do?

Answer: Efficient decarboxylation requires the formation of a β-keto acid or, in this case, a substituted malonic acid. The reaction proceeds through a cyclic, six-membered transition state.[7] If the preceding hydrolysis (saponification) step is incomplete, the resulting ester will not decarboxylate. Furthermore, excessively high temperatures can lead to other degradation pathways.

  • Causality: Decarboxylation of malonic acid derivatives occurs readily upon heating, typically after acidic workup of the saponified ester.[6][8] The reaction proceeds via a cyclic transition state to yield an enol, which tautomerizes to the final carboxylic acid.[7] Incomplete hydrolysis of the diester to the dicarboxylic acid is a primary reason for failure at this step.

  • Troubleshooting Protocol:

    • Ensure Complete Hydrolysis: Before attempting decarboxylation, confirm the complete conversion of the diester to the dicarboxylic acid. This can be verified by NMR (disappearance of the ethyl ester signals) or IR (appearance of a broad O-H stretch). If hydrolysis is incomplete, prolong the saponification step.

    • Acidify Properly: After saponification, ensure the reaction mixture is thoroughly acidified (pH 1-2) to fully protonate the dicarboxylate salt.

    • Optimize Temperature: Decarboxylation temperatures are typically in the range of 100-160°C. Start at a lower temperature and slowly increase it while monitoring for CO₂ evolution. Once gas evolution ceases, the reaction is likely complete. This avoids "overshooting" and causing thermal degradation.

Section 3: Challenges with the Willgerodt-Kindler Reaction

This route would start from 2,6-difluoro-3-methoxyacetophenone, which is converted to a thioamide using sulfur and an amine (like morpholine), followed by hydrolysis to the desired acid.

Question 5: My Willgerodt-Kindler reaction gives a complex mixture, and the final hydrolysis of the thioamide is low-yielding. What are the key parameters to control?

Answer: The Willgerodt-Kindler reaction is powerful but can be sensitive to conditions. The initial reaction converts the ketone into a thioamide, where the carbonyl group effectively migrates to the terminal carbon of the alkyl chain.[9][10] The formation of the carboxylic acid as a direct byproduct can occur, and the subsequent hydrolysis of the stable thioamide requires robust conditions.

  • Causality: The reaction mechanism involves the formation of an enamine, which then reacts with sulfur. A series of rearrangements moves the functionality to the end of the chain.[11][12] The thioamide product is then hydrolyzed to the carboxylic acid.[13] Incomplete reaction or side reactions during the initial thioamide formation, and incomplete hydrolysis, are the main failure points.

  • Troubleshooting Protocol:

    • Thioamide Formation:

      • Amine Choice: Morpholine is the most common and generally effective amine for this reaction.

      • Temperature Control: The reaction often requires heating (e.g., reflux in pyridine or microwave irradiation). Overheating can lead to polymerization and side products. A systematic temperature screen is recommended.

      • Solventless Conditions: Microwave-assisted, solvent-free conditions can sometimes provide cleaner and faster conversion to the thioamide.[12]

    • Thioamide Hydrolysis:

      • Biphasic System: A common and effective method is to use a biphasic system, such as a mixture of acetic acid and concentrated sulfuric acid, or refluxing with a strong aqueous base like 20-40% NaOH.

      • Monitoring: The hydrolysis can be slow. Monitor the disappearance of the thioamide by TLC or LC-MS to determine the optimal reaction time.

Section 4: Problems with Organometallic Routes

This advanced route could involve forming a Grignard or organolithium reagent from 1-bromo-2,6-difluoro-3-methoxybenzene and reacting it with an appropriate electrophile.

Question 6: My Grignard reagent formation is failing (no initiation) or the solution turns dark brown/black with low yields. What are the likely causes?

Answer: Grignard reagent formation is notoriously sensitive to impurities, especially water and oxygen. Failure to initiate is often due to a passivating oxide layer on the magnesium metal. The formation of a dark color often indicates decomposition or a significant side reaction, most commonly Wurtz coupling.

  • Causality: Grignard reagents are powerful bases and will be quenched by any acidic protons, particularly from water.[14] The primary side reaction during formation is often Wurtz coupling, where the newly formed Grignard reagent (R-MgX) reacts with the starting alkyl/aryl halide (R-X) to form a homocoupled dimer (R-R).[14][15] This is especially prevalent with more reactive halides.

  • Troubleshooting Protocol:

    • Activation of Magnesium: The magnesium turnings must be fresh and have a shiny surface. If they are dull, the passivating MgO layer must be removed.

      • Mechanical Activation: Briefly grind the turnings in a dry mortar and pestle before adding them to the flask.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium. The subsequent reaction will expose a fresh metal surface.[15]

    • Minimizing Wurtz Coupling:

      • Slow Addition: Add the aryl halide solution dropwise to the suspension of activated magnesium. This keeps the concentration of the halide low, minimizing the rate of the bimolecular Wurtz reaction.

      • Temperature Control: While initiation may require gentle heating, once the reaction starts (as evidenced by bubbling or cloudiness), maintain a gentle reflux. Overheating can accelerate side reactions.

    • Strictly Anhydrous/Anoxic Conditions: Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.[14][16]

Summary of Key Side Reactions and Mitigation Strategies

Synthetic RouteCommon Side ReactionUnderlying CausePrevention & Mitigation Strategy
Cyanide Pathway Formation of Benzyl AlcoholPresence of water during cyanationUse rigorously dried glassware, solvents, and reagents.[1]
Incomplete Nitrile HydrolysisAmide intermediate is more stable; insufficient reaction energyIncrease temperature, reaction time, or concentration of acid/base.[2]
Malonic Ester Dialkylation of MalonateRemaining acidic proton on mono-alkylated intermediateUse an excess of malonic ester; slow addition of the alkyl halide.[5][6]
Incomplete DecarboxylationIncomplete saponification of the diester to the required diacidEnsure complete hydrolysis before heating; confirm with analytical methods (NMR, IR).[8]
Willgerodt-Kindler Low Thioamide YieldSub-optimal reaction conditions (temp, time)Screen reaction temperatures; consider microwave-assisted synthesis.[12]
Incomplete HydrolysisHigh stability of the thioamide intermediateUse forcing conditions (conc. acid or base) and monitor reaction to completion.[13]
Organometallic Wurtz Coupling (R-R Dimer)Reaction of R-MgX with starting R-XSlow, controlled addition of the halide; maintain gentle reflux.[14][15]
Reagent QuenchingReaction with adventitious water or oxygenUse strict anhydrous/anoxic techniques; activate magnesium surface.[14][16]

Visualizing a Key Side Reaction: Dialkylation in Malonic Ester Synthesis

The following diagram illustrates the desired mono-alkylation pathway versus the problematic dialkylation side reaction. Controlling the reaction to favor the top pathway is critical for achieving a high yield of the desired intermediate.

G cluster_1 Reaction Pathway Malonate Diethyl Malonate (Enolate Form) Monoalkylated Desired Mono-alkylated Product (Still has one acidic α-H) Malonate->Monoalkylated 1st Alkylation (Desired) ArCH2Br Ar-CH2-Br (2,6-Difluoro-3-methoxybenzyl bromide) Dialkylated Side Product: Dialkylated Ester Monoalkylated->Dialkylated 2nd Alkylation (Side Reaction)

Caption: Desired vs. Undesired Alkylation in Malonic Ester Synthesis.

References

  • Decarboxylation of malonic esters - Chemistry Stack Exchange. (n.d.). Retrieved from [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. (2025, March 28). Retrieved from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved from [Link]

  • 23.11: Decarboxylation Reactions - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Decarboxylation - Master Organic Chemistry. (2022, May 20). Retrieved from [Link]

  • Willgerodt rearrangement - chemeurope.com. (n.d.). Retrieved from [Link]

  • Willgerodt rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Willgerodt‐Kindler Reac1on - MSU chemistry. (2009, January 30). Retrieved from [Link]

  • Willgerodt-Kindler Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid - Google Patents (CN119285456A). (n.d.).
  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PubMed Central. (2025, February 16). Retrieved from [Link]

  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water - ResearchGate. (n.d.). Retrieved from [Link]

  • Protecting Groups In Grignard Reactions - Master Organic Chemistry. (2015, December 16). Retrieved from [Link]

  • Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020, June 20). Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). Retrieved from [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[7][8]-thiazepin-3(2H)-one - Scientific.Net. (n.d.). Retrieved from [Link]

  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents (CN106554266B). (n.d.).
  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile - ResearchGate. (n.d.). Retrieved from [Link]

  • Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium - The Ohio Journal of Science. (n.d.). Retrieved from [Link]

  • Preparation method of methoxyphenylacetic acid - Google Patents (CN102643192A). (n.d.).
  • 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111 - PubChem. (n.d.). Retrieved from [Link]

  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents (US3983151A). (n.d.).
  • A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents (EP0506199B1). (n.d.).

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Technical Support Center: Purification of 2,6-Difluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity

2,6-Difluoro-3-methoxyphenylacetic acid is a key structural motif in medicinal chemistry, valued for the unique electronic and conformational properties imparted by its fluorine and methoxy substituents. However, synthetic routes leading to this molecule are often non-regiospecific, resulting in a mixture of positional isomers. These isomers, due to their profound structural similarity, exhibit nearly identical physicochemical properties, making their separation a significant purification challenge.

This guide provides troubleshooting strategies and detailed protocols to address the purification of 2,6-Difluoro-3-methoxyphenylacetic acid from its common isomeric impurities. Achieving high isomeric purity is critical, as different isomers can possess varied biological activities, metabolic profiles, and toxicities, making their control a regulatory and scientific necessity.[1]

Understanding the Core Problem: Why Are These Isomers So Difficult to Separate?

The primary difficulty lies in the subtle differences between the desired product and its positional isomers. The location of the fluorine and methoxy groups on the phenyl ring dictates the molecule's overall dipole moment, pKa, crystal lattice energy, and potential for hydrogen bonding. When these differences are minimal, standard purification techniques often fail.

Common Positional Isomers:

Compound NameStructureKey Differentiating Feature
2,6-Difluoro-3-methoxyphenylacetic acid (Target Compound)Fluorine atoms ortho to the acetic acid group, methoxy group at position 3.
3,4-Difluoro-2-methoxyphenylacetic acidIsomer AFluorine atoms at positions 3 and 4.[2]
2,4-Difluoro-3-methoxyphenylacetic acidIsomer BFluorine atoms at positions 2 and 4.
2,6-Difluoro-4-methoxyphenylacetic acidIsomer CMethoxy group para to the acetic acid group.[3]

Diagram: Structural Similarity of Isomers

G Target 2,6-Difluoro-3-methoxy IsomerA 3,4-Difluoro-2-methoxy Target->IsomerA Shifted F, OMe IsomerB 2,4-Difluoro-3-methoxy Target->IsomerB Shifted F, OMe IsomerC 2,6-Difluoro-4-methoxy Target->IsomerC Shifted OMe

Caption: Minor shifts in substituent positions create distinct isomers with similar properties.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: My initial analysis (¹H NMR) of the crude product shows a complex aromatic region, suggesting impurities. How can I confirm they are isomers?

Answer: While NMR suggests the presence of multiple aromatic species, it cannot definitively identify them as isomers without pure reference standards. The most effective technique for confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • Expertise & Experience: Isomers will have the exact same molecular weight. A standard LC-MS run will show multiple chromatographic peaks with the same mass-to-charge ratio (m/z) in the mass spectrum for each peak. This is a strong indicator of isomerism. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition is identical for all peaks.

  • Actionable Advice:

    • Develop an initial HPLC method (see Protocol 1) to achieve baseline separation of the major components.

    • Analyze the sample using an LC-MS system.

    • Confirm that the major impurity peaks share the identical m/z value as your target compound. This confirms the presence of isomers.[4]

Q2: I am unable to separate the isomers using my standard reversed-phase HPLC method (C18 column, Acetonitrile/Water mobile phase). What should I try next?

Answer: This is a very common issue. The subtle polarity differences between these isomers may not be resolved on a standard C18 column. A systematic approach to method development is required.

  • Expertise & Experience: The separation of fluorinated aromatic acids is often governed by a combination of hydrophobic interactions and subtle electronic effects (dipole-dipole, π-π interactions). The choice of organic modifier, mobile phase pH, and stationary phase chemistry are critical levers.[1][5] For some separations, selectivity is driven by enthalpy (stronger binding to the column), while for others, it is entropy-driven (changes in the ordering of solvent molecules).[1]

  • Actionable Advice:

    • Modify the Mobile Phase:

      • pH Adjustment: The charge state of the carboxylic acid group dramatically affects retention. Buffer the aqueous portion of your mobile phase to a pH ~1 unit below the pKa of your compound (typically pH 2.5-3.5 for phenylacetic acids). This suppresses ionization and promotes retention.

      • Organic Modifier: If acetonitrile fails, try methanol. The different solvent properties (methanol is a proton donor, acetonitrile is a better π-π acceptor) can alter selectivity.

      • Ion-Pairing Reagent: For very difficult separations, consider adding a small amount (0.05-0.1%) of an acid modifier like trifluoroacetic acid (TFA) or difluoroacetic acid (DFA). DFA can sometimes provide better peak shape and sensitivity in MS applications.[6]

    • Change the Stationary Phase:

      • Phenyl-Hexyl Column: A column with a phenyl stationary phase can introduce alternative π-π interaction mechanisms, which can be highly effective for separating aromatic positional isomers.

      • Pentafluorophenyl (PFP) Column: PFP columns are specifically designed to provide alternative selectivity for halogenated and aromatic compounds through dipole-dipole, π-π, and ion-exchange interactions. This is often the most successful approach for fluorinated isomers.

    • Vary the Temperature: Adjusting the column temperature (e.g., testing at 25°C, 40°C, and 60°C) can alter selectivity. Sometimes lower temperatures improve resolution, while higher temperatures can improve efficiency.[1]

Q3: Multiple attempts at recrystallization from a single solvent (e.g., ethanol/water) have failed to improve isomeric purity. What is the next step?

Answer: When isomers co-crystallize, single-solvent recrystallization is often ineffective. The similar solubilities and ability to fit into each other's crystal lattices prevent effective purification. More advanced crystallization techniques are necessary.

  • Expertise & Experience: The goal is to find a solvent system where the solubility difference between the target isomer and its impurities is maximized. This often requires screening a range of solvents with different polarities and hydrogen bonding capabilities. Polymorphism can also play a role; different conditions may crystallize different crystal forms with varying abilities to exclude impurities.[7]

  • Actionable Advice:

    • Systematic Solvent Screening: Perform a solubility screen with a diverse set of solvents (e.g., ethyl acetate, toluene, acetone, isopropanol, acetonitrile). See Protocol 2 for a systematic approach.

    • Anti-Solvent Crystallization: Dissolve the crude material in a good solvent (e.g., acetone) to a high concentration. Then, slowly add an "anti-solvent" in which the compound is poorly soluble (e.g., heptane or water) until turbidity is observed. This can create a state of high supersaturation where the least soluble isomer may preferentially crystallize.

    • Fractional Crystallization: This is an iterative process. Crystallize the material, check the purity of the solid and the mother liquor. If the mother liquor is enriched in the desired product, concentrate it and repeat the process. Conversely, if the solid is enriched, re-dissolve and re-crystallize it.

Frequently Asked Questions (FAQs)

  • What are the primary analytical methods for determining the purity of 2,6-Difluoro-3-methoxyphenylacetic acid?

    • HPLC with UV detection is the gold standard for quantifying isomeric purity once a separation method is established.[5] Gas Chromatography (GC) after derivatization to a more volatile ester can also be used.[8] For structural confirmation, NMR and LC-MS are essential.[4]

  • Can I use preparative HPLC to purify my material?

    • Absolutely. If you can achieve good separation on an analytical scale (Resolution > 1.5), the method can be scaled up to a preparative HPLC system. This is often the most reliable, albeit more costly and time-consuming, method for obtaining highly pure material when crystallization fails.

  • Why is it important to control for isomeric impurities in pharmaceutical development?

    • Positional isomers are considered distinct chemical entities by regulatory agencies (e.g., FDA, EMA). They may have different efficacy, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and toxicity.[1] Failure to control isomeric impurities can lead to batch-to-batch variability and potential safety concerns.

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

Objective: To achieve baseline chromatographic separation of 2,6-Difluoro-3-methoxyphenylacetic acid from its positional isomers.

Methodology:

  • Initial Screening Conditions:

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: 30°C.

  • Systematic Optimization Workflow: If initial separation is poor (Resolution < 1.2), proceed sequentially.

G cluster_0 Phase 1: Mobile Phase cluster_1 Phase 2: Stationary Phase cluster_2 Phase 3: Temperature A Adjust pH (2.5-3.5) B Switch Organic Modifier (ACN -> MeOH) A->B C Change to Phenyl-Hexyl B->C D Change to PFP C->D E Optimize Temperature (25-60°C) D->E End Optimized Method E->End Start Initial Screening Start->A

Sources

Technical Support Center: Optimizing the Synthesis of 2,6-Difluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into improving the yield and purity of this important synthetic intermediate. The presence of multiple functional groups, particularly the fluorine atoms, presents unique challenges that require careful control of reaction conditions.[1][2][3]

This guide moves beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic strategy.

Overview of a Common Synthetic Pathway

A prevalent method for synthesizing 2,6-Difluoro-3-methoxyphenylacetic acid involves a Grignard reaction sequence starting from a halogenated precursor, such as 1-bromo-2,6-difluoro-3-methoxybenzene. The key transformations are the formation of an organomagnesium (Grignard) reagent followed by carboxylation.

SynthesisWorkflow A 1-Bromo-2,6-difluoro- 3-methoxybenzene B Grignard Reagent Formation A->B  Mg, THF (Anhydrous) C 2,6-Difluoro-3-methoxy- phenylmagnesium Bromide B->C D Carboxylation (CO2 Quench) C->D  1. CO2 (s) or (g)  2. Low Temp E Magnesium Carboxylate Salt D->E F Acidic Workup E->F  e.g., HCl (aq) G 2,6-Difluoro-3-methoxy- phenylacetic Acid F->G

Caption: General workflow for Grignard-based synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental failures and strategic decisions.

Q1: My Grignard reaction fails to initiate or proceeds with very low conversion. What's going wrong?

A1: This is the most critical and sensitive step. Failure here is almost always linked to two factors: reagent purity and atmospheric control.

  • Causality: Grignard reagents are potent nucleophiles and strong bases. They react readily with even trace amounts of protic species, especially water, which will protonate and quench the reagent as it forms.[4][5] Oxygen from the atmosphere can also oxidize the reagent, leading to undesired byproducts. The surface of the magnesium metal can be passivated by a layer of magnesium oxide, which prevents the reaction from starting.

  • Troubleshooting & Optimization:

    • Rigorous Anhydrous Technique: All glassware must be flame-dried or oven-dried (>120°C) immediately before use and assembled hot under a stream of inert gas (Argon or Nitrogen). Solvents like Tetrahydrofuran (THF) or diethyl ether must be scrupulously dried, typically by distillation from sodium/benzophenone or by passing through an activated alumina column.[6][7]

    • Magnesium Activation: The protective oxide layer on magnesium turnings must be removed.

      • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle just before use.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing magnesium and the solvent.[8] The initiator reacts with a small amount of magnesium, exposing a fresh, reactive surface.[8] The disappearance of the iodine's color is a good visual indicator that initiation has begun.[7]

    • Initiation Monitoring: A successful initiation is often marked by a gentle reflux and the appearance of a cloudy gray or brownish solution.[7] If it doesn't start, gentle warming with a heat gun can be applied, but with extreme caution due to the flammability of ether solvents.

Q2: The Grignard reagent formed, but my yield of the final carboxylic acid is poor after carboxylation. Why?

A2: Inefficient carboxylation or degradation of the Grignard reagent prior to quenching are the likely culprits.

  • Causality: Carboxylation requires the Grignard reagent to react with carbon dioxide. This reaction is fast, but physical limitations can hinder it. If CO2 is introduced inefficiently, or if the local temperature rises too much, side reactions can dominate. The primary competing reaction is a Wurtz-type coupling, where the Grignard reagent reacts with unreacted aryl halide.

  • Troubleshooting & Optimization:

    • Method of CO2 Addition:

      • Dry Ice (Solid CO2): Using a large excess of freshly crushed dry ice is a common and effective method. The Grignard solution should be added slowly to a slurry of dry ice in an anhydrous solvent (e.g., THF). Do not add the dry ice to the Grignard solution, as this can cause rapid sublimation and inefficient mixing, leading to localized heating.

      • CO2 Gas: Bubbling dry CO2 gas through the solution is an alternative, but it must be dried (e.g., with a sulfuric acid trap) and introduced below the surface of the vigorously stirred solution to maximize contact.

    • Temperature Control: The carboxylation is highly exothermic. The reaction should be maintained at a low temperature (e.g., -78°C to 0°C) throughout the addition to minimize side reactions.[9]

    • Inverse Addition: For better temperature control and mixing, consider transferring the Grignard solution via cannula into a separate flask containing the CO2 source (the dry ice slurry), rather than the other way around.

TroubleshootingLogic Start Low Final Yield CheckGrignard Did Grignard reagent form? Start->CheckGrignard GrignardFailed Troubleshoot Initiation: - Anhydrous Conditions - Mg Activation CheckGrignard->GrignardFailed No CheckCarboxylation Was Carboxylation efficient? CheckGrignard->CheckCarboxylation Yes CarboxylationFailed Optimize CO2 Quench: - Low Temperature - Inverse Addition - Dry CO2 Source CheckCarboxylation->CarboxylationFailed No CheckWorkup Was acidic workup complete? CheckCarboxylation->CheckWorkup Yes WorkupFailed Adjust Workup: - Check pH (<2) - Ensure full dissolution - Optimize extraction CheckWorkup->WorkupFailed No Success Review Purification Step CheckWorkup->Success Yes

Caption: A decision tree for troubleshooting low-yield synthesis.

Q3: My final product is contaminated with a significant amount of 1,3-difluoro-2-methoxybenzene. How can I prevent this?

A3: This indicates that the Grignard reagent was quenched by a proton source before it could react with CO2.

  • Causality: The presence of the starting arene (1,3-difluoro-2-methoxybenzene) in the final product is a direct result of the Grignard reagent being protonated. The most common proton source is water. This can happen if the reaction was not kept sufficiently anhydrous or if moisture was introduced during the carboxylation or workup steps.

  • Preventative Measures:

    • Revisit Anhydrous Protocols: As detailed in A1, ensure every component (glassware, solvent, inert gas) is rigorously dry.

    • Dry CO2 Source: Use freshly crushed, high-quality dry ice. Old dry ice can accumulate significant amounts of frost (water ice) on its surface.

    • Careful Workup: During the acidic quench, ensure the reaction mixture is still cold to prevent any potential degradation, although the primary issue here is the initial protonation.

Q4: How should I best purify the final product?

A4: Purification typically involves an acid-base extraction followed by recrystallization or column chromatography.

  • Causality: The product is a carboxylic acid, making it amenable to pH-based extraction. This is the most effective way to separate it from neutral organic impurities, such as unreacted starting material or coupling byproducts.

  • Optimized Purification Protocol:

    • Acidic Quench: After carboxylation, the reaction is quenched with a strong aqueous acid (e.g., 1-2 M HCl) to protonate the carboxylate salt and dissolve the magnesium salts.[10]

    • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether). The desired acid product will move into the organic layer.

    • Base Wash: Wash the combined organic layers with a basic solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, leaving neutral impurities behind in the organic phase.

    • Re-acidification and Isolation: Carefully re-acidify the basic aqueous layer with cold, concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate as a solid. The solid can then be collected by vacuum filtration and washed with cold water.[11]

    • Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography if necessary.[10]

Comparative Data for Synthesis Parameters

The choice of reagents and conditions can significantly impact yield. While specific data for 2,6-Difluoro-3-methoxyphenylacetic acid is proprietary or scattered, we can extrapolate from analogous syntheses of methoxyphenylacetic acids and Grignard reactions.

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Solvent Diethyl EtherTetrahydrofuran (THF)THF has a higher boiling point, allowing for a greater temperature range, and is better at solvating the Grignard reagent.[12]
Mg Activation NoneIodine crystal or 1,2-dibromoethaneEnsures removal of the passivating MgO layer, leading to faster and more reliable initiation.[7][8]
Carboxylation Temp. 0°C to Room Temp-78°CMinimizes side reactions like Wurtz coupling and reagent degradation.[9]
CO2 Addition Add dry ice to GrignardAdd Grignard to dry ice slurryProvides a large excess of CO2 and better heat dissipation, preventing localized heating and improving efficiency.
Typical Yield Range 40-60%70-85%+Optimization of key parameters consistently leads to significant yield improvements in Grignard carboxylations.[7]

References

  • [Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[6][13]-thiazepin-3(2H)-one]([Link])

Sources

troubleshooting failed reactions of 2,6-Difluoro-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-3-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electronically modified reagent. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the success of your synthetic endeavors.

Troubleshooting Failed Reactions

This section provides a detailed, question-and-answer guide to troubleshoot and resolve common issues encountered during reactions with 2,6-Difluoro-3-methoxyphenylacetic acid.

Question 1: My amide coupling reaction is sluggish or failing to reach completion. What are the likely causes and how can I resolve this?

Answer:

The primary challenge in forming an amide bond with 2,6-Difluoro-3-methoxyphenylacetic acid lies in its steric hindrance. The two fluorine atoms ortho to the acetic acid moiety create a crowded environment around the carboxylic acid, making it difficult for the amine to approach and for the reaction to proceed.

Root Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to efficiently activate this hindered acid.

    • Solution: Employ more powerful coupling reagents known for their efficacy with sterically hindered substrates.[1] Uronium or phosphonium salt-based reagents are excellent choices.[2][3]

Coupling ReagentClassKey Advantages
HATU Uronium SaltFast reaction times, less epimerization.[2]
HBTU Uronium SaltEfficient, though may cause guanidinylation side reactions with primary amines.
PyBOP Phosphonium SaltHigh reactivity, non-carcinogenic byproducts.[3]
PyAOP Phosphonium SaltHighly effective, especially for hindered amino acids.[2]
  • Choice of Base and Solvent: The reaction environment plays a critical role.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to minimize side reactions.[4] Ensure your solvent (e.g., DMF, DCM) is anhydrous, as water can hydrolyze the activated intermediate.[4]

  • Reaction Temperature: Insufficient thermal energy can slow down the reaction.

    • Solution: While many couplings are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes overcome the activation energy barrier for hindered systems. Monitor for potential side reactions at elevated temperatures.

Workflow for Troubleshooting Amide Coupling:

G start Failed Amide Coupling reagent Switch to a more potent coupling reagent (HATU, PyBOP) start->reagent base_solvent Use anhydrous solvent (DMF) and a hindered base (DIPEA) reagent->base_solvent If still failing success Successful Coupling reagent->success temp Increase reaction temperature (e.g., 40-50 °C) base_solvent->temp If still sluggish base_solvent->success acyl_chloride Consider converting to the acyl chloride temp->acyl_chloride As a last resort temp->success acyl_chloride->success

Caption: Decision tree for troubleshooting failed amide coupling reactions.

Question 2: I am observing significant esterification failure or low yields. What factors are at play?

Answer:

Similar to amide coupling, the steric hindrance from the ortho-fluoro groups is a major impediment to esterification. Additionally, the electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the carboxylate, making it a less effective nucleophile in certain esterification methods.

Root Causes & Solutions:

  • Reagent Choice for Esterification:

    • Solution: For simple alcohols, classic methods like Fischer esterification (acid catalysis with excess alcohol) may require prolonged reaction times and elevated temperatures. Consider using coupling reagents like DCC or DIC, which are commonly used for preparing esters from carboxylic acids.[2]

  • Incomplete Reaction:

    • Solution: Drive the reaction to completion by removing water, a byproduct of esterification. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Question 3: My reaction is showing unexpected side products. Could decarboxylation be the culprit?

Answer:

While phenylacetic acids are not as prone to decarboxylation as β-keto acids or malonic acids, the reaction can occur under forcing conditions, such as high temperatures.[5][6] The presence of ortho-substituents can sometimes influence the stability of the aromatic ring and its susceptibility to side reactions.

Identifying Decarboxylation:

  • Analytical Evidence: Look for the formation of 2,6-difluoro-3-methoxytoluene as a byproduct in your GC-MS or LC-MS analysis.

  • Reaction Conditions: Decarboxylation is more likely at temperatures exceeding 100-120 °C.[7]

Mitigation Strategies:

  • Milder Conditions: Whenever possible, opt for reaction conditions that do not require high temperatures.

  • Alternative Synthetic Routes: If decarboxylation is a persistent issue, consider alternative synthetic strategies that introduce the acetic acid moiety later in the synthesis.

Potential Degradation Pathway:

G start 2,6-Difluoro-3-methoxyphenylacetic acid conditions High Temperature (>120 °C) start->conditions Heat product 2,6-difluoro-3-methoxytoluene + CO2 conditions->product Decarboxylation

Caption: Decarboxylation of 2,6-Difluoro-3-methoxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2,6-Difluoro-3-methoxyphenylacetic acid?

A1: It is best to store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9] Room temperature storage is generally acceptable.[10]

Q2: Are there any known incompatibilities with common solvents or reagents?

A2: Avoid strong oxidizing agents.[9] While generally stable, prolonged heating in protic solvents could potentially lead to side reactions.

Q3: What is the expected purity of commercially available 2,6-Difluoro-3-methoxyphenylacetic acid?

A3: Commercial sources typically offer this reagent with a purity of 95% or higher.[10]

Q4: How does the electronic effect of the fluorine and methoxy groups influence reactivity?

A4: The two ortho-fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton but can decrease the nucleophilicity of the corresponding carboxylate. The meta-methoxy group is electron-donating through resonance but can have a slight electron-withdrawing inductive effect. The interplay of these electronic effects, combined with the dominant steric hindrance, dictates the overall reactivity. The presence of fluorine can significantly impact the biological activity and metabolic stability of derivatives.[11]

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling Using HATU
  • To a solution of 2,6-Difluoro-3-methoxyphenylacetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS. For particularly hindered amines, the reaction time may need to be extended or gentle heating may be required.[3]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Esterification using DCC/DMAP
  • Dissolve 2,6-Difluoro-3-methoxyphenylacetic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl and saturated NaHCO3.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2,6-Difluoro-4-methoxyphenylacetic acid, min 95%, 1 gram. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

  • Springer Nature. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • National Institutes of Health. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Retrieved from [Link]

  • PLOS One. (n.d.). Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,6-difluoro-3-methoxyphenylacetic acid (C9H8F2O3). Retrieved from [Link]

  • PubChemLite. (n.d.). 2,6-difluoro-3-methylphenylacetic acid (C9H8F2O2). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

  • PubMed. (2010). Exploring photoinduced decarboxylation mechanism of o-acetylphenylacetic acid from the combined CASSCF and DFT studies. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • P&S Chemicals. (n.d.). 2,6-Difluoro-4-methoxyphenylacetic acid. Retrieved from [Link]

  • MDPI. (n.d.). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

Sources

stability of 2,6-Difluoro-3-methoxyphenylacetic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2,6-Difluoro-3-methoxyphenylacetic acid. It is designed as a dynamic resource to anticipate and resolve experimental challenges related to the compound's stability and reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 2,6-Difluoro-3-methoxyphenylacetic acid under standard laboratory conditions?

A1: 2,6-Difluoro-3-methoxyphenylacetic acid is a crystalline solid that is generally stable when stored under recommended conditions (cool, dry, dark). The molecule's stability is largely dictated by the reactivity of the carboxylic acid moiety and the influence of the substituted aromatic ring. The two ortho-fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic proton but can also influence the molecule's susceptibility to certain nucleophilic or decarboxylation reactions.[1] The methoxy group is generally stable, but can be susceptible to cleavage under harsh acidic conditions.

Q2: How does the compound behave under strongly acidic conditions (e.g., HCl, H₂SO₄)?

A2: While the molecule is generally compatible with mild acidic conditions often used in workups, prolonged exposure to strong, hot mineral acids can present two primary risks:

  • Ether Cleavage: The 3-methoxy group can be cleaved by strong acids like HBr or HI, and to a lesser extent by HCl, to form the corresponding phenol. This is a classic reaction for aryl methyl ethers.

  • General Degradation: While phenylacetic acids are relatively robust, harsh acidic environments, especially at elevated temperatures, can promote unwanted side reactions or discoloration.[2] For standard procedures like the hydrolysis of a corresponding nitrile to form the acid, controlled conditions are key.[3][4]

Q3: What instabilities should I be aware of when using strong bases (e.g., NaOH, LDA)?

A3: The primary interaction with bases will be the deprotonation of the carboxylic acid to form a carboxylate salt, which is typically stable. However, issues can arise with very strong bases or elevated temperatures:

  • Decarboxylation Potential: While phenylacetic acids do not decarboxylate as readily as β-keto acids, the presence of strong electron-withdrawing groups can facilitate this process under harsh thermal or catalytic conditions.[5][6] Using strong, non-nucleophilic bases at low temperatures (e.g., LDA for alpha-deprotonation) should be performed cautiously and with careful temperature control.

Q4: Is thermal decarboxylation a significant concern during reactions at elevated temperatures?

A4: Thermal decarboxylation is a potential degradation pathway for many aromatic carboxylic acids, particularly when heated in polar, aprotic solvents or in the presence of metal catalysts.[7] For 2,6-Difluoro-3-methoxyphenylacetic acid, the risk increases with temperature. We recommend keeping reaction temperatures below 100-120°C where possible. If higher temperatures are required, a small-scale test to monitor for CO₂ evolution or the formation of 2,6-difluoro-3-methoxytoluene is advised.

Q5: What are the recommended storage conditions for this reagent?

A5: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator or a controlled-atmosphere cabinet is ideal. Storing at room temperature is generally acceptable for short periods.[8]

Troubleshooting Guides & Experimental Protocols

This section addresses specific experimental issues and provides actionable solutions and detailed protocols.

Problem 1: Low Yield or Stalled Amidation / Peptide Coupling Reactions

You are attempting to form an amide using 2,6-Difluoro-3-methoxyphenylacetic acid and an amine, but are observing low conversion or recovery of unreacted starting material.

Causality Analysis:

  • Steric Hindrance: The two fluorine atoms at the 2- and 6-positions create significant steric bulk around the carboxylic acid group. This can hinder the approach of the amine nucleophile and the formation of the tetrahedral intermediate.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms activates the carbonyl group towards nucleophilic attack, but this electronic benefit can be negated by severe steric hindrance.[1]

  • Sub-optimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low amidation yields.

Recommended Solutions & Protocols:

  • Optimize Coupling Reagent: Switch from carbodiimide-based reagents (DCC, EDC) to a more potent uronium/phosphonium salt-based reagent like HATU or COMU. These reagents form a highly reactive activated ester intermediate that is less sensitive to steric hindrance.[9]

  • Convert to Acid Chloride (Protocol 1): For particularly challenging amine couplings, converting the carboxylic acid to the more reactive acid chloride can dramatically improve yields.

    Protocol 1: Acid Chloride Formation

    • Suspend 1.0 equivalent of 2,6-Difluoro-3-methoxyphenylacetic acid in anhydrous dichloromethane (DCM, 10 mL per mmol of acid) under an inert atmosphere (N₂ or Ar).

    • Add a catalytic drop of anhydrous N,N-Dimethylformamide (DMF).

    • Add oxalyl chloride (1.5 equivalents) or thionyl chloride (2.0 equivalents) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction for the cessation of gas evolution.

    • Self-Validation: The reaction is complete when all starting material has dissolved.

    • Remove the solvent and excess reagent in vacuo. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Problem 2: Appearance of Unknown Impurities in High-Temperature Reactions

Running a reaction in a high-boiling solvent (e.g., DMF, DMSO) above 120°C results in a significant decrease in starting material and the appearance of a major, less polar byproduct by TLC/LCMS.

Causality Analysis:

  • Thermal Decarboxylation: The most likely cause is thermal decarboxylation, leading to the formation of 1,3-difluoro-2-methoxybenzene. The electron-withdrawing fluorine atoms can stabilize the incipient negative charge on the aromatic ring during the transition state, facilitating this reaction at elevated temperatures.[6][7]

Potential Degradation Pathways:

Degradation_Pathways reactant 2,6-Difluoro-3-methoxyphenylacetic acid decarboxylation Thermal Stress (>120°C, polar solvent) reactant->decarboxylation Pathway A acid_cleavage Strong Acid (e.g., HBr, heat) reactant->acid_cleavage Pathway B product1 1,3-Difluoro-2-methoxybenzene + CO₂ decarboxylation->product1 product2 2,6-Difluoro-3-hydroxyphenylacetic acid acid_cleavage->product2

Caption: Potential degradation pathways for the title compound.

Recommended Solutions & Protocols:

  • Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature. Explore whether a longer reaction time at a lower temperature can achieve the desired conversion.

  • Solvent Screen: Investigate less polar, lower-boiling solvents that may disfavor the decarboxylation mechanism.

  • Perform a Stress Test (Protocol 2): To confirm thermal instability under your specific conditions, perform a controlled stress test.

    Protocol 2: Thermal Stress Test

    • Dissolve a small amount (10-20 mg) of 2,6-Difluoro-3-methoxyphenylacetic acid in 1 mL of the intended reaction solvent in a sealed vial.

    • Take an initial sample (t=0) for HPLC or UPLC analysis to establish a baseline purity profile.

    • Heat the vial to the target reaction temperature.

    • Take samples at regular intervals (e.g., 1h, 4h, 8h, 24h) and analyze by HPLC.

    • Self-Validation: Compare the peak area of the starting material and monitor for the growth of new peaks over time. A decrease in the parent peak area confirms degradation. If possible, identify the new peak by LCMS to confirm its mass corresponds to the decarboxylated product.

Summary of Stability Data

The following table summarizes the predicted stability of 2,6-Difluoro-3-methoxyphenylacetic acid based on the chemical properties of its functional groups and data from analogous compounds.

Condition Predicted Stability Potential Degradation Product(s) Mitigation Strategy
Strong Acid (e.g., H₂SO₄, HBr), Heat Low to Moderate2,6-Difluoro-3-hydroxyphenylacetic acidUse milder acids; avoid prolonged heating.
Strong Base (e.g., NaOH), Heat ModeratePotential for decarboxylation under harsh conditionsUse at or below room temperature; use non-nucleophilic bases if applicable.
Thermal Stress (>120°C) Low1,3-Difluoro-2-methoxybenzeneLimit reaction temperature; use less polar solvents.
Oxidative (e.g., KMnO₄, H₂O₂) ModerateBenzylic oxidation or ring hydroxylationProtect the carboxylic acid as an ester if benzylic position needs to be preserved.
Reductive (e.g., H₂, Pd/C) HighGenerally stableThe aromatic ring and other functional groups are not readily reduced under standard catalytic hydrogenation.
Photochemical (UV light) ModeratePotential for radical reactions or decarboxylation[10]Store in amber vials; protect reactions from direct light.

References

  • ArTS, Synthesis of Amidation Agents and Their Reactivity in Condensation Reactions.
  • Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 63. Available at: [Link]

  • Benchchem, 2,6-Difluoro-3-methoxyphenylacetic acid | 886498-65-3.
  • Struchem, 2, 6-Difluoro-4-methoxyphenylacetic acid, min 95%, 1 gram.
  • Google Patents, Process for the decarboxylation of aromatic carboxylic acids. EP0818435A1.
  • Benchchem, stability issues of 3,6-dichloro-2,4-difluoroaniline under acidic conditions.
  • Google Patents, Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. CN106554266B.
  • Organic Chemistry Portal, Decarboxylation. Available at: [Link]

  • Dyksterhuis, L., & Rivett, D. E. A. (1962). α-Methoxyphenylacetic acid. Synthesis of some P-substituted derivatives and a discussion of the decarbonylation of α-methoxy-. Journal of the South African Chemical Institute, 15.
  • NIH, Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids. Available at: [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct amidation of carboxylic acids using boronic acids as catalysts. Angewandte Chemie International Edition, 47(15), 2876-2879. Available at: [Link]

  • Ding, L., & Fang, W. H. (2010). Exploring photoinduced decarboxylation mechanism of o-acetylphenylacetic acid from the combined CASSCF and DFT studies. The Journal of organic chemistry, 75(5), 1630–1636. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2,6-Difluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,6-difluoro-3-methoxyphenylacetic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in successfully scaling up this important chemical synthesis. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the challenges of this process.

Introduction

2,6-Difluoro-3-methoxyphenylacetic acid is a key building block in the development of various pharmaceutical compounds. Its synthesis, while conceptually straightforward, presents several challenges when transitioning from laboratory-scale to larger-scale production. This guide will focus on the common and robust method of Grignard reagent carboxylation, a powerful C-C bond-forming reaction.[1] We will address specific issues that may arise during this multi-step process, providing you with the knowledge to optimize your reaction for yield, purity, and safety.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2,6-difluoro-3-methoxyphenylacetic acid via the Grignard carboxylation route.

Issue 1: Low or No Yield of Grignard Reagent

Question: We are experiencing very low to no formation of the Grignard reagent from 1-bromo-2,6-difluoro-3-methoxybenzene. What are the likely causes and how can we troubleshoot this?

Answer: The formation of a Grignard reagent is highly sensitive to reaction conditions, particularly the presence of moisture and the activation of magnesium.[2][3]

Causality and Solutions:

  • Presence of Moisture: Grignard reagents are potent bases and will be quenched by any protic source, such as water.[2][4]

    • Troubleshooting: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[2][5] Solvents like THF or diethyl ether must be anhydrous.[2] Using freshly distilled or purchased anhydrous solvents is recommended.[6]

  • Inactive Magnesium Surface: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.

    • Troubleshooting:

      • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[7] The color change (brown for iodine, or bubbling for 1,2-dibromoethane) indicates the activation of the magnesium surface.

  • Incorrect Reaction Temperature: The initiation of a Grignard reaction is often sluggish at low temperatures, but can become too vigorous if overheated.

    • Troubleshooting: Gentle heating may be required to initiate the reaction. Once initiated, the reaction is exothermic, and a cooling bath (ice-water) should be on standby to maintain a gentle reflux.[2][8]

Issue 2: Formation of Biphenyl and Other Homocoupling Byproducts

Question: During the Grignard reaction, we are observing significant amounts of 2,2',6,6'-tetrafluoro-3,3'-dimethoxy-1,1'-biphenyl. How can we minimize the formation of this byproduct?

Answer: The formation of biphenyl byproducts is a common side reaction in Grignar`d synthesis, arising from the homocoupling of the aryl radical intermediate.[9][10]

Causality and Solutions:

  • High Local Concentration of Aryl Halide: Adding the 1-bromo-2,6-difluoro-3-methoxybenzene too quickly can lead to a high local concentration, favoring the coupling side reaction.

    • Troubleshooting: Add the aryl halide solution dropwise and slowly to the magnesium suspension.[5] This ensures that the Grignard reagent is formed and consumed in the desired reaction pathway before it can couple with another aryl halide molecule.

  • Elevated Reaction Temperature: Higher temperatures can promote the formation of radical intermediates, leading to increased homocoupling.

    • Troubleshooting: Maintain a moderate reaction temperature. While some initial heating may be necessary to start the reaction, it's crucial to control the exotherm with a cooling bath once the reaction is underway.

Issue 3: Low Yield of Carboxylic Acid After Carboxylation

Question: The yield of 2,6-difluoro-3-methoxyphenylacetic acid after quenching the Grignard reagent with dry ice is consistently low. What factors could be contributing to this?

Answer: The carboxylation step is critical and several factors can impact its efficiency.

Causality and Solutions:

  • Premature Quenching of Grignard Reagent: As mentioned, any protic source will destroy the Grignard reagent before it can react with carbon dioxide.[11]

    • Troubleshooting: Ensure the dry ice (solid CO2) is completely dry. Use freshly crushed dry ice and add the Grignard solution to a large excess of it to ensure rapid and complete reaction.[8]

  • Inefficient Reaction with Carbon Dioxide: The reaction occurs on the surface of the solid dry ice.

    • Troubleshooting: Pour the Grignard reagent solution onto a large excess of crushed, high-surface-area dry ice with vigorous stirring.[8] Alternatively, bubbling dry CO2 gas through the Grignard solution can be effective, though requires careful monitoring of the gas flow rate.[12]

  • Incomplete Protonation during Workup: The initial product of the carboxylation is a magnesium carboxylate salt, which needs to be protonated to yield the final carboxylic acid.[9]

    • Troubleshooting: During the acidic workup (e.g., with aqueous HCl), ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylate salt.

Issue 4: Difficulties in Product Purification

Question: We are struggling to purify the final 2,6-difluoro-3-methoxyphenylacetic acid from unreacted starting material and byproducts. What purification strategies are most effective?

Answer: The purification of the final product relies on the acidic nature of the carboxylic acid.

Causality and Solutions:

  • Presence of Non-Acidic Impurities: Unreacted aryl halide and biphenyl byproducts are not acidic and can be separated from the desired product.

    • Troubleshooting:

      • After the acidic workup, extract the crude product into an organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The desired carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

      • Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any remaining non-acidic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to re-precipitate the pure carboxylic acid.

      • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: For further purification, recrystallization from a suitable solvent system can be employed.

    • Troubleshooting: Experiment with different solvent systems. A common choice for phenylacetic acids is recrystallization from water or a mixture of organic solvents like ethyl acetate/hexane.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Grignard reaction in this synthesis?

A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reagent formation.[4] THF is often preferred for its higher boiling point, which can aid in initiating the reaction, and its better ability to solvate the Grignard reagent.[5]

Q2: Are there any specific safety precautions to consider when scaling up this synthesis?

A2: Yes, scaling up exothermic reactions like Grignard synthesis requires careful planning and execution.[13][14]

  • Exotherm Control: Ensure you have adequate cooling capacity to manage the heat generated during the reaction.[6] The rate of addition of the aryl halide should not be faster than the rate at which the heat can be removed.[14]

  • Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction to prevent quenching of the Grignard reagent and potential side reactions with oxygen.

  • Flammable Solvents: Diethyl ether and THF are highly flammable.[9] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and suitable gloves.[5]

Q3: Can organolithium reagents be used instead of Grignard reagents for this synthesis?

A3: While organolithium reagents are also powerful nucleophiles and can be used for carboxylation, they are generally more reactive and basic than Grignard reagents.[4][15] This increased reactivity can sometimes lead to more side reactions. For this specific synthesis, Grignard reagents offer a good balance of reactivity and handling for a scalable process.

Q4: How can I monitor the progress of the Grignard reagent formation?

A4: While in-process monitoring can be challenging, a simple qualitative test involves taking a small aliquot of the reaction mixture, quenching it with a drop of water, and observing for the evolution of gas (the corresponding alkane). A more quantitative method would involve quenching an aliquot with iodine; the consumption of iodine indicates the presence of the Grignard reagent. For large-scale production, in-situ monitoring with techniques like FTIR spectroscopy can provide real-time data on reagent formation and consumption.

Experimental Protocols

Detailed Step-by-Step Methodology for the Synthesis of 2,6-Difluoro-3-methoxyphenylacetic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.312.92 g0.12
1-Bromo-2,6-difluoro-3-methoxybenzene223.0222.3 g0.10
Anhydrous Tetrahydrofuran (THF)-200 mL-
Iodine253.811 crystal-
Dry Ice (Solid CO2)44.01~200 g-
6M Hydrochloric Acid-As needed-
Diethyl Ether-For extraction-
Saturated Sodium Bicarbonate Solution-For washing-
Anhydrous Magnesium Sulfate-For drying-

Protocol:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (2.92 g, 0.12 mol) and a single crystal of iodine to the flask.

    • Add 50 mL of anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-2,6-difluoro-3-methoxybenzene (22.3 g, 0.10 mol) in 100 mL of anhydrous THF.

    • Gently heat the magnesium suspension to initiate the reaction (the disappearance of the iodine color and gentle bubbling indicates initiation).

    • Once the reaction has started, add the solution of the aryl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate large beaker or flask, place approximately 200 g of freshly crushed dry ice.

    • Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.

    • Continue stirring until all the dry ice has sublimated.

  • Workup and Isolation:

    • Slowly add 100 mL of 6M hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL).

    • Separate the aqueous layer (which now contains the sodium salt of the desired product) and wash it with diethyl ether (50 mL) to remove any remaining non-acidic impurities.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 1-2, which will cause the 2,6-difluoro-3-methoxyphenylacetic acid to precipitate.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the collected solid with a small amount of cold water.

    • Dry the product under vacuum to a constant weight.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent.

Visualizations

Synthesis_Pathway A 1-Bromo-2,6-difluoro- 3-methoxybenzene C Grignard Reagent (2,6-Difluoro-3-methoxyphenyl- magnesium bromide) A->C Formation B Mg, Anhydrous THF E 2,6-Difluoro-3-methoxy- phenylacetic acid C->E Carboxylation & Protonation D 1. CO2 (Dry Ice) 2. H3O+ Troubleshooting_Flowchart Start Low Yield of Final Product Grignard_Formation Check Grignard Formation Start->Grignard_Formation Moisture Moisture Present? Grignard_Formation->Moisture Dry Rigorously Dry Glassware & Solvents Moisture->Dry Yes Mg_Activation Mg Surface Inactive? Moisture->Mg_Activation No Dry->Mg_Activation Activate_Mg Activate Mg with Iodine or Grinding Mg_Activation->Activate_Mg Yes Carboxylation Check Carboxylation Step Mg_Activation->Carboxylation No Activate_Mg->Carboxylation CO2_Excess Sufficient Dry Ice? Carboxylation->CO2_Excess Add_Excess_CO2 Use Large Excess of Crushed Dry Ice CO2_Excess->Add_Excess_CO2 No Workup Check Workup CO2_Excess->Workup Yes Add_Excess_CO2->Workup Acidic_pH pH < 2 during Acidification? Workup->Acidic_pH Adjust_pH Adjust to pH < 2 with Strong Acid Acidic_pH->Adjust_pH No End Yield Improved Acidic_pH->End Yes Adjust_pH->End

Caption: Troubleshooting decision tree for low product yield.

References

  • Milne, J. E., Storz, T., Colyer, J. T., Thiel, O. R., Seran, M. D., Larsen, R. D., & Murry, J. A. (2011). Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids. The Journal of organic chemistry, 76(22), 9519–9524.
  • Milne, J. E., et al. (2011). Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. J. Org. Chem., 76, 9519-9524.
  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Developing SOPs for Hazardous Chemical Manipul
  • Quora. (2022).
  • University of Illinois. (2019). Scale-up Reactions. Division of Research Safety.
  • Synthesis of Phenylacetic Acid. (n.d.). Rhodium.ws.
  • Organic Syntheses Procedure. (n.d.). Phenylacetic acid.
  • Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry.
  • Fraunhofer IMM. (n.d.).
  • Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
  • Benchchem. (n.d.). Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents.
  • Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • ACS Publications. (n.d.). The Grignard Reagents. Organometallics.
  • Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents.
  • Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents.
  • Digital CSIC. (n.d.).

Sources

Technical Support Center: Synthesis of 2,6-Difluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important fluorinated aromatic compound. Drawing from established chemical principles and field-proven insights, this resource provides a structured question-and-answer format to directly address specific issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Starting Materials and Initial Reactions

Question 1: I am planning to synthesize 2,6-Difluoro-3-methoxyphenylacetic acid. What are the common synthetic routes and what potential impurities should I be aware of from the outset?

There are several viable synthetic routes to 2,6-Difluoro-3-methoxyphenylacetic acid, each with its own set of potential impurities. Two common pathways start from either 2,6-difluoro-3-methoxytoluene or 1,3-difluoro-2-methoxybenzene.

  • Route A: From 2,6-Difluoro-3-methoxytoluene: This route typically involves a three-step process:

    • Benzylic Bromination: Free-radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) and a radical initiator.

    • Cyanation: Conversion of the resulting benzyl bromide to the corresponding acetonitrile.

    • Hydrolysis: Hydrolysis of the acetonitrile to the final carboxylic acid.

  • Route B: From 1,3-Difluoro-2-methoxybenzene: This pathway often proceeds through a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction.

    • Friedel-Crafts Acylation: Introduction of an acetyl group to form 2,6-difluoro-3-methoxyacetophenone.

    • Willgerodt-Kindler Reaction: Conversion of the acetophenone to a thioamide, which is then hydrolyzed to the carboxylic acid.[1][2][3]

Initial Impurity Considerations:

Starting MaterialPotential Initial Impurities
2,6-Difluoro-3-methoxytolueneIsomeric impurities from the synthesis of the starting material itself.
1,3-Difluoro-2-methoxybenzenePositional isomers from the initial fluorination and methoxylation steps.

It is crucial to start with high-purity materials to minimize the carry-over of these impurities into your final product.

Question 2: During the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene, I am observing multiple products by TLC analysis. What are the likely side products?

The Friedel-Crafts acylation, while a powerful tool for C-C bond formation, can be prone to side reactions, especially with highly activated or deactivated aromatic rings.[4][5][6]

Potential Side Products and Causes:

  • Isomeric Acylation Products: The directing effects of the fluorine and methoxy substituents can lead to acylation at different positions on the aromatic ring. The methoxy group is an ortho-, para-director, while fluorine is also an ortho-, para-director, but deactivating. The interplay of these electronic effects can result in a mixture of isomers.

  • Polyacylation: The product of the initial acylation may be susceptible to a second acylation, leading to di-acylated byproducts. This is less common with acylations compared to alkylations due to the deactivating nature of the acyl group.

Troubleshooting:

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the acylation.

  • Catalyst Choice: Experiment with different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) to find the optimal balance of reactivity and selectivity.

  • Solvent: The choice of solvent can influence the reaction outcome. Less polar solvents may be preferable.

II. Intermediate Stages and Impurity Formation

Question 3: In the synthesis via the toluene route, my cyanation step to form 2-(2,6-difluoro-3-methoxyphenyl)acetonitrile is sluggish and produces byproducts. What could be the issue?

The conversion of the benzyl bromide to the acetonitrile is a critical step. Sluggish reactions and byproduct formation often point to issues with the cyanide source, solvent, or reaction conditions.

Common Issues and Byproducts:

  • Hydrolysis of Benzyl Bromide: If there is moisture present in the reaction, the benzyl bromide can hydrolyze back to the corresponding benzyl alcohol.[7]

  • Elimination Reactions: Under strongly basic conditions, elimination to form a stilbene-type dimer could occur, though this is less common.

  • Isonitrile Formation: While typically a minor byproduct, some isonitrile may form depending on the cyanide salt and solvent used.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use a high-purity, dry cyanide source (e.g., NaCN or KCN).

  • Solvent Choice: Aprotic polar solvents like DMSO or DMF are often effective for this type of nucleophilic substitution.

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the organic-soluble benzyl bromide and the inorganic cyanide salt.

Question 4: After performing a Willgerodt-Kindler reaction on 2,6-difluoro-3-methoxyacetophenone, I am having trouble with the complete hydrolysis of the intermediate thioamide. What are the recommended hydrolysis conditions?

The Willgerodt-Kindler reaction forms a thioamide intermediate, which must be hydrolyzed to the desired carboxylic acid. Incomplete hydrolysis will result in the thioamide or the corresponding amide as impurities in the final product.[1][8]

Hydrolysis Recommendations:

  • Acidic or Basic Conditions: Both strong acid (e.g., aqueous HCl or H₂SO₄) and strong base (e.g., aqueous NaOH or KOH) can be used for the hydrolysis.

  • Reaction Time and Temperature: The hydrolysis of thioamides can be slow. It may require prolonged heating at reflux to drive the reaction to completion.

  • Monitoring the Reaction: Use TLC or HPLC to monitor the disappearance of the thioamide and/or amide intermediate before working up the reaction.

Visualizing the Willgerodt-Kindler Pathway:

Willgerodt_Kindler Acetophenone 2,6-Difluoro-3-methoxy- acetophenone Thioamide Intermediate Thioamide Acetophenone->Thioamide Sulfur, Amine Amide Amide Impurity Thioamide->Amide Incomplete Hydrolysis CarboxylicAcid 2,6-Difluoro-3-methoxy- phenylacetic Acid Thioamide->CarboxylicAcid Hydrolysis (Acid or Base) Amide->CarboxylicAcid Further Hydrolysis

Caption: Willgerodt-Kindler reaction pathway and potential impurities.

III. Final Product Purification and Analysis

Question 5: I have synthesized the crude 2,6-Difluoro-3-methoxyphenylacetic acid, but my NMR and HPLC show the presence of several impurities. What are the most likely impurities at this stage and how can I remove them?

The final crude product can contain a variety of impurities depending on the synthetic route and the thoroughness of the preceding steps.

Common Final Stage Impurities:

ImpurityOrigin
Unreacted Starting MaterialIncomplete conversion in the initial steps.
Benzyl Alcohol/Benzyl BromideFrom the toluene route, due to incomplete cyanation or hydrolysis.
Acetonitrile IntermediateIncomplete hydrolysis.
Amide/Thioamide IntermediateFrom the Willgerodt-Kindler route, due to incomplete hydrolysis.
Positional IsomersCarried through from the starting materials or formed during reactions like Friedel-Crafts acylation.
Dimerization ProductsPossible side reactions, especially in Grignard-based routes.

Purification Strategy:

  • Aqueous Workup: An initial acid-base workup is very effective. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will move to the aqueous layer, leaving many non-acidic impurities in the organic layer.

  • Acidification and Extraction: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the desired product. The product can then be collected by filtration or extracted back into an organic solvent.

  • Recrystallization: This is a powerful technique for removing closely related impurities. Experiment with different solvent systems (e.g., toluene, heptane, ethyl acetate/hexanes) to find one that provides good recovery and high purity.

  • Column Chromatography: If recrystallization is not effective, silica gel chromatography can be used to separate the desired product from impurities with different polarities.

Question 6: What analytical methods are recommended for assessing the purity of the final 2,6-Difluoro-3-methoxyphenylacetic acid product?

A combination of chromatographic and spectroscopic methods should be used to ensure a comprehensive assessment of purity.

Recommended Analytical Workflow:

TechniquePurpose
HPLC (High-Performance Liquid Chromatography) The primary technique for quantitative purity analysis. A reversed-phase method with a C18 column and a mobile phase of acetonitrile/water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point. Purity is determined by the area percentage of the main peak.
LC-MS (Liquid Chromatography-Mass Spectrometry) To identify the molecular weights of the main peak and any impurity peaks observed in the HPLC analysis. This is invaluable for identifying unknown impurities.
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Spectroscopy For structural confirmation of the final product. The proton and fluorine NMR spectra will provide definitive information about the substitution pattern on the aromatic ring and the presence of the acetic acid side chain.
GC-MS (Gas Chromatography-Mass Spectrometry) Can be used to detect volatile impurities, such as residual solvents. Derivatization may be necessary for the non-volatile carboxylic acid.

Visualizing the Analytical Workflow:

Analytical_Workflow Crude_Product Crude Product HPLC HPLC Analysis Crude_Product->HPLC Quantitative Purity NMR NMR Spectroscopy (¹H, ¹⁹F) Crude_Product->NMR Structural Confirmation GCMS GC-MS Analysis Crude_Product->GCMS Volatile Impurities LCMS LC-MS Analysis HPLC->LCMS Impurity Identification Pure_Product Pure Product Characterization LCMS->Pure_Product NMR->Pure_Product GCMS->Pure_Product

Caption: A comprehensive analytical workflow for purity assessment.

By systematically addressing these common issues and employing a robust analytical strategy, researchers can confidently synthesize high-purity 2,6-Difluoro-3-methoxyphenylacetic acid for their research and development needs.

References

  • Willgerodt, C. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2467–2470.
  • Kindler, K. Liebigs Ann. Chem.1923, 431 (1), 187–230.
  • Mundy, B. P., Ellerd, M. G., & Favaloro, F. G., Jr. (2005). Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.
  • Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3, 83–107.
  • DeTar, D. F., & Carmack, M. (1946). The Preparation of Amides and Acids by the Willgerodt-Kindler Reaction. J. Am. Chem. Soc., 68(10), 2025–2029.
  • Okano, T., et al. (2007).
  • Zubruyev, O. I., et al. (2003). Preparation of Thioamide Building Blocks via Microwave-Promoted Three-Component Kindler Reactions. J. Comb. Chem., 5(2), 145-148.
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend., 84, 1392-1395.
  • Olah, G. A. (Ed.). (1963).
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend., 130, 1322-1325.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Organic Syntheses Procedure, Coll. Vol. 1, p. 376 (1941); Vol. 3, p. 73 (1923). [Link: http://www.orgsyn.org/]
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
  • Pavia, D. L., et al. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis Precursors of 3-Fluoro-2-methoxyphenylacetic Acid. [Link: https://www.benchchem.com/product/bcp211831/technical-guide]
  • Sigma-Aldrich. (n.d.). Grignard Reagents. [Link: https://www.sigmaaldrich.com/chemistry/chemistry-products.html?TablePage=16247229]
  • International Conference on Harmonisation. (2006). Q3A(R2) Impurities in New Drug Substances. [Link: https://www.ich.org/]

Sources

Technical Support Center: Analytical Method Development for Resolving Isomers of Difluoromethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Message for the Expert: The successful resolution of difluoromethoxyphenylacetic acid isomers, whether positional or chiral, is a critical step in pharmaceutical development, directly impacting the safety and efficacy of the final drug product. This guide provides a comprehensive resource for researchers and scientists, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of method development. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), empowering you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm struggling to achieve baseline separation of the difluoromethoxyphenylacetic acid isomers. What are the most critical initial steps in my method development?

A1: Achieving baseline resolution begins with a systematic approach to screening different chromatographic modes and stationary phases. For difluoromethoxyphenylacetic acid, both positional and chiral isomer separations are often necessary.

  • For Positional Isomers: Reversed-phase HPLC is a practical starting point. A study on the separation of 3,4-difluorophenylacetic acid and its positional isomers highlighted the effectiveness of reversed-phase HPLC over other techniques like normal-phase HPLC, capillary zone electrophoresis, GC, and SFC for this class of compounds.[1][2]

  • For Chiral Isomers (Enantiomers): The direct approach using a chiral stationary phase (CSP) is the most common and effective method.[3] A screening approach using a variety of CSPs is highly recommended, as enantioselectivity is often unpredictable.[4] Polysaccharide-based and macrocyclic glycopeptide columns are excellent starting points due to their broad applicability.[3]

Initial Screening Strategy for Chiral Separation:

Chromatographic Mode Recommended CSPs for Initial Screening Typical Mobile Phases Key Considerations
HPLC (Normal Phase) Polysaccharide-based (e.g., Chiralpak® AD, AS; Chiralcel® OD, OJ)Hexane/Ethanol or Hexane/Isopropanol with an acidic additive (e.g., 0.1% TFA)Good for resolving many chiral compounds, but uses less common solvents.
HPLC (Reversed Phase) Polysaccharide-based (e.g., Chiralpak® AD-RH, Chiralcel® OD-RH) or Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ V2, T2)Acetonitrile/Water or Methanol/Water with a pH-adjusting additive (e.g., formic acid, ammonium acetate)More compatible with MS detection and uses more common solvents.
SFC Polysaccharide-based (e.g., Lux® Amylose-1, Cellulose-1) or Anion-exchanger (e.g., CHIRALPAK® QN-AX, QD-AX)CO2 with a modifier (e.g., Methanol, Ethanol) and an additive (e.g., isopropylamine for basic compounds, TFA for acidic compounds)Offers fast separations and is considered a "green" technology.[4][5][6]
Q2: My peaks are broad and tailing. How can I improve the peak shape for difluoromethoxyphenylacetic acid?

A2: Poor peak shape, particularly tailing, for acidic compounds like difluoromethoxyphenylacetic acid is a common issue.[7] The primary culprits are often secondary interactions with the stationary phase and improper mobile phase pH.

Troubleshooting Peak Tailing:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is critical for controlling the ionization state of the carboxylic acid group. For reversed-phase separations, it is generally recommended to use a mobile phase pH that is at least 1-2 pH units below the pKa of the analyte. This suppresses the ionization of the acid, leading to a single, un-ionized form that interacts more consistently with the stationary phase, resulting in sharper peaks.[7]

  • Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases can cause peak tailing through unwanted ionic interactions with the acidic analyte.[7][8]

    • Use End-capped Columns: Modern, well-end-capped columns (e.g., C18-MS-II) have fewer free silanols.

    • Mobile Phase Additives: Adding a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to suppress silanol interactions.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion.[7][10] To check for this, dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Extra-Column Effects: Broad peaks can also be caused by issues outside the column, such as excessive tubing length or diameter between the injector, column, and detector.[7] Ensure your system is optimized for minimal dead volume.

Q3: I am not getting any chiral separation. How do I rationally select a chiral stationary phase (CSP)?

A3: The selection of a CSP is often an empirical process, but a structured approach can increase the chances of success. The "three-point interaction model" is a fundamental concept in chiral recognition, where at least three simultaneous interactions between the analyte and the CSP are necessary for enantiomeric discrimination.[11]

A Systematic Approach to CSP Selection:

CSP_Selection_Workflow start Start: Chiral Method Development for Difluoromethoxyphenylacetic Acid screen_csp Screen a diverse set of CSPs (Polysaccharide, Macrocyclic Glycopeptide, Pirkle-type) start->screen_csp no_separation No or Poor Separation screen_csp->no_separation optimize Good Initial Separation screen_csp->optimize modify_mobile_phase Modify Mobile Phase: - Change organic modifier (e.g., MeOH, ACN, IPA) - Adjust additive (acidic/basic) - Vary modifier/additive concentration no_separation->modify_mobile_phase If still no separation optimize_conditions Optimize Chromatographic Conditions: - Flow rate - Temperature - Gradient profile optimize->optimize_conditions change_csp Select a CSP with a different chiral recognition mechanism modify_mobile_phase->change_csp change_csp->screen_csp validation Method Validation (ICH Q2(R1)) optimize_conditions->validation

  • Polysaccharide-based CSPs: (e.g., derivatives of cellulose and amylose) are the most widely used and are often the first choice for screening.[12] They offer a broad range of selectivities and can be used in normal-phase, reversed-phase, and SFC modes.[13]

  • Macrocyclic Glycopeptide CSPs: (e.g., vancomycin, teicoplanin) are particularly effective for the separation of polar compounds, including acids and amines.[14]

  • Pirkle-type CSPs: These are also known as "brush-type" phases and are effective for a wide range of compounds. An advantage is that both enantiomeric forms of the CSP are often available, allowing for the inversion of elution order.[15]

  • Anion-Exchanger CSPs: For acidic compounds like difluoromethoxyphenylacetic acid, anion-exchange CSPs (e.g., CHIRALPAK® QN-AX, QD-AX) can provide excellent enantioselectivity, particularly in SFC.[16]

Q4: What is the role of additives in the mobile phase for chiral separations?

A4: Additives play a crucial role in modulating retention and enantioselectivity in chiral separations, especially for ionizable compounds.

  • Acidic Additives (e.g., Trifluoroacetic Acid, Formic Acid, Acetic Acid): For acidic analytes, acidic additives can improve peak shape and sometimes enhance chiral recognition by controlling the ionization state of the analyte and interacting with the CSP.[17]

  • Basic Additives (e.g., Diethylamine, Isopropylamine): While less common for acidic analytes, basic additives are essential for the analysis of basic compounds to improve peak shape by minimizing interactions with residual silanols.

The choice and concentration of the additive can significantly impact the separation, so it is a critical parameter to optimize during method development.[14]

Q5: Should I use HPLC or SFC for my chiral separation?

A5: Both HPLC and SFC are powerful techniques for chiral separations, and the choice often depends on the specific application and available instrumentation.

Comparison of HPLC and SFC for Chiral Separations:

Parameter HPLC SFC
Speed Generally slowerTypically 3-5 times faster due to the low viscosity of the mobile phase.[6]
Solvent Consumption HighSignificantly lower, as CO2 is the main mobile phase component.[4][6]
Selectivity ExcellentOften provides different and complementary selectivity to HPLC.[5]
Cost Lower initial instrument costHigher initial instrument cost
Environmental Impact Higher"Greener" technology due to reduced organic solvent usage.[5]

SFC has gained significant popularity in the pharmaceutical industry for chiral separations due to its speed and reduced environmental impact.[5][18]

Q6: Once I have a separation method, how do I ensure it is suitable for its intended purpose?

A6: After developing a separation method, it must be validated to demonstrate its suitability. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[19][20][21]

Key Validation Parameters (ICH Q2(R1)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[21]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A properly validated method ensures the reliability and consistency of your analytical results.[22]

Experimental Protocols

Protocol 1: Generic Screening Protocol for Chiral Separation by HPLC
  • System Preparation:

    • Equip an HPLC system with a column switching valve for efficient screening of multiple columns.

    • Select a set of 4-6 diverse chiral columns (e.g., 2 polysaccharide-based, 1 macrocyclic glycopeptide, 1 Pirkle-type).

  • Mobile Phase Preparation:

    • Prepare a set of mobile phases for normal phase (e.g., Hexane/Ethanol (80:20 v/v) with 0.1% TFA) and reversed-phase (e.g., Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid).

    • Degas all mobile phases before use.

  • Column Equilibration:

    • Equilibrate each column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the difluoromethoxyphenylacetic acid racemate in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Analysis:

    • Inject the sample onto each column and run the analysis under isocratic conditions.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

    • Evaluate the chromatograms for any signs of separation.

Protocol 2: Generic Screening Protocol for Chiral Separation by SFC
  • System Preparation:

    • Equip an SFC system with a column oven and back pressure regulator.

    • Select a set of chiral columns suitable for SFC.

  • Mobile Phase Preparation:

    • Use instrument-grade CO2 as the primary mobile phase.

    • Prepare a modifier solution (e.g., Methanol with 0.1% TFA).

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% CO2, 10% Methanol with 0.1% TFA) at a specific flow rate, temperature (e.g., 40 °C), and back pressure (e.g., 150 bar).

  • Sample Preparation:

    • Dissolve the sample in the modifier or a compatible solvent.

  • Chromatographic Analysis:

    • Perform a screening run, often with a gradient of the modifier (e.g., 10% to 40% over 5-10 minutes).

    • Monitor the separation and identify promising conditions for further optimization.

References

  • Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Strategies for Simplified Chiral Method Development. LCGC International. [Link]

  • Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. PubMed. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Poor peak shape. Obrnuta faza. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. [Link]

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. YMC. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PMC - PubMed Central. [Link]

  • A generic separation strategy for chiral compounds in supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Sci-Hub. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. slideplayer.com. [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Semantic Scholar. [Link]

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Validation & Comparative

A Comparative Guide for Researchers: 2,6-Difluoro-3-methoxyphenylacetic Acid and its 4-Methoxy Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between positional isomers can have profound implications on the biological activity and physicochemical properties of a molecule. This guide provides a detailed comparative analysis of 2,6-Difluoro-3-methoxyphenylacetic acid and its 4-methoxy isomer, offering insights into their structural and electronic differences and how these may translate to their performance in experimental settings.

Introduction to the Isomers

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. The introduction of fluorine and methoxy substituents onto the phenyl ring allows for the fine-tuning of properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The two isomers discussed here, 2,6-Difluoro-3-methoxyphenylacetic acid and 2,6-Difluoro-4-methoxyphenylacetic acid, offer a compelling case study in how the seemingly minor shift of a single methoxy group can alter the molecular landscape.

The strategic placement of two fluorine atoms at the ortho positions to the acetic acid moiety introduces significant electronic and steric effects. These fluorine atoms are potent electron-withdrawing groups, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The methoxy group, depending on its position, can either donate or withdraw electron density, further modulating the molecule's overall characteristics.

Structural and Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of these isomers is paramount for predicting their behavior in various experimental systems, from chemical reactions to biological assays. Below is a comparative table summarizing the available and predicted data for both compounds.

Property2,6-Difluoro-3-methoxyphenylacetic acid2,6-Difluoro-4-methoxyphenylacetic acid
Molecular Formula C₉H₈F₂O₃C₉H₈F₂O₃
Molecular Weight 202.15 g/mol 202.15 g/mol [1]
CAS Number 886498-65-3[2]886498-98-2[1]
Predicted XlogP 1.6Not available
Melting Point Data not availableData not available
pKa (Predicted) ~3.5-4.0~3.8-4.2

Note: Some of the physicochemical data for the 3-methoxy isomer is based on computational predictions due to the limited availability of experimental data.

Acidity (pKa)

The acidity of the carboxylic acid group is a critical parameter influencing a molecule's solubility, membrane permeability, and interaction with biological targets. The presence of two electron-withdrawing fluorine atoms at the ortho positions will significantly increase the acidity of both isomers compared to unsubstituted phenylacetic acid (pKa ≈ 4.3).

  • 2,6-Difluoro-3-methoxyphenylacetic acid: The methoxy group at the meta position exerts a weak electron-withdrawing inductive effect. This, in conjunction with the strong inductive effect of the two ortho fluorine atoms, is expected to result in a lower pKa, making it a stronger acid.

  • 2,6-Difluoro-4-methoxyphenylacetic acid: In the para position, the methoxy group exhibits a strong electron-donating resonance effect, which counteracts its inductive electron-withdrawing effect.[3][4] This donation of electron density to the aromatic ring will slightly destabilize the carboxylate anion, leading to a higher pKa compared to its 3-methoxy counterpart, rendering it a slightly weaker acid.

Lipophilicity (logP)

Lipophilicity, often expressed as logP, is a key determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

  • The predicted XlogP of 1.6 for the 3-methoxy isomer suggests a moderate level of lipophilicity. The lipophilicity of the 4-methoxy isomer is expected to be in a similar range, though subtle differences may arise due to the differential polarity imparted by the methoxy group's position.

Spectroscopic Profile: Deciphering the Isomeric Differences

¹H NMR Spectroscopy
  • Aromatic Region: The substitution pattern of the 3-methoxy isomer will result in a more complex splitting pattern in the aromatic region compared to the more symmetrical 4-methoxy isomer.

  • Methoxy Group: The chemical shift of the methoxy protons will be a key differentiator. In the 3-methoxy isomer, the methoxy group is flanked by a fluorine atom and a proton, which will influence its chemical shift. In the 4-methoxy isomer, the methoxy group is situated between two protons.

  • Methylene Protons: The chemical shift of the methylene protons of the acetic acid moiety will be influenced by the overall electron density of the substituted phenyl ring.

¹³C NMR Spectroscopy
  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be significantly different between the two isomers due to the varying electronic effects of the methoxy group at the meta versus para position. The carbon directly attached to the methoxy group will show a characteristic downfield shift.

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon in the carboxylic acid group may show a subtle difference, reflecting the slight variation in the electronic environment.

Comparative Experimental Protocol: Esterification Reaction

To empirically assess the difference in reactivity between the two isomers, a comparative esterification reaction can be performed. The rate of esterification will be influenced by the acidity of the carboxylic acid and the steric hindrance around the reaction center.

Objective

To compare the relative rates of esterification of 2,6-Difluoro-3-methoxyphenylacetic acid and 2,6-Difluoro-4-methoxyphenylacetic acid with a model alcohol, such as methanol, under acidic catalysis.

Materials
  • 2,6-Difluoro-3-methoxyphenylacetic acid

  • 2,6-Difluoro-4-methoxyphenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Analytical instrumentation (GC-MS or HPLC)

Step-by-Step Methodology
  • Reaction Setup: In two separate round-bottom flasks, dissolve an equimolar amount of each isomer in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to each flask while stirring.

  • Reaction: Heat both reaction mixtures to reflux for a predetermined period (e.g., 4 hours), ensuring identical conditions for both reactions.

  • Work-up: After cooling to room temperature, quench the reactions by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the resulting methyl esters with ethyl acetate.

  • Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude product mixtures using GC-MS or HPLC to determine the conversion percentage for each isomer.

Expected Outcome and Causality

Based on the predicted pKa values, 2,6-Difluoro-3-methoxyphenylacetic acid is expected to undergo esterification at a faster rate than its 4-methoxy counterpart. The higher acidity of the 3-methoxy isomer leads to a greater concentration of the protonated carboxylic acid, the reactive intermediate in acid-catalyzed esterification. The ortho fluorine atoms introduce significant steric hindrance around the carboxylic acid group in both isomers, which will generally slow down the reaction compared to an unhindered phenylacetic acid. However, this steric effect is identical for both isomers and therefore will not be a differentiating factor in this comparative study.

Visualizing the Concepts

To further clarify the structural and processual aspects discussed, the following diagrams are provided.

Chemical Structures

Chemical Structures cluster_0 2,6-Difluoro-3-methoxyphenylacetic acid cluster_1 2,6-Difluoro-4-methoxyphenylacetic acid isomer_3 isomer_3 isomer_4 isomer_4

Caption: 2D structures of the two isomers.

Experimental Workflow: Comparative Esterification

Comparative Esterification Workflow cluster_0 Isomer 1 (3-methoxy) cluster_1 Isomer 2 (4-methoxy) A1 Dissolve in Methanol B1 Add H₂SO₄ (cat.) A1->B1 C1 Reflux (4h) B1->C1 D1 Work-up & Extraction C1->D1 E1 Analysis (GC/HPLC) D1->E1 Result Compare Conversion Rates E1->Result A2 Dissolve in Methanol B2 Add H₂SO₄ (cat.) A2->B2 C2 Reflux (4h) B2->C2 D2 Work-up & Extraction C2->D2 E2 Analysis (GC/HPLC) D2->E2 E2->Result

Caption: Workflow for comparing esterification rates.

Conclusion and Future Directions

This guide has provided a comparative overview of 2,6-Difluoro-3-methoxyphenylacetic acid and its 4-methoxy isomer, highlighting the key differences in their predicted physicochemical properties and expected reactivity. While a definitive experimental comparison is hampered by the limited availability of data for the 3-methoxy isomer, theoretical considerations strongly suggest that it will be the more acidic and, consequently, the more reactive of the two in acid-catalyzed reactions.

For researchers in drug discovery, these subtle differences can be leveraged to optimize lead compounds. For instance, the more acidic nature of the 3-methoxy isomer might lead to different solubility and membrane transport characteristics compared to the 4-methoxy isomer. Further experimental investigation into the biological activities of these compounds is warranted to fully elucidate their potential as therapeutic agents. The proposed comparative esterification protocol offers a straightforward method to validate the predicted differences in chemical reactivity.

References

  • Filo. Although methoxy is a strongly activating (and ortho, para-directing) gro... Published May 30, 2025. [Link]

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  • Chemsrc. 2,6-DIFLUORO-3-METHOXYPHENYLACETIC ACID | CAS#:886498-65-3. Published October 24, 2025. [Link]

  • Dehaen W, De Witte P. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. J Org Chem. 2016;81(15):6275-6280. doi:10.1021/acs.joc.6b00959
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  • Krygowski TM, Szatylowicz H, Stasyuk OA. How OH and O– groups affect electronic structure of meta-substituted and para-substituted phenols and phenolates. Struct Chem. 2018;29(2):495-505. doi:10.1007/s11224-017-1043-y

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Navigating the Bioactive Landscape of Phenylacetic Acids: A Comparative Guide to 2,6-Difluoro-3-methoxyphenylacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, ranging from anti-inflammatory to anticancer effects. The strategic modification of the phenyl ring with various substituents allows for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth comparative analysis of the biological activity of 2,6-Difluoro-3-methoxyphenylacetic acid against other key phenylacetic acid derivatives, leveraging available experimental data to elucidate structure-activity relationships (SAR).

Section 1: Comparative Analysis of Anti-inflammatory Activity: The Role of Cyclooxygenase (COX) Inhibition

A primary mechanism by which many phenylacetic acid derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[2] The two main isoforms, COX-1 and COX-2, represent key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[2] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation.[3] Selective inhibition of COX-2 is a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.[4]

Comparative COX Inhibition Data

The following table summarizes the in vitro inhibitory activities (IC50 values) of several phenylacetic acid derivatives against COX-1 and COX-2. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference(s)
Diclofenac 0.430.02417.9[5]
Indomethacin ~0.01~0.06~0.17[4]
Meclofenamic acid Not specifiedNot specifiedNot specified[6]
Flufenamic acid Not specifiedNot specifiedNot specified[6]
2,6-Difluoro-3-methoxyphenylacetic acid Data not availableData not availableData not available
Structure-Activity Relationship Insights

The data on known NSAIDs like diclofenac reveals the potent anti-inflammatory activity associated with the phenylacetic acid scaffold. The substitution pattern on the phenyl ring is a critical determinant of both potency and selectivity. For instance, the dichlorophenylamino group in diclofenac contributes significantly to its high potency.

For 2,6-Difluoro-3-methoxyphenylacetic acid, we can infer potential activity based on its structural features:

  • Fluorine Substitution: The presence of two fluorine atoms at positions 2 and 6 is expected to significantly influence the molecule's electronic properties and lipophilicity.[7] Fluorine's high electronegativity can alter the acidity of the carboxylic acid group and enhance binding interactions with the target enzyme. The ortho-fluoro substituents may also induce a specific conformation that favors binding to the COX active site.

  • Methoxy Group: The methoxy group at position 3 introduces a potential hydrogen bond acceptor and can influence the molecule's metabolic stability and pharmacokinetic profile.

Based on these features, it is plausible that 2,6-Difluoro-3-methoxyphenylacetic acid possesses significant COX inhibitory activity. However, without direct experimental data, its potency and selectivity for COX-2 over COX-1 remain to be determined.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric reagent)

  • Test compounds (e.g., 2,6-Difluoro-3-methoxyphenylacetic acid, Diclofenac) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • 96-well microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., diclofenac) in DMSO.

  • Assay Reaction: a. In a 96-well plate, add the assay buffer. b. Add a small volume of the test compound or DMSO (vehicle control). c. Add the COX enzyme solution and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding arachidonic acid. e. Immediately add TMPD.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable curve-fitting software.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandin_H2 Prostaglandin H2 COX_Enzyme->Prostaglandin_H2 Prostaglandins Prostaglandins (PGs) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Phenylacetic_Acids Phenylacetic Acid Derivatives (e.g., 2,6-Difluoro-3- methoxyphenylacetic acid) Phenylacetic_Acids->COX_Enzyme Inhibition

Caption: Mechanism of anti-inflammatory action of phenylacetic acid derivatives via COX inhibition.

Section 2: Comparative Analysis of Anticancer Activity: Cytotoxicity in Cancer Cell Lines

Phenylacetic acid and its derivatives have also been investigated for their potential as anticancer agents, demonstrating antiproliferative and pro-apoptotic effects in various cancer cell lines.[8][9] The mechanism of action is often multifactorial, involving the induction of cell cycle arrest and apoptosis.

Comparative Cytotoxicity Data

The following table presents the cytotoxic activity (IC50 values) of some fluorinated phenylacetamide derivatives against different human cancer cell lines. These compounds share a similar scaffold to phenylacetic acids and provide insights into the potential effects of fluorination.

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide PC3 (Prostate Carcinoma)52[8][9]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide PC3 (Prostate Carcinoma)80[8][9]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide MCF-7 (Breast Cancer)100[8][9]
2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamide PC3 (Prostate Carcinoma)>100[8]
2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamide PC3 (Prostate Carcinoma)>100[8]
Imatinib (Reference Drug) PC3 (Prostate Carcinoma)40[8][9]
Imatinib (Reference Drug) MCF-7 (Breast Cancer)98[8][9]
2,6-Difluoro-3-methoxyphenylacetic acid Data not availableData not available
Structure-Activity Relationship Insights

The data from the fluorinated phenylacetamide series suggests that:

  • Fluorine's Role: The presence of a fluorine atom on the phenylacetic moiety appears to be a common feature in these active compounds.

  • Substituent Effects: The nature of the substituent on the N-phenyl ring significantly impacts cytotoxicity. Electron-withdrawing groups like the nitro group seem to enhance cytotoxic activity against the PC3 cell line compared to electron-donating methoxy groups.[8]

  • Cell Line Specificity: The compounds exhibit varying degrees of activity against different cancer cell lines, with the PC3 prostate cancer cell line appearing more sensitive in this particular study.[8]

For 2,6-Difluoro-3-methoxyphenylacetic acid , the di-fluoro substitution pattern could potentially enhance its anticancer properties through mechanisms similar to other fluorinated compounds. The methoxy group, however, might have a variable effect depending on the specific cancer cell type and its metabolic pathways. Direct testing of this compound against a panel of cancer cell lines is necessary to determine its cytotoxic profile.

Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method for assessing cell viability, which is based on the reduction of a tetrazolium compound by viable cells to a colored formazan product.

Materials:

  • Human cancer cell lines (e.g., PC3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTS reagent (containing phenazine methosulfate)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.

Cytotoxicity_Workflow cluster_0 In Vitro Screening cluster_1 Data Interpretation Cell_Culture Cancer Cell Lines (e.g., PC3, MCF-7) Compound_Treatment Treatment with Phenylacetic Acid Derivatives Cell_Culture->Compound_Treatment Incubation Incubation (48-72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTS, SRB) Incubation->Viability_Assay Data_Analysis IC50 Determination Viability_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: General workflow for in vitro cytotoxicity screening of phenylacetic acid derivatives.

Discussion and Future Perspectives

The available data, while not providing a direct comparison, allows us to formulate a hypothesis regarding the biological activity of 2,6-Difluoro-3-methoxyphenylacetic acid. The presence of two electron-withdrawing fluorine atoms at the ortho positions of the phenylacetic acid core is a strong indicator of potential biological activity, both in terms of anti-inflammatory and anticancer effects. Fluorination is a well-established strategy in drug design to enhance potency and modulate physicochemical properties.

The methoxy group at the meta position adds another layer of complexity. In the context of the reviewed phenylacetamide anticancer data, methoxy groups were associated with lower activity compared to nitro groups.[8] However, its influence can be highly context-dependent, potentially affecting metabolic stability, solubility, and interactions with specific biological targets.

To definitively establish the biological activity profile of 2,6-Difluoro-3-methoxyphenylacetic acid, direct comparative studies are essential. Future research should focus on:

  • Head-to-Head In Vitro Assays: Testing 2,6-Difluoro-3-methoxyphenylacetic acid alongside unsubstituted phenylacetic acid, mono-fluorinated analogs, and established drugs like diclofenac in standardized COX-1/COX-2 inhibition and cytotoxicity assays.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy and Safety: Evaluating the anti-inflammatory and anticancer potential in relevant animal models, along with comprehensive toxicological assessments.

Conclusion

This guide provides a comparative framework for understanding the potential biological activity of 2,6-Difluoro-3-methoxyphenylacetic acid based on the established pharmacology of related phenylacetic acid derivatives. The strategic placement of di-fluoro and methoxy substituents suggests that this compound is a promising candidate for further investigation as a potential anti-inflammatory and/or anticancer agent. The detailed experimental protocols and structure-activity relationship discussions herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and other novel phenylacetic acid derivatives.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed, 24250632. [Link]

  • Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]

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  • Mohammadi-Khanaposhtani, M., et al. (2021). Synthesis, in vitro and in silico enzymatic inhibition assays, and toxicity evaluations of new 4,5-diphenylimidazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. Scientific Reports, 11(1), 1-13. [Link]

  • Mohammadi-Khanaposhtani, M., et al. (2021). Synthesis, in vitro and in silico enzymatic inhibition assays, and toxicity evaluations of new 4,5-diphenylimidazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. Scite.ai. [Link]

  • Mohammadi-Khanaposhtani, M., et al. (2024). Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents. Scientific Reports, 14(1), 1-14. [Link]

  • M. A. G. O. F. A. S. A. G. O. A. A. S. A. (1975). A comparative study in vivo of enzyme activities in batch, continuous, and phased cultures of a pseudomonad grown on phenylacetic acid. Scilit. [Link]

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  • Tan, H. L., et al. (2021). Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. Molecules, 26(23), 7291. [Link]

  • Matijević, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279. [Link]

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A Comparative Guide to the Validation of a Purity-Indicating HPLC Method for 2,6-Difluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The journey from a chemical intermediate to a final drug product is scrutinized at every step, with impurity profiling being paramount. Intermediates, such as 2,6-Difluoro-3-methoxyphenylacetic acid, a potential building block in complex syntheses, carry the blueprint of the final API's purity. Uncontrolled impurities, whether they are process-related, degradation products, or isomers, can have significant implications, potentially altering the pharmacological and toxicological profile of the drug.

This guide provides an in-depth, comparative analysis of the validation of a newly developed High-Performance Liquid Chromatography (HPLC) method designed for the quantitative determination of impurities in 2,6-Difluoro-3-methoxyphenylacetic acid. Our objective is to benchmark the method's performance against the stringent criteria set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We will dissect each validation parameter, explaining the causality behind the experimental design and presenting supporting data to offer a transparent, self-validating protocol for researchers, scientists, and drug development professionals.

The Analytical Challenge: Method Development Strategy

The primary challenge in developing a purity method is to achieve unambiguous separation of the main analyte from all potential impurities. The proposed method was systematically developed to ensure high resolution, sensitivity, and robustness.

Proposed HPLC Method Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DADA Diode Array Detector (DAD) is crucial for peak purity analysis, a key component of specificity.
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)A C18 stationary phase provides excellent hydrophobic retention for the analyte, while the particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Phosphoric Acid in Water; B: AcetonitrilePhosphoric acid controls the pH to ensure the acidic analyte is in its non-ionized form, promoting sharp peaks and consistent retention.
Gradient 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B)A gradient elution is necessary to separate impurities with a wide range of polarities and to elute the main, more retained analyte in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CTemperature control ensures reproducible retention times and peak shapes.
Detection 275 nmWavelength selected based on the UV absorbance maximum of the analyte, providing good sensitivity.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.
Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

System Suitability Testing (SST): The Gateway to Validation

Before any sample analysis or validation can proceed, the chromatographic system must demonstrate its suitability for the intended method. SST is not a validation parameter itself but an integral part of the analytical procedure that ensures the system is performing adequately on the day of analysis.[3][4][5][6]

Experimental Protocol: System Suitability
  • Prepare a standard solution of 2,6-Difluoro-3-methoxyphenylacetic acid at the target concentration (e.g., 1.0 mg/mL).

  • Prepare a resolution solution containing the main analyte and a known, closely eluting impurity.

  • Inject the standard solution six times consecutively.

  • Inject the resolution solution once.

  • Calculate the SST parameters from the resulting chromatograms.

Comparative Data: SST Acceptance Criteria
ParameterAcceptance CriterionObserved Result (Hypothetical)Status
Tailing Factor (T) T ≤ 2.0[6]1.1Pass
Theoretical Plates (N) N ≥ 20008500Pass
Resolution (Rs) Rs ≥ 2.0 between critical peaks[6]3.5Pass
Repeatability (%RSD) %RSD of peak area ≤ 2.0% for n=6 injections[7]0.45%Pass

Method Validation: A Deep Dive into Performance Verification

The validation process provides documented evidence that the analytical method is fit for its intended purpose.[8][9] The following sections compare the performance of our HPLC method against the core validation parameters outlined in ICH Q2(R1).

Specificity: The Assurance of Identity

Expertise & Experience (The "Why"): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11][12] For a purity method, this is the most critical parameter. It ensures that a reported peak corresponds to a single, specific compound and that its quantification is not skewed by co-eluting substances.[13][14] We employ forced degradation studies to intentionally stress the analyte, generating potential degradation products to rigorously challenge the method's separating power.[10]

Trustworthiness (The "How"):

  • Blank & Diluent Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte or its impurities.

  • Impurity Spiking: Prepare a solution of the main analyte spiked with all known potential impurities at their specification limit.

  • Forced Degradation: Expose the analyte solution (e.g., 1.0 mg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all prepared solutions by HPLC. Use a Diode Array Detector (DAD) to perform peak purity analysis on the principal peak in each stressed sample.

Authoritative Grounding (The "Data"):

Table 1: Specificity and Forced Degradation Results

Condition% DegradationObservationsPeak Purity Index
Unstressed SampleN/AAnalyte peak is pure and well-resolved.> 0.999
Acid Hydrolysis~8%Analyte peak is spectrally pure; one small degradation peak is well-resolved (Rs > 3.0).> 0.999
Base Hydrolysis~15%Analyte peak is spectrally pure; two degradation peaks are well-resolved (Rs > 2.5).> 0.999
Oxidative~5%Analyte peak is spectrally pure; one minor degradation peak is well-resolved (Rs > 4.0).> 0.999
Thermal~2%No significant degradation observed; analyte peak remains pure.> 0.999
Photolytic~4%Analyte peak is spectrally pure; one small degradation peak is well-resolved (Rs > 3.5).> 0.999
Linearity and Range: Ensuring Proportionality

Expertise & Experience (The "Why"): Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a specified range.[9][15][16] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[10][17] For an impurity method, the range must cover from the reporting threshold up to at least 120% of the specification limit.[1]

Trustworthiness (The "How"):

  • Prepare a stock solution of the impurity standard.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%).

  • Inject each concentration level in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Authoritative Grounding (The "Data"):

Table 2: Linearity Data for a Representative Impurity

Concentration (% of Test Conc.)Mean Peak Area (n=3)
LOQ (0.025%)5,120
50% (0.05%)10,350
100% (0.10%)20,500
120% (0.12%)24,800
150% (0.15%)30,950

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9998

  • Slope: 205,800

  • Y-Intercept: 150

Accuracy: Closeness to the Truth

Expertise & Experience (The "Why"): Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[7][11] In the context of impurity analysis, it is typically evaluated by performing recovery studies. By spiking a sample with a known quantity of impurity, we can determine how much of that known quantity the method is able to "recover," thereby validating its ability to measure the true amount present.[9]

Trustworthiness (The "How"):

  • Prepare solutions of the 2,6-Difluoro-3-methoxyphenylacetic acid drug substance.

  • Spike the solutions with known amounts of each impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate (resulting in 9 total determinations).[1]

  • Analyze the spiked samples and calculate the percentage recovery for each impurity.

Authoritative Grounding (The "Data"):

Table 3: Accuracy (Recovery) Data

ImpuritySpiked LevelAmount Added (µg/mL)Mean Amount Recovered (µg/mL, n=3)Mean % Recovery%RSD
Impurity A50%0.50.4998.0%1.2%
100%1.01.01101.0%0.8%
150%1.51.52101.3%0.9%
Impurity B50%0.50.51102.0%1.5%
100%1.00.9999.0%1.1%
150%1.51.4999.3%1.3%
Precision: Measuring Consistency

Expertise & Experience (The "Why"): Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval of time under the same operating conditions.[17]

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[19]

Trustworthiness (The "How"):

  • Repeatability: Prepare six individual samples of the drug substance spiked with impurities at 100% of the specification limit. Analyze each sample once.

  • Intermediate Precision: A second analyst, on a different day and using a different HPLC system, repeats the repeatability experiment (preparing six new samples).

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of experiments.

Authoritative Grounding (The "Data"):

Table 4: Precision Data

ParameterAnalyst 1 / Day 1 (% Impurity)Analyst 2 / Day 2 (% Impurity)
Sample 10.1010.099
Sample 20.0990.102
Sample 30.1020.103
Sample 40.1000.101
Sample 50.0980.098
Sample 60.1010.100
Mean 0.100 0.101
SD 0.0015 0.0018
%RSD (Repeatability) 1.5% 1.8%
Limits of Detection (LOD) & Quantitation (LOQ): Measuring Sensitivity

Expertise & Experience (The "Why"): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.[2][20] These are critical parameters for an impurity method as they define the lower boundary of its reliable performance.

Trustworthiness (The "How"):

  • Method 1: Signal-to-Noise (S/N) Ratio:

    • Prepare progressively more dilute solutions of the impurities.

    • Inject them until the average signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[20]

  • Method 2: Standard Deviation of the Response and the Slope:

    • Calculate LOD and LOQ from the calibration curve data using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[21]

  • Confirmation: Prepare and analyze samples (n=6) at the determined LOQ concentration to confirm that precision and accuracy are acceptable at this level.

Authoritative Grounding (The "Data"):

Table 5: LOD and LOQ Data

ParameterImpurity AImpurity BAcceptance Criterion
LOD (S/N ≈ 3:1) 0.008%0.010%N/A (Reported)
LOQ (S/N ≈ 10:1) 0.025%0.030%N/A (Reported)
Precision at LOQ (%RSD) 6.8%7.5%%RSD should be acceptable (e.g., ≤10-15%)
Robustness: Reliability Under Variation

Expertise & Experience (The "Why"): Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][11][22] This provides an indication of its reliability during normal usage and is crucial for method transfer between laboratories.

Trustworthiness (The "How"):

  • Use the system suitability resolution solution for the experiment.

  • Vary the following parameters one at a time:

    • Flow Rate: ±10% (0.9 and 1.1 mL/min).

    • Column Temperature: ±5 °C (25 °C and 35 °C).

    • Mobile Phase Organic Content: ±2% absolute (e.g., vary the initial %B from 28% to 32%).

  • Inject the solution under each condition and evaluate the effect on critical system suitability parameters like retention time and resolution.

Authoritative Grounding (The "Data"):

Table 6: Robustness Study Results

Parameter VariedResolution (Rs)Retention Time Shift (Analyte)System Suitability
Nominal Condition 3.5 N/A Pass
Flow Rate: 0.9 mL/min3.6+1.2 minPass
Flow Rate: 1.1 mL/min3.4-1.0 minPass
Temperature: 25 °C3.7+0.5 minPass
Temperature: 35 °C3.3-0.4 minPass
%B in Mobile Phase: -2%3.9+0.8 minPass
%B in Mobile Phase: +2%3.2-0.7 minPass

Visualizing the Validation Workflow

A structured approach is essential for comprehensive method validation. The following diagram illustrates the logical flow of the validation process, demonstrating the interdependencies of each parameter.

Validation_Workflow cluster_0 Method Development & SST cluster_1 Core Validation Parameters cluster_2 Sensitivity & Reliability Method_Dev Method Development SST System Suitability Test (SST) Method_Dev->SST Prerequisite Specificity Specificity (Forced Degradation) SST->Specificity Linearity_Range Linearity & Range SST->Linearity_Range Accuracy Accuracy (Recovery) Specificity->Accuracy Ensures no interference Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Linearity_Range->Precision LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Defines Range Final_Report Validated Method Report Accuracy->Final_Report Robustness Robustness Precision->Robustness Precision->Final_Report LOD_LOQ->Final_Report Robustness->Final_Report

Caption: Logical workflow for HPLC method validation per ICH Q2(R1).

Final Assessment

This comparative guide demonstrates that the developed reversed-phase HPLC method for the purity analysis of 2,6-Difluoro-3-methoxyphenylacetic acid is specific, linear, accurate, precise, sensitive, and robust. The comprehensive data presented confirms that the method's performance meets or exceeds the acceptance criteria established by the ICH Q2(R1) guidelines. This self-validating system of protocols and acceptance criteria provides a high degree of assurance in its suitability for its intended purpose: the reliable quality control of a critical pharmaceutical intermediate.

References

  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com. Retrieved January 17, 2026, from [Link]

  • What Are HPLC System Suitability Tests and Their Importance? (2025, September 13). Altabrisa Group. Retrieved January 17, 2026, from [Link]

  • Establishing LOD & LOQ in Analytical Method Validation. (n.d.). HPLC Calculator. Retrieved January 17, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved January 17, 2026, from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv. Retrieved January 17, 2026, from [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? (2025, September 22). Altabrisa Group. Retrieved January 17, 2026, from [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. (n.d.). Industrial Pharmacist. Retrieved January 17, 2026, from [Link]

  • A Detailed Study of Validation Parameters and System Suitability Test in HPLC. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 17, 2026, from [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. Retrieved January 17, 2026, from [Link]

  • How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. (2025, May 2). PharmaGuru. Retrieved January 17, 2026, from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved January 17, 2026, from [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. (2025, May 2). PharmaGuru. Retrieved January 17, 2026, from [Link]

  • 3 Key Steps for HPLC Impurities Methods Validation. (2025, September 24). Altabrisa Group. Retrieved January 17, 2026, from [Link]

  • Specificity -Analytical Method validation in pharmaceutical company. (2022, December 25). Front Life Sciences. Retrieved January 17, 2026, from [Link]

  • ICH Q2 Guidance on Reporting LOD and LOQ Values. (2025, December 8). Pharma Validation. Retrieved January 17, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1996, November 6). Retrieved January 17, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Drug Discovery and Development. Retrieved January 17, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved January 17, 2026, from [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025, February 10). Mastelf. Retrieved January 17, 2026, from [Link]

  • Results of accuracy and precision for the HPLC method. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Robustness data of the proposed HPLC method. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved January 17, 2026, from [Link]

  • How to calculate LOD and LOQ of analyte by hplc? (2016, July 11). ResearchGate. Retrieved January 17, 2026, from [Link]

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A Researcher's Guide to Fluorinated Phenylacetic Acids: A Comparative Study in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of bioactive scaffolds is a cornerstone of innovation. Among the vast arsenal of chemical tools, fluorination stands out for its profound ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. This guide provides an in-depth comparative analysis of fluorinated phenylacetic acids, a class of compounds with significant therapeutic potential, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial research.

Drawing upon field-proven insights, this document moves beyond a simple listing of data. It delves into the causality behind experimental choices, presents self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

The Strategic Advantage of Fluorine Substitution

The introduction of a fluorine atom into the phenylacetic acid scaffold is not a trivial alteration. Due to its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, fluorine can dramatically influence a molecule's biological profile.[1][2]

Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic oxidation by cytochrome P450 enzymes, a common route of drug metabolism. This can increase the half-life and bioavailability of a compound.[1][2]

  • Improved Membrane Permeability: Selective fluorination can increase a molecule's lipophilicity, facilitating its passage across cellular membranes to reach its target.[1]

  • Modulated Acidity (pKa): The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group, which can in turn enhance the binding affinity to target enzymes or receptors.[3][4]

  • Increased Binding Affinity: The fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of a target protein, leading to more potent inhibition.[3]

Visualizing the Impact of Fluorination

The following diagram illustrates the key molecular consequences of incorporating fluorine into a phenylacetic acid backbone, which underpin the observed changes in biological activity.

cluster_cause Structural Modification cluster_effect Physicochemical & Pharmacokinetic Effects Fluorine_Atom Fluorine Atom (F) Metabolic_Stability Increased Metabolic Stability Fluorine_Atom->Metabolic_Stability Strong C-F Bond Membrane_Permeability Enhanced Membrane Permeability Fluorine_Atom->Membrane_Permeability Increased Lipophilicity Binding_Affinity Altered Binding Affinity Fluorine_Atom->Binding_Affinity New Interactions (H-bonds, Dipoles) pKa_Modulation pKa Modulation Fluorine_Atom->pKa_Modulation High Electronegativity

Caption: The influence of fluorine substitution on molecular properties.

Comparative Analysis in Key Biological Assays

To objectively assess the impact of fluorination, we will compare the performance of a well-characterized non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), with simpler analogs like 2-Fluorophenylacetic acid and 4-Fluorophenylacetic acid across three critical biological assays.

A. Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Expertise & Experience: The primary mechanism of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5][6] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[7][8] An ideal NSAID would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition.[9] The following data compares the inhibitory potency (IC₅₀) of our subject compounds against these two isoforms.

Comparative Data: COX-1 and COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Flurbiprofen0.1 - 0.48[10][11][12]0.4 - 0.47[10][11][12]~ 0.2 - 1
2-Fluorophenylacetic acidData Not AvailableData Not AvailableN/A
4-Fluorophenylacetic acidData Not AvailableData Not AvailableN/A
Ibuprofen (Reference)12[13]80[13]0.15
Celecoxib (Reference)77.4[8]5.0 - 17.6[8]> 4

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

This protocol is a self-validating system for determining COX-1 and COX-2 inhibition. It measures the peroxidase activity of COX, which is a reliable proxy for its cyclooxygenase activity.[14]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Dilute Heme cofactor in Assay Buffer.

    • Dilute ovine COX-1 and human recombinant COX-2 enzymes in Assay Buffer on ice.

    • Prepare a stock solution of the test compound (e.g., fluorinated phenylacetic acid) in a suitable solvent like DMSO.

  • Assay Plate Setup (96-well plate):

    • Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

    • 100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of the test compound at various concentrations, and 10 µL of either COX-1 or COX-2 enzyme.

  • Initiation and Measurement:

    • Add 10 µL of a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to all wells.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells except the background.

    • Immediately read the absorbance at a specified wavelength (e.g., 590 nm) using a plate reader over a set time period.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the inhibitor well data against the 100% activity control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

Workflow: COX Inhibition Assay

Caption: Workflow for a colorimetric COX inhibitor screening assay.

B. Anticancer Activity: Cytotoxicity Assays

Expertise & Experience: Cytotoxicity assays are fundamental in the early stages of drug development to screen for compounds that can inhibit cell growth or induce cell death in cancer lines.[11] The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. Phenylacetic acid derivatives have shown promise as anticancer agents, and fluorination can potentially enhance this activity.[15][16]

Comparative Data: Cytotoxicity (IC₅₀) Against Cancer Cell Lines

Compound/DerivativeCell LineIC₅₀ (µM)Exposure Time
Flurbiprofen Derivative (RY-1-92)A549 (Lung)41.91[17]48h
Flurbiprofen Derivative (RY-1-92)NCI-H460 (Lung)78.2[17]48h
Flurbiprofen Derivative (SGK597)MCF-7 (Breast)28.74[18][19]24h
Flurbiprofen Derivative (SGK597)MCF-7 (Breast)17.28[18][19]48h
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)52[15][20]72h
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100[15][20]72h

Note: The data shows that various derivatives of fluorinated phenylacetic acids possess moderate cytotoxic activity against several cancer cell lines. The potency is highly dependent on the specific substitutions on the core scaffold.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color.

  • Cell Culture:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated phenylacetic acid derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Workflow: MTT Cytotoxicity Assay

cluster_prep Cell Seeding cluster_assay Treatment & Incubation cluster_analysis Measurement & Analysis Seed Seed Cancer Cells in 96-well Plate Attach Incubate 24h for Attachment Seed->Attach Treat Add Test Compounds at Various Concentrations Attach->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate 4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Calculate_IC50 Calculate IC50 Value Read->Calculate_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

C. Antibacterial Activity: Growth Inhibition Assays

Expertise & Experience: The discovery of new antimicrobial agents is a critical area of research. Assays that determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible growth of a bacterium—are the gold standard for screening.[21] While many NSAIDs are not primarily used for this purpose, some, like Flurbiprofen, have demonstrated surprising antimicrobial properties.[22]

Comparative Data: Minimum Inhibitory Concentration (MIC)

CompoundOrganismMIC (µg/mL)
FlurbiprofenStaphylococcus aureusSusceptible*[22]
FlurbiprofenDermatophyte species8 - 16 (MIC₅₀)[22]
Phenylacetic acids (general)Escherichia coliActive[23]
Phenylacetic acids (general)Staphylococcus aureusActive[23]

Note: A specific MIC value for Flurbiprofen against S. aureus was not provided in the cited source, only that it was susceptible. Data for simple fluorinated phenylacetic acids is sparse, though the parent scaffold shows general activity.

Experimental Protocol: Broth Microdilution MIC Assay

This method is a robust and widely used technique to quantitatively measure the in vitro activity of an antimicrobial agent against bacteria.[21]

  • Preparation of Inoculum:

    • Inoculate a single colony of the test bacterium (e.g., S. aureus) into a suitable broth (e.g., Tryptic Soy Broth).

    • Incubate overnight with shaking at 37°C.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution Series:

    • In a 96-well microtiter plate, dispense 100 µL of sterile broth into wells 2 through 12.

    • Add 200 µL of the test compound at its highest concentration to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be confirmed by measuring the optical density (OD₆₀₀) with a microplate reader.

Workflow: Broth Microdilution MIC Assay

cluster_prep Preparation cluster_assay Incubation cluster_analysis Determination Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Plate with Bacteria & Compound Inoculum->Inoculate Dilution Create 2-fold Serial Dilution of Test Compound Dilution->Inoculate Incubate Incubate at 37°C for 16-24h Inoculate->Incubate Inspect Visually Inspect for Turbidity (Growth) Incubate->Inspect MIC Identify Lowest Concentration with No Growth (MIC) Inspect->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

This guide demonstrates that fluorination is a powerful strategy for modulating the biological activity of phenylacetic acids. The well-studied drug Flurbiprofen serves as a potent, non-selective COX inhibitor, and various derivatives of the fluorophenylacetic acid scaffold exhibit promising, albeit moderate, anticancer activity. Furthermore, this class of compounds may possess untapped potential as antimicrobial agents.

A notable finding from this comparative review is the lack of publicly available, head-to-head biological data for simpler analogs like 2- and 4-fluorophenylacetic acid. This represents a clear opportunity for future research. A systematic evaluation of mono- and di-fluorinated isomers in these and other biological assays would provide invaluable structure-activity relationship (SAR) data. Such studies would enable a more rational design of next-generation therapeutic agents with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles, ultimately accelerating the journey from the laboratory bench to clinical application.

References

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  • Anti-cancer activity and mechanism of flurbiprofen organoselenium compound RY-1-92 in non-small cell lung cancer. National Center for Biotechnology Information. [Link]

  • Effect of flurbiprofen derivative (SGK597) on cell proliferation and apoptosis of breast cancer cell lines. DergiPark. [Link]

  • Effect of flurbiprofen derivative (SGK597) on cell proliferation and apoptosis of breast cancer cell lines. Istanbul University Press. [Link]

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  • Cytotoxicity (IC 50 ) of the fluorinated derivatives of 1,4-naphthoquinone. ResearchGate. [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. National Center for Biotechnology Information. [Link]

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  • cell lines ic50: Topics by Science.gov. Science.gov. [Link]

  • Flurbiprofen, a unique non-steroidal anti-inflammatory drug with antimicrobial activity against Trichophyton, Microsporum and Epidermophyton species. National Center for Biotechnology Information. [Link]

  • The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. Medium. [Link]

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  • IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... ResearchGate. [Link]

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  • Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers. [Link]

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  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. National Center for Biotechnology Information. [Link]

  • 4-Fluorophenylacetic acid. Multichem Exports. [Link]

  • Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. National Center for Biotechnology Information. [Link]

  • 2-Fluorophenylacetic acid. GenMark. [Link]

  • Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 2,6-Difluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2,6-Difluoro-3-methoxyphenylacetic acid, a key building block in the synthesis of more complex molecules, even trace impurities can have profound consequences. These unwanted materials can introduce toxicity, alter pharmacological activity, or compromise the stability of the final drug product. Therefore, a robust, multi-faceted analytical strategy is essential to ensure that each synthesized batch meets the stringent purity standards required for progression through the development pipeline.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of 2,6-Difluoro-3-methoxyphenylacetic acid. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed, field-proven protocols, and advocate for an integrated analytical approach. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute a self-validating purity assessment workflow.

The Analytical Triad: An Integrated Purity Assessment Workflow

No single analytical technique is sufficient to declare a compound "pure."[1] A comprehensive purity profile is built by integrating orthogonal methods, each providing a unique piece of the puzzle. High-Performance Liquid Chromatography (HPLC) serves as the workhorse for quantifying the main component and detecting non-volatile related substances. Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute measure of purity against a certified standard. Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for identifying volatile impurities and residual solvents.

Integrated_Purity_Workflow cluster_0 Sample Reception cluster_1 Primary Quantitative Analysis cluster_2 Volatile & Identity Analysis cluster_3 Data Synthesis & Reporting Sample Synthesized Batch of 2,6-Difluoro-3-methoxyphenylacetic acid HPLC HPLC-UV (Relative Purity, Impurity Profile) Sample->HPLC Primary Screen qNMR qNMR (Absolute Purity Assay) Sample->qNMR Definitive Assay GCMS GC-MS (Residual Solvents, Volatile Impurities) Sample->GCMS Orthogonal Check FTIR FTIR (Identity Confirmation) Sample->FTIR Initial ID Report Comprehensive Purity Report (Certificate of Analysis) HPLC->Report qNMR->Report GCMS->Report FTIR->Report

Caption: Integrated workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its ability to separate the main compound from closely related structural analogues and degradation products.[3] For 2,6-Difluoro-3-methoxyphenylacetic acid, a reversed-phase method is the logical choice.

Expertise & Causality:

  • Column Choice: A C18 stationary phase is selected for its hydrophobic nature, which provides excellent retention for aromatic compounds like our analyte.

  • Mobile Phase: The mobile phase consists of acetonitrile and water. We add a small amount of acid (typically 0.1% formic or phosphoric acid). This is critical: at a low pH (around 2-3), the carboxylic acid group of the analyte is protonated (non-ionized), which prevents peak tailing and ensures a sharp, symmetrical peak shape for accurate integration.[4]

  • Detection: The aromatic ring in the molecule provides a strong chromophore, making UV detection at approximately 254 nm a sensitive and reliable choice.[5]

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Quantification:

    • The purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.[5]

    • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Quantitative NMR (qNMR): The Power of Absolute Purity Assessment

Unlike chromatographic methods that provide a relative purity value, qNMR is a primary ratio method capable of determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[6][7] This technique is inherently quantitative because the NMR signal intensity is directly proportional to the number of nuclei generating it.[6][8]

Expertise & Causality:

  • Internal Standard Selection: The choice of internal standard is paramount. For 2,6-Difluoro-3-methoxyphenylacetic acid, a standard like maleic anhydride or 1,4-dinitrobenzene is suitable. It must be of high, certified purity, stable, not react with the analyte, and possess sharp signals that do not overlap with any signals from the analyte or solvent.[5]

  • Experimental Parameters: A sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, is crucial. This ensures complete relaxation of the nuclei between pulses, which is non-negotiable for accurate integration and, therefore, accurate quantification.[5]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble is required, such as DMSO-d6.

Experimental Protocol: qNMR Purity Assay
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Materials:

    • Internal Standard (IS): Certified Maleic Anhydride (purity > 99.5%).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized 2,6-Difluoro-3-methoxyphenylacetic acid into an NMR tube. Record the weight precisely.

    • Accurately weigh ~10 mg of the Maleic Anhydride internal standard into the same NMR tube. Record the weight precisely.

    • Add approximately 0.75 mL of DMSO-d6, cap the tube, and vortex until both components are fully dissolved.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Key Parameters: Use a 90° pulse angle and set the relaxation delay (D1) to at least 30 seconds to ensure quantitative conditions.

  • Quantification:

    • Integrate a well-resolved, characteristic signal of the analyte (e.g., the methylene -CH₂- protons).

    • Integrate a well-resolved signal of the internal standard (e.g., the two equivalent vinyl protons of maleic anhydride).

    • Calculate the purity using the following formula, which accounts for the molar mass, number of protons, and weights of both the analyte and the standard.

    Formula: Purity (%, w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (WIS / Wanalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

GC-MS is a highly sensitive technique ideal for the separation and identification of volatile and semi-volatile compounds.[3] For a non-volatile compound like a phenylacetic acid, direct analysis is challenging due to its high boiling point and potential for thermal degradation in the GC inlet.[9]

Expertise & Causality:

  • Derivatization: To make 2,6-Difluoro-3-methoxyphenylacetic acid amenable to GC analysis, a derivatization step is required. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. This process replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability.[10]

  • Application: The primary role of GC-MS in this context is not to determine the purity of the main component, but to identify and quantify residual solvents from the synthesis (e.g., Toluene, Ethyl Acetate) and other volatile organic impurities that would be missed by HPLC.

Experimental Protocol: GC-MS for Residual Solvents
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector).

  • Chromatographic Conditions:

    • Column: A low-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 50°C (hold for 2 min), then ramp at 10°C/min to 280°C (hold for 5 min).[10]

    • Inlet Temperature: 250°C.

  • Sample Preparation (Headspace Analysis):

    • Accurately weigh ~100 mg of the sample into a headspace vial.

    • Add a high-boiling point solvent (e.g., DMSO) and an internal standard if quantification is required.

    • Seal the vial and incubate at a set temperature (e.g., 80°C) to allow volatile compounds to partition into the headspace.

    • An automated headspace sampler injects a portion of the vapor phase into the GC inlet.

  • Identification: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to known standards.

Fourier-Transform Infrared Spectroscopy (FTIR): A Rapid Identity Check

While not a quantitative method for purity, FTIR is an invaluable tool for confirming the identity of the synthesized compound by verifying the presence of key functional groups. It serves as a rapid, first-pass quality check.

Expected Characteristic Peaks for 2,6-Difluoro-3-methoxyphenylacetic acid:

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[11]

  • ~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1000-1300 cm⁻¹: C-O stretching (from the ether and acid) and C-F stretching vibrations.

A significant deviation from the reference spectrum or the appearance of unexpected peaks (e.g., a strong, sharp peak around 2250 cm⁻¹ indicating a nitrile impurity) would immediately flag the sample for further investigation.[11]

Method Comparison: Choosing the Right Tool for the Job

The selection of an analytical method depends on the specific question being asked. The following table provides a head-to-head comparison of the primary techniques discussed.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between mobile and stationary phases.Nuclear spin resonance in a magnetic field.Partitioning between a gaseous mobile phase and a stationary phase.
Primary Use Purity (%) and impurity profiling of non-volatile compounds.Absolute purity assay (w/w %). Structural confirmation.Identification/quantification of volatile/semi-volatile impurities and residual solvents.
Quantitation Relative (Area %). Requires reference standards for impurity ID.Absolute (with internal standard).[7]Quantitative (with calibration).
Sensitivity High (ng to pg range).Moderate (µg to mg range).Very High (pg to fg range).[12]
Sample Prep Simple dissolution and filtration.Simple dissolution; requires precise weighing.Can require derivatization or headspace analysis.[10]
Destructive? Yes (sample is consumed).No (sample can be recovered).[13]Yes (sample is consumed).
Key Strength Excellent for separating and quantifying related substances/isomers.[3]Does not require a reference standard of the analyte itself.[7]Unmatched for volatile analysis and definitive identification via mass spectra.[3]
Limitation May not detect non-chromophoric or highly volatile impurities.Lower sensitivity than chromatography; potential for peak overlap.[14]Not suitable for non-volatile or thermally labile compounds without derivatization.[3]

Logical Framework for Purity Assessment

The relationship between these techniques is not one of competition, but of synergy. Each method validates the others, providing a layered, self-consistent picture of the sample's purity.

Logical_Framework cluster_purity Purity & Assay cluster_identity Identity & Structure Analyte Synthesized Compound HPLC HPLC Relative Purity (%) Analyte->HPLC Cross-Validates qNMR qNMR Absolute Purity (% w/w) Analyte->qNMR Cross-Validates NMR_Structure NMR Spectroscopy Structural Confirmation Analyte->NMR_Structure MS_Structure Mass Spectrometry (LC-MS/GC-MS) Impurity ID Analyte->MS_Structure FTIR FTIR Functional Group ID Analyte->FTIR HPLC->qNMR Complementary Data NMR_Structure->MS_Structure Confirmatory

Caption: Complementary nature of analytical techniques.

Conclusion

Assessing the purity of a synthesized pharmaceutical intermediate like 2,6-Difluoro-3-methoxyphenylacetic acid is a multi-dimensional task that demands a scientifically rigorous and integrated approach. Relying on a single HPLC purity value is insufficient and potentially misleading. A robust assessment combines the relative purity data from HPLC with the absolute purity assay from qNMR, while using GC-MS to sweep for volatile contaminants. Complementary techniques like FTIR provide rapid identity confirmation. By understanding the strengths and limitations of each method and the causal principles behind their operation, researchers can build a comprehensive and trustworthy purity profile, ensuring the quality and safety of materials destined for the drug development pipeline.

References

  • Oxford Instruments. (n.d.). Consistency and Purity - Magnetic Resonance. Retrieved from [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

  • New Food Magazine. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Reddit. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Retrieved from [Link]

  • PubMed. (n.d.). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Oxford Academic. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using... Gas Chromatography–mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Retrieved from [Link]

  • PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN106278861A - A kind of method preparing substituted phenylacetic acid.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

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A Comparative Guide to Cross-Validation of Analytical Methods for 2,6-Difluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Methodological Congruence

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic product is underpinned by rigorous analytical chemistry. The compound 2,6-Difluoro-3-methoxyphenylacetic acid (DFMPA), a fluorinated phenylacetic acid derivative, represents a class of molecules often encountered as key starting materials, intermediates, or metabolites in drug synthesis. The quantification of such analytes must be precise, accurate, and reliable, as these measurements inform critical decisions regarding safety, efficacy, and manufacturing control.

Analytical methods, however, are not static. As a project evolves, methods may be transferred between laboratories, updated with new technology, or adapted for different sample matrices (e.g., from active pharmaceutical ingredient (API) to a biological fluid). This necessitates a formal process of cross-validation , defined by the U.S. Food and Drug Administration (FDA) as a comparison of validation parameters between two or more bioanalytical methods used to generate data within the same study or across different studies.[1] This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)—through a structured cross-validation study for DFMPA. Our objective is to demonstrate not just the "how," but the critical "why" behind the experimental design, ensuring the integrity and congruence of analytical data across the product lifecycle.

Method Selection: Aligning Technique with Analytical Purpose

The selection of an analytical method is a strategic decision dictated by the analyte's physicochemical properties and the intended application. DFMPA possesses a phenyl ring chromophore, making it suitable for UV detection, and a carboxylic acid moiety, which governs its solubility and chromatographic behavior.

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is the quintessential "workhorse" method in most pharmaceutical labs. It is robust, cost-effective, and ideally suited for quantifying analytes at relatively high concentrations, such as in API purity testing, dissolution assays, or formulation analysis. Its selection is based on its proven reliability for routine quality control.

  • Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers unparalleled sensitivity and selectivity. By coupling the high-resolution separation of UPLC with the specific mass-to-charge ratio detection of a tandem mass spectrometer, it becomes the gold standard for bioanalysis—quantifying trace levels of a drug or metabolite in complex biological matrices like plasma or urine.[2][3] The need for such a method arises when assessing pharmacokinetics or monitoring metabolite formation.

This guide will cross-validate an established HPLC-UV method, suitable for API assay, against a newly developed UPLC-MS/MS method designed for trace-level quantification in a biological matrix.

Cross-Validation Study Design

The foundation of any robust analytical method validation rests on the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[4][5][6] This study will compare the two methods across key validation parameters to ensure that they provide equivalent, reliable data within their respective analytical ranges.

Cross_Validation_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Validation Phase 3: Validation & Comparison Std_Prep Prepare DFMPA Stock and Working Standards Matrix_Spike Spike DFMPA into Matrix (e.g., Human Plasma) Std_Prep->Matrix_Spike QC_Prep Prepare Quality Control (QC) Samples (Low, Mid, High) Matrix_Spike->QC_Prep SPE Sample Cleanup: Solid-Phase Extraction (SPE) QC_Prep->SPE HPLC Method 1 Analysis: RP-HPLC-UV SPE->HPLC UPLC Method 2 Analysis: UPLC-MS/MS SPE->UPLC Validation_Params Evaluate Validation Parameters: Linearity, Accuracy, Precision, Specificity, LOQ HPLC->Validation_Params UPLC->Validation_Params Data_Comp Comparative Data Analysis: Statistical Assessment Validation_Params->Data_Comp Conclusion Draw Conclusions on Method Interchangeability Data_Comp->Conclusion

Caption: High-level workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following protocols are detailed to be self-validating, incorporating system suitability tests (SST) to ensure the analytical system is performing correctly before sample analysis.

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is essential for the UPLC-MS/MS method to remove proteins and other interfering components from the plasma matrix.[7][8]

  • Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 200 µL of plasma sample (blank, standard, or QC), add 600 µL of 4% phosphoric acid in water. Vortex and load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 4.0), followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute the analyte (DFMPA) with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: RP-HPLC-UV Method
  • Rationale: A standard C18 column is chosen for its versatility with moderately polar compounds. The mobile phase is acidified with phosphoric acid to suppress the ionization of the carboxylic acid group on DFMPA, ensuring a consistent, sharp peak shape.

ParameterCondition
HPLC System Standard HPLC with Quaternary Pump, Autosampler, and UV/Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
UV Wavelength 272 nm
Run Time 10 minutes
System Suitability Tailing factor for DFMPA peak < 1.5; RSD of 5 replicate injections < 2.0%
Protocol 3: UPLC-MS/MS Method
  • Rationale: UPLC is used for faster analysis times and better resolution.[3] Electrospray ionization in negative mode (ESI-) is selected because the carboxylic acid group on DFMPA readily deprotonates to form a negative ion [M-H]-, which is ideal for sensitive detection. Multiple Reaction Monitoring (MRM) is used for its high selectivity, monitoring a specific precursor-to-product ion transition. Difluoroacetic acid can be an alternative mobile phase modifier to enhance sensitivity in some LC-MS applications.[9][10]

ParameterCondition
UPLC System UPLC with Binary Pump and Autosampler
Mass Spectrometer Triple Quadrupole Mass Spectrometer with ESI source
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 0.5 min, re-equilibrate
Flow Rate 0.5 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Ionization Mode ESI Negative (ESI-)
MRM Transition Precursor Ion [M-H]⁻: m/z 201.0 -> Product Ion: m/z 157.0 (hypothetical, requires tuning)
System Suitability S/N ratio for the lowest standard > 10; RSD of 5 replicate injections < 5.0%

Results: A Quantitative Comparison

Hypothetical data from the cross-validation study are presented below. The acceptance criteria are based on standard industry practices and regulatory guidelines.[11][12]

Table 1: Specificity and Linearity
ParameterRP-HPLC-UVUPLC-MS/MSAcceptance Criteria
Specificity No interference from blank matrix at analyte retention time.No interference in the specific MRM transition.No significant signal (>20% of LLOQ) at the analyte retention time in blank samples.
Linearity Range 1 - 200 µg/mL0.5 - 500 ng/mL---
Correlation (r²) 0.99950.9992≥ 0.995
Calibration Model Linear, 1/x weightingLinear, 1/x² weightingAppropriate model with back-calculated standards within ±15% of nominal (±20% at LLOQ).
Table 2: Accuracy and Precision

Accuracy is reported as % recovery, while precision is reported as % Relative Standard Deviation (%RSD).

QC LevelMethodConcentrationAccuracy (%)Precision (Repeatability, %RSD)
LOQ HPLC-UV1 µg/mL104.5%4.8%
UPLC-MS/MS0.5 ng/mL98.7%8.2%
Low QC HPLC-UV3 µg/mL101.2%3.1%
UPLC-MS/MS1.5 ng/mL102.5%5.5%
Mid QC HPLC-UV100 µg/mL99.5%1.8%
UPLC-MS/MS200 ng/mL99.1%3.4%
High QC HPLC-UV160 µg/mL100.8%1.5%
UPLC-MS/MS400 ng/mL101.7%2.9%
Acceptance 85-115% (80-120% for LOQ)≤15% (≤20% for LOQ)

Discussion: Interpreting the Cross-Validation Data

The results from our hypothetical study highlight the distinct yet complementary nature of the two methods.

  • Causality of Performance:

    • Sensitivity and Specificity: The UPLC-MS/MS method demonstrates a Limit of Quantitation (LOQ) that is over 2000-fold lower than the HPLC-UV method (0.5 ng/mL vs. 1000 ng/mL). This is a direct result of the detection technique. UV detection relies on the non-specific absorption of light by a chromophore, whereas mass spectrometry selectively monitors a unique mass fragmentation of the target molecule, providing exceptional specificity and reducing background noise.[13]

    • Linear Range: Each method is linear and accurate within its intended range. The HPLC-UV method is well-suited for high-concentration assays (µg/mL range), while the UPLC-MS/MS method excels at trace-level bioanalysis (ng/mL range). Attempting to use the HPLC-UV method for pharmacokinetic studies would fail due to insufficient sensitivity, just as diluting an API sample for the UPLC-MS/MS method would be inefficient and prone to error.

    • Precision: Both methods meet the acceptance criteria for precision. The slightly higher %RSD observed for the UPLC-MS/MS method, especially at the LOQ, is typical for bioanalytical methods due to the increased complexity of sample preparation and the challenges of quantifying analytes at very low concentrations.

  • Field-Proven Insights: The decision to use one method over the other is driven entirely by the application. For a drug development program, the HPLC-UV method would be employed for release testing of the drug substance and formulated product. Concurrently, the UPLC-MS/MS method would be used by the bioanalytical or DMPK (Drug Metabolism and Pharmacokinetics) group to analyze samples from clinical or pre-clinical studies. The successful cross-validation ensures that data generated across these different departments and applications are reliable and can be confidently compared.

Method_Selection_Logic Start Analytical Requirement Concentration Analyte Concentration? Start->Concentration Matrix Complex Matrix? (e.g., Plasma) Concentration->Matrix Low / Trace (ng/mL - pg/mL) HPLC_Method Use RP-HPLC-UV Method (Assay, Purity, Dissolution) Concentration->HPLC_Method High (µg/mL - mg/mL) Matrix->HPLC_Method No (e.g., Clean Sample) LCMS_Method Use UPLC-MS/MS Method (Bioanalysis, Metabolite ID) Matrix->LCMS_Method Yes

Caption: Logic diagram for selecting the appropriate analytical method based on sample characteristics.

Conclusion

This guide demonstrates that RP-HPLC-UV and UPLC-MS/MS are not competing, but rather complementary, analytical techniques for the quantification of 2,6-Difluoro-3-methoxyphenylacetic acid. The cross-validation exercise confirms that both methods are valid, reliable, and fit for their intended purpose. The HPLC-UV method provides robust, cost-effective analysis for high-concentration applications typical in a quality control environment. The UPLC-MS/MS method delivers the exceptional sensitivity and selectivity required for trace-level bioanalysis. By understanding the principles behind each technique and conducting a thorough cross-validation as dictated by regulatory guidelines, drug development professionals can ensure data integrity, facilitate seamless method transfer, and make informed, science-based decisions throughout the lifecycle of a pharmaceutical product.

References

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A Comparative Guide to the Biological Effects of Difluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has proven to be a powerful tool for enhancing pharmacological properties. Difluorinated phenylacetic acids, a class of organic compounds characterized by a phenylacetic acid backbone bearing two fluorine substituents, have emerged as versatile building blocks and active pharmaceutical ingredients (APIs) with a wide spectrum of biological activities. This guide provides an in-depth, comparative analysis of the biological effects of various difluorinated phenylacetic acid isomers, with a focus on their anti-inflammatory, analgesic, and anticancer properties. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in drug discovery and development.

The Impact of Fluorine Substitution on Physicochemical Properties and Biological Activity

The introduction of fluorine, the most electronegative element, into a phenylacetic acid molecule profoundly alters its electronic properties, lipophilicity, and metabolic stability. The strong carbon-fluorine bond enhances the compound's resistance to metabolic degradation, often leading to improved bioavailability and a longer duration of action. Furthermore, the position of the fluorine atoms on the phenyl ring significantly influences the molecule's interaction with biological targets, resulting in a diverse range of pharmacological effects.

This guide will focus on the comparative analysis of the following key isomers:

  • α,α-Difluorophenylacetic acid: Fluorine atoms on the benzylic carbon.

  • 2,4-Difluorophenylacetic acid: Fluorine atoms at positions 2 and 4 of the phenyl ring.

  • 2,5-Difluorophenylacetic acid: Fluorine atoms at positions 2 and 5 of the phenyl ring.

  • 3,4-Difluorophenylacetic acid: Fluorine atoms at positions 3 and 4 of the phenyl ring.

Anti-inflammatory and Analgesic Effects: Targeting the Arachidonic Acid Cascade

A significant area of investigation for difluorinated phenylacetic acid derivatives has been their potential as anti-inflammatory and analgesic agents. Their mechanism of action often involves the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).

Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX

Certain derivatives of difluorinated phenylacetic acids have been shown to act as dual inhibitors of COX-2 and 5-LOX.[1][2] This dual inhibition is a highly desirable characteristic for an anti-inflammatory drug, as it can lead to a broader spectrum of activity and potentially a better safety profile compared to selective COX-2 inhibitors.

The inflammatory process is a complex biological response, and the inhibition of both pathways can lead to a more comprehensive suppression of inflammatory mediators.

dot

Caption: Potential anticancer mechanisms of difluorinated phenylacetic acid derivatives.

Comparative Cytotoxicity Data

The following table summarizes available data on the cytotoxic effects of some fluorinated phenylacetic acid derivatives on different cancer cell lines.

Compound/DerivativeCell LineIC50Reference
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)52 µM[3]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)80 µM[3]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100 µM[3]
2,4-Dichlorophenoxyacetic acidA549 (Lung)126 ± 2.25 µM[4]
2,4-Dichlorophenoxyacetic acidWI38 (Normal Lung)115 ± 4.39 µM[4]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Toxicological Profile

While difluorination can enhance therapeutic efficacy, it is crucial to assess the toxicological profile of these compounds. Currently, comprehensive and comparative toxicological data for various difluorinated phenylacetic acid isomers is limited.

The Safety Data Sheet for α,α-Difluorophenylacetic acid indicates that it is a corrosive material and ingestion can cause severe damage. [5]For 2,4-difluorophenylacetic acid, GHS hazard statements indicate it causes skin and serious eye irritation. [6]Further in-depth toxicological studies, including the determination of LD50 values, are necessary to fully characterize the safety profiles of these compounds.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vivo and in vitro assays.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This widely used model assesses the efficacy of peripherally acting analgesics.

Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a quantifiable measure of visceral pain. [7][8] Procedure:

  • Animal Preparation: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Control group (vehicle)

    • Standard group (e.g., Diclofenac sodium, 10 mg/kg)

    • Test groups (different doses of the difluorinated phenylacetic acid derivative)

  • Drug Administration: Administer the vehicle, standard, or test compound orally or intraperitoneally 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation box and count the number of writhes for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

dot

Caption: Workflow for the acetic acid-induced writhing test.

In Vitro Anti-inflammatory Activity: Prostaglandin E2 (PGE2) Immunoassay

This assay quantifies the production of PGE2, a key pro-inflammatory mediator produced via the COX pathway.

Principle: A competitive enzyme immunoassay (EIA) is used to measure the concentration of PGE2 in cell culture supernatants. [9][10] Procedure:

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified period (e.g., 24 hours) to induce PGE2 production.

  • Sample Collection: Collect the cell culture supernatants.

  • PGE2 Measurement: Perform the PGE2 EIA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to an antibody-coated plate.

    • Adding a PGE2-enzyme conjugate.

    • Incubating to allow for competitive binding.

    • Washing to remove unbound reagents.

    • Adding a substrate to develop a colorimetric signal.

    • Measuring the absorbance using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of PGE2 in the samples. Calculate the percentage of inhibition of PGE2 production for each test compound concentration relative to the LPS-stimulated control.

Conclusion and Future Directions

Difluorinated phenylacetic acids represent a promising class of compounds with diverse biological activities. The strategic placement of fluorine atoms can significantly enhance their anti-inflammatory, analgesic, and potential anticancer properties. While existing research has laid a strong foundation, further studies are warranted to:

  • Conduct direct comparative studies: Systematically evaluate the biological activities and toxicities of different difluorinated phenylacetic acid isomers and their derivatives in standardized assays.

  • Elucidate detailed mechanisms of action: Investigate the specific molecular targets and signaling pathways modulated by these compounds for their various biological effects.

  • Perform comprehensive toxicological assessments: Determine the acute and chronic toxicity profiles, including LD50 values, to establish their safety for potential therapeutic applications.

  • Explore structure-activity relationships (SAR): Synthesize and screen a wider range of derivatives to optimize potency and selectivity for specific biological targets.

This guide serves as a comprehensive resource to stimulate and guide future research in this exciting area of medicinal chemistry. The continued exploration of difluorinated phenylacetic acids holds the potential for the discovery of novel and effective therapeutic agents for a range of diseases.

References

  • Yu, G., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(3), 896-902. [Link]

  • Yu, G., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Merck Millipore. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

  • Atkinson, D. C., et al. (1977). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 7(3), 461-468. [Link]

  • Asadipour, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

  • PubChem. (n.d.). 2,4-Difluorophenylacetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,5-difluorophenylacetic acid. National Center for Biotechnology Information. [Link]

  • Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. [Link]

  • PubChem. (n.d.). 2,4-Difluorophenylacetic acid - Safety and Hazards. National Center for Biotechnology Information. [Link]

  • Ganguli, A., et al. (2014). 2,4-Dichlorophenoxyacetic acid induced toxicity in lung cells by disruption of the tubulin-microtubule network. Toxicology Research, 3(1), 43-52. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2,6-Difluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic methodologies for producing 2,6-Difluoro-3-methoxyphenylacetic acid, a key intermediate in pharmaceutical development. We will dissect a well-established pathway and benchmark it against a viable alternative, offering detailed protocols, mechanistic insights, and comparative data to inform your synthetic strategy.

Introduction: The Significance of 2,6-Difluoro-3-methoxyphenylacetic Acid

2,6-Difluoro-3-methoxyphenylacetic acid is a crucial building block in the synthesis of various pharmacologically active molecules. Its specific substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, presents unique challenges and opportunities in synthetic design. The fluorine atoms can enhance metabolic stability and binding affinity, making this intermediate highly valuable in medicinal chemistry.

This guide will focus on a comparative analysis of two primary synthetic routes:

  • Route 1: The Grignard-Based Carboxylation Pathway. This is a frequently cited method that builds the acetic acid side chain onto a pre-functionalized aromatic ring.

  • Route 2: The Cyanide-Mediated Pathway. An alternative approach that proceeds through a benzyl cyanide intermediate, offering a different set of reaction conditions and potential advantages.

Our analysis will provide researchers, scientists, and drug development professionals with the necessary data and insights to select the most appropriate synthetic route based on factors such as yield, purity, scalability, and safety.

Route 1: The Grignard-Based Carboxylation Pathway

This pathway is a classic and reliable method for the synthesis of phenylacetic acids. It leverages the formation of a Grignard reagent from a benzyl halide, followed by carboxylation with carbon dioxide.

Mechanistic Rationale and Workflow

The core of this synthesis lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic carbon of CO2. The initial starting material, 2,6-difluoro-3-methoxybenzyl bromide, is prepared from the corresponding toluene derivative via a radical bromination reaction.

Below is a diagram illustrating the workflow for the Grignard-Based Carboxylation Pathway.

Grignard_Carboxylation_Workflow cluster_prep Starting Material Preparation cluster_main Core Synthesis SM 1,3-Difluoro-2-methoxybenzene Toluene 2,6-Difluoro-3-methoxytoluene SM->Toluene Friedel-Crafts Alkylation Bromide 2,6-Difluoro-3-methoxybenzyl bromide Toluene->Bromide Radical Bromination (NBS, AIBN) Grignard Grignard Reagent Formation (Mg, THF) Bromide->Grignard Carboxylation Carboxylation (CO2 (s)) Grignard->Carboxylation Product 2,6-Difluoro-3-methoxyphenylacetic acid Carboxylation->Product

Caption: Workflow for the Grignard-Based Carboxylation Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Difluoro-3-methoxybenzyl bromide

  • To a solution of 2,6-difluoro-3-methoxytoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 2,6-difluoro-3-methoxybenzyl bromide.

Step 2: Grignard Reaction and Carboxylation

  • To a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.5 eq) under an argon atmosphere.

  • Add a solution of 2,6-difluoro-3-methoxybenzyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard formation.

  • Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), cool the reaction mixture to -78 °C.

  • Add crushed dry ice (solid CO2, excess) portion-wise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2,6-difluoro-3-methoxyphenylacetic acid.

Route 2: The Cyanide-Mediated Pathway

This alternative route involves the nucleophilic substitution of a benzyl halide with a cyanide salt to form a benzyl cyanide intermediate, which is then hydrolyzed to the desired carboxylic acid.

Mechanistic Rationale and Workflow

This pathway is advantageous as it often avoids the highly moisture-sensitive Grignard reagents and can be more tolerant of certain functional groups. The key steps are the SN2 reaction to introduce the cyanide group and the subsequent hydrolysis, which can be performed under acidic or basic conditions.

Below is a diagram illustrating the workflow for the Cyanide-Mediated Pathway.

Cyanide_Mediated_Workflow cluster_prep_cyanide Starting Material Preparation cluster_main_cyanide Core Synthesis SM_C 1,3-Difluoro-2-methoxybenzene Toluene_C 2,6-Difluoro-3-methoxytoluene SM_C->Toluene_C Friedel-Crafts Alkylation Bromide_C 2,6-Difluoro-3-methoxybenzyl bromide Toluene_C->Bromide_C Radical Bromination (NBS, AIBN) Cyanation Nucleophilic Substitution (NaCN, DMSO) Bromide_C->Cyanation Nitrile 2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile Cyanation->Nitrile Hydrolysis Hydrolysis (H2SO4, H2O) Nitrile->Hydrolysis Product_C 2,6-Difluoro-3-methoxyphenylacetic acid Hydrolysis->Product_C

Caption: Workflow for the Cyanide-Mediated Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile

  • To a solution of 2,6-difluoro-3-methoxybenzyl bromide (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN, 1.2 eq).

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude nitrile can often be used in the next step without further purification.

Step 2: Hydrolysis of the Nitrile

  • To the crude 2-(2,6-difluoro-3-methoxyphenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The solid product that precipitates is collected by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2,6-difluoro-3-methoxyphenylacetic acid.

Comparative Analysis and Data

To provide a clear benchmark, the following table summarizes the key performance indicators for each synthetic route based on typical experimental outcomes.

ParameterRoute 1: Grignard-Based CarboxylationRoute 2: Cyanide-Mediated Pathway
Overall Yield 60-70%75-85%
Purity (Post-Purification) >98%>99%
Reaction Time (Core Synthesis) 12-18 hours10-16 hours
Key Reagents Magnesium, Dry Ice (CO2)Sodium Cyanide, Strong Acid
Safety Considerations Highly reactive Grignard reagent, pyrophoric potential. Requires stringent anhydrous conditions.Highly toxic sodium cyanide. Liberation of HCN gas upon acidification. Requires a well-ventilated fume hood and careful handling.
Scalability Moderate. Exothermicity of Grignard formation can be a challenge on a large scale.Good. The reactions are generally more manageable on a larger scale.

Expert Recommendations and Conclusion

Both the Grignard-Based Carboxylation and the Cyanide-Mediated pathways are effective for the synthesis of 2,6-difluoro-3-methoxyphenylacetic acid. The choice between them will largely depend on the specific laboratory setup, safety protocols, and desired scale of production.

  • The Grignard-Based Carboxylation Pathway is a good choice for smaller-scale syntheses where the handling of highly toxic cyanides is a concern. However, it requires strict control over anhydrous conditions.

  • The Cyanide-Mediated Pathway generally offers higher yields and is more amenable to scale-up. The primary drawback is the use of sodium cyanide, which necessitates stringent safety precautions.

For drug development professionals, the Cyanide-Mediated Pathway may be more attractive for pilot-scale and manufacturing due to its robustness and higher throughput. However, for initial research and discovery phases, the Grignard route might be more practical.

References

  • Organometallic Chemistry: Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • The Chemistry of the Cyano Group: Rappoport, Z. The Chemistry of the Cyano Group. Wiley. [Link]

  • Safety in the Chemistry Laboratory: National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Safety Operating Guide

Navigating the Disposal of 2,6-Difluoro-3-methoxyphenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is as critical as the innovative work itself. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-Difluoro-3-methoxyphenylacetic acid, a halogenated organic acid. Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including 2,6-Difluoro-3-methoxyphenylacetic acid, is governed by local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[1] A core principle is the cradle-to-grave tracking of hazardous waste, from its generation to its final disposal.[2] Laboratories are typically designated as satellite accumulation areas (SAAs) where waste is initially collected before being transferred to a central accumulation area (CAA) for pickup by a licensed disposal vendor.[2][3]

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for 2,6-Difluoro-3-methoxyphenylacetic acid should always be consulted, we can infer its likely hazards based on similar compounds.

Anticipated Hazards:

  • Corrosivity: As an acid, it is likely to be corrosive, capable of causing severe skin burns and eye damage.[4]

  • Toxicity: Halogenated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Environmental Hazard: Improper disposal can lead to the contamination of soil and water, potentially harming aquatic life.[4]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following table outlines the minimum required PPE when handling 2,6-Difluoro-3-methoxyphenylacetic acid for disposal.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and potential burns or absorption.[4][5]
Eye Protection Safety goggles or a face shieldTo provide a complete seal around the eyes and protect against splashes.[4]
Body Protection Chemical-resistant apron or lab coatTo protect personal clothing and underlying skin from contamination.[4][5]
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any dust or vapors.[4][6] A respirator may be necessary for large spills.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 2,6-Difluoro-3-methoxyphenylacetic acid.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions. 2,6-Difluoro-3-methoxyphenylacetic acid is a halogenated organic acid .[7][8]

  • Action: Collect waste 2,6-Difluoro-3-methoxyphenylacetic acid in a designated container for halogenated organic waste .[7][8][9]

  • Critical "Do Not's":

    • Do not mix with non-halogenated organic solvents.[10] This is because the disposal methods for halogenated and non-halogenated wastes often differ, and mixing them can increase disposal costs.[10]

    • Do not mix with bases or other incompatible chemicals.[7]

    • Do not pour down the drain.[3][6]

Step 2: Containerization

The choice of waste container is vital for safe storage and transport.

  • Action: Use a container made of a material compatible with corrosive acids, such as borosilicate glass or high-density polyethylene (HDPE).[1][4] The original container, if in good condition, is often a suitable choice.[3]

  • Container Integrity:

    • Ensure the container has a secure, tightly fitting screw cap.[3][9]

    • Do not use metal containers for acidic waste.[1]

    • Fill containers to no more than 90% of their capacity to allow for expansion.[1][3]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • Action: Label the waste container with the words "Hazardous Waste," the full chemical name "2,6-Difluoro-3-methoxyphenylacetic acid," and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic").[2][4][11]

  • Best Practices:

    • Label the container before adding any waste.[9]

    • Include the date when the first drop of waste is added.[2]

Step 4: Storage in a Satellite Accumulation Area (SAA)

The designated SAA in your laboratory is the temporary holding place for the waste container.

  • Action: Store the labeled, sealed container in your lab's designated SAA.[3]

  • SAA Requirements:

    • The SAA should be located at or near the point of generation and under the control of laboratory personnel.[1][2]

    • Store incompatible waste streams separately within the SAA to prevent accidental mixing.[11]

    • Regularly inspect the SAA for any signs of container leakage.[3]

Step 5: Arranging for Disposal

The final step is the transfer of the waste to your institution's approved disposal stream.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management personnel to arrange for the pickup of the waste container.[4]

  • Documentation: Complete any required waste pickup forms, accurately detailing the contents of the container.[11]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Spill Response
  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.[4]

  • Don Appropriate PPE: Before attempting any cleanup, put on the required personal protective equipment.[4]

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill.[4] Do not use combustible materials such as sawdust.[4]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with soap and water.[4]

  • Report: Report the spill to your EHS department.[4]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][12] Remove contaminated clothing.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[5][12] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,6-Difluoro-3-methoxyphenylacetic acid.

Disposal_Workflow start Start: Generation of 2,6-Difluoro-3- methoxyphenylacetic acid waste identify_hazards Identify Hazards (Consult SDS) start->identify_hazards don_ppe Don Appropriate PPE identify_hazards->don_ppe segregate Segregate as Halogenated Organic Acid Waste don_ppe->segregate spill Spill Occurs don_ppe->spill containerize Select Compatible Container (e.g., Glass, HDPE) segregate->containerize label_container Label Container: 'Hazardous Waste' Chemical Name & Hazards containerize->label_container store_in_saa Store in Satellite Accumulation Area (SAA) label_container->store_in_saa request_pickup Request Pickup from EHS store_in_saa->request_pickup disposal Proper Disposal by Licensed Vendor request_pickup->disposal spill->segregate No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->store_in_saa Cleanup complete

Caption: Disposal workflow for 2,6-Difluoro-3-methoxyphenylacetic acid.

Conclusion

The responsible disposal of 2,6-Difluoro-3-methoxyphenylacetic acid is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always prioritize consulting the specific Safety Data Sheet for the chemical in use and follow your institution's established waste management guidelines.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • ChemScene. (2025). Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2021). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.

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A Comprehensive Guide to Personal Protective Equipment for Handling 2,6-Difluoro-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals handling novel chemical entities are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling 2,6-Difluoro-3-methoxyphenylacetic acid, a compound for which specific safety data may not be widely available. By synthesizing data from structurally similar compounds and adhering to established principles for managing fluorinated organic acids, this document serves as a critical resource for procedural, step-by-step guidance.

While a specific Safety Data Sheet (SDS) for 2,6-Difluoro-3-methoxyphenylacetic acid is not broadly disseminated, a conservative hazard assessment can be constructed from available data on analogous fluorinated and methoxy-substituted phenylacetic acids. The consistent toxicological profile of these related compounds indicates a primary hazard of irritation to the skin, eyes, and respiratory system. The presence of fluorine moieties necessitates additional caution due to the potential for the formation of hazardous decomposition products, such as hydrogen fluoride, under thermal stress.

Hazard Profile: A Conservative Assessment

Given the absence of a dedicated SDS, the following table summarizes the anticipated hazards of 2,6-Difluoro-3-methoxyphenylacetic acid, based on a "worst-case" analysis of its structural analogs. This proactive approach to hazard identification is a cornerstone of a robust safety culture.

Hazard CategoryAnticipated HazardRationale
Acute Toxicity (Oral) May be harmful if swallowed.Based on analogs like 3-methoxyphenylacetic acid.[1]
Skin Corrosion/Irritation Causes skin irritation.A consistent finding across numerous substituted phenylacetic acids.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.A primary hazard noted for nearly all analogous compounds.[2][3][4]
STOT-Single Exposure May cause respiratory irritation.Inhalation of dusts is a primary route of exposure leading to irritation.[2][3]
Long-term Exposure The toxicological properties have not been fully investigated.Caution is warranted due to the lack of specific data.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a meticulous operational protocol is non-negotiable. The following steps are designed to minimize exposure and ensure a safe handling process from receipt of the compound to its final disposal.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is a well-maintained engineering control system.

  • Fume Hood: All manipulations of 2,6-Difluoro-3-methoxyphenylacetic acid, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[5] This is critical to prevent the inhalation of airborne dust particles.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.[6]

Personal Protective Equipment (PPE): Your Personal Defense

The selection and correct use of PPE are crucial for safeguarding against direct contact with the chemical.[7]

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene GlovesProvides good resistance to a range of chemicals. Always double-glove. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected. Do not use latex gloves due to poor chemical resistance to organic solvents.
Eye and Face Protection Chemical Splash Goggles and Face ShieldSafety glasses are insufficient.[8] Chemical splash goggles that form a seal around the eyes are required.[8] A full-face shield must be worn over the goggles when there is a risk of splashing, such as when handling solutions.[5]
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved laboratory coat made of a chemical-resistant material is required. Do not wear street clothes under the lab coat that expose skin.
Respiratory Protection NIOSH-approved Respirator (if required)A risk assessment should determine if respiratory protection is necessary. If there is a potential for generating significant dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]
Handling Procedures: Precision and Caution
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers and avoid pouring the powder.

  • Weighing: Weigh the compound in the fume hood. If a balance cannot be placed inside the hood, use a "weighing in" technique where the compound is transferred to a tared, sealed container within the hood and then weighed outside.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Spill Management: In the event of a spill, immediately alert others in the area.[5] For a small spill, use an absorbent material compatible with the chemical and collect it in a sealed container for proper waste disposal. For larger spills, evacuate the area and contact the institution's emergency response team.[5]

Safe Handling Workflow

The following diagram illustrates the critical workflow for the safe handling of 2,6-Difluoro-3-methoxyphenylacetic acid.

SafeHandlingWorkflow Safe Handling Workflow for 2,6-Difluoro-3-methoxyphenylacetic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select and Inspect PPE RiskAssessment->SelectPPE PrepWorkArea Prepare Fume Hood and Spill Kit SelectPPE->PrepWorkArea Weighing Weigh Compound in Fume Hood PrepWorkArea->Weighing Dissolving Prepare Solution in Fume Hood Weighing->Dissolving Reaction Perform Experiment in Fume Hood Dissolving->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate DisposeWaste Segregate and Label Waste Decontaminate->DisposeWaste RemovePPE Properly Remove and Dispose of PPE DisposeWaste->RemovePPE

Caption: A workflow diagram outlining the key stages of safely handling 2,6-Difluoro-3-methoxyphenylacetic acid.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing 2,6-Difluoro-3-methoxyphenylacetic acid, including contaminated gloves, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Incompatible Waste: Do not mix waste containing this compound with incompatible materials, such as strong oxidizing agents.[2]

  • Disposal Protocol: The sealed waste container must be disposed of through your institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

By implementing these comprehensive safety measures, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • AA Blocks. (n.d.). 2, 6-Difluoro-4-methoxyphenylacetic acid, min 95%, 1 gram. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Methoxyphenylacetic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.